molecular formula C31H30N2O7 B12399279 5'-DMTr-2,2'-anhydrothymidine

5'-DMTr-2,2'-anhydrothymidine

Cat. No.: B12399279
M. Wt: 542.6 g/mol
InChI Key: BQEQCEZNLIKSSH-CLZMAGNOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-DMTr-2,2'-anhydrothymidine is a useful research compound. Its molecular formula is C31H30N2O7 and its molecular weight is 542.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30N2O7

Molecular Weight

542.6 g/mol

IUPAC Name

(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C31H30N2O7/c1-19-17-33-29-27(40-30(33)32-28(19)35)26(34)25(39-29)18-38-31(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-27,29,34H,18H2,1-3H3/t25-,26?,27-,29-/m1/s1

InChI Key

BQEQCEZNLIKSSH-CLZMAGNOSA-N

Isomeric SMILES

CC1=CN2[C@H]3[C@@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O

Canonical SMILES

CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5'-DMTr-2,2'-anhydrothymidine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-(4,4'-dimethoxytrityl)-2,2'-anhydrothymidine, a key modified nucleoside with significant applications in the synthesis of therapeutic oligonucleotides and as a precursor for various antiviral and antitumor agents. This document details its chemical structure, physicochemical properties, synthesis, and relevant experimental protocols.

Chemical Structure and Properties

5'-DMTr-2,2'-anhydrothymidine is a derivative of the natural nucleoside thymidine (B127349), characterized by two critical modifications: a dimethoxytrityl (DMTr) group protecting the 5'-hydroxyl function and an anhydro linkage between the C2 of the pyrimidine (B1678525) base and the C2' of the sugar moiety. This anhydro bridge locks the conformation of the furanose ring, influencing the overall structure and properties of the molecule.

The presence of the bulky, acid-labile DMTr group is crucial for its application in automated solid-phase oligonucleotide synthesis, allowing for selective deprotection and chain elongation. The 2,2'-anhydro linkage, on the other hand, imparts unique chemical reactivity, making it a valuable intermediate for the synthesis of various nucleoside analogs with modified sugar moieties.

A summary of the key physicochemical properties of this compound and its related compounds is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound5'-O-(4,4'-Dimethoxytrityl)thymidine2,3'-Anhydrothymidine
CAS Number 817623-11-3[1]40615-39-215981-92-7
Molecular Formula C₃₁H₃₀N₂O₇[1]C₃₁H₃₂N₂O₇C₁₀H₁₂N₂O₄
Molecular Weight 542.58 g/mol [1]544.59 g/mol 224.21 g/mol
Appearance White PowderSolidPowder
Melting Point Not explicitly available114-116 °C (subl.)246-247 °C
Solubility Not explicitly availableDMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/mlMethanol: 50 mg/mL
Storage Temperature 常温保存 (Room temperature)[1]2-8°C−20°C

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of the 5'-hydroxyl group of thymidine with a DMTr group, followed by an intramolecular cyclization to form the 2,2'-anhydro linkage. This cyclization is a key step that introduces conformational rigidity to the sugar moiety.

The 2,2'-anhydro linkage is susceptible to nucleophilic attack, which is the basis for its utility as a synthetic intermediate. This reactivity allows for the stereospecific introduction of various functional groups at the 2'-position of the sugar ring, leading to the synthesis of a wide range of modified nucleosides with potential therapeutic applications. For instance, treatment of 2,2'-anhydro nucleosides with hydrogen fluoride (B91410) can yield 2'-deoxy-2'-fluoro analogs, a class of compounds with enhanced antiviral properties.[2]

Experimental Protocols

General Synthesis of 5'-DMTr-Anhydrothymidine (Illustrative)

A plausible synthetic route would involve:

  • 5'-O-DMTr Protection: Reaction of thymidine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous solvent like pyridine (B92270) to protect the primary 5'-hydroxyl group.

  • Activation of the 2'-Hydroxyl Group: Conversion of the 2'-hydroxyl group into a good leaving group, for example, by sulfonylation (e.g., with tosyl chloride or mesyl chloride).

  • Intramolecular Cyclization: Treatment with a base to facilitate the intramolecular nucleophilic attack of the O2 of the thymine (B56734) base on the C2' of the sugar, displacing the leaving group and forming the 2,2'-anhydro bridge.

  • Purification: Purification of the final product is typically achieved by column chromatography on silica (B1680970) gel.

Characterization of the synthesized compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.

Incorporation into Oligonucleotides

The primary application of this compound is as a building block for the synthesis of modified oligonucleotides. The DMTr group allows for its use in standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

A general protocol for incorporation involves:

  • Phosphoramidite Synthesis: Conversion of the 3'-hydroxyl group of this compound into a phosphoramidite derivative.

  • Solid-Phase Oligonucleotide Synthesis:

    • Deblocking: Removal of the 5'-DMTr group from the growing oligonucleotide chain attached to the solid support using a mild acid.

    • Coupling: Coupling of the this compound phosphoramidite to the free 5'-hydroxyl of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

    • Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Cleavage of the synthesized oligonucleotide from the solid support and removal of all protecting groups.

Biological Significance and Applications in Drug Development

While direct biological activity data for this compound is limited, its derivatives and related anhydro-nucleosides have shown significant potential in drug development.

  • Antiviral and Antitumor Agents: 2,2'-Anhydro-nucleosides serve as key intermediates in the synthesis of various nucleoside analogs with antiviral and antitumor properties.[4][5][6] For example, derivatives of 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine have demonstrated cytotoxicity against HeLa cells and activity against DNA viruses.[5][6]

  • Oligonucleotide Therapeutics: The incorporation of conformationally constrained nucleosides, such as those derived from 2,2'-anhydrothymidine, into oligonucleotides can enhance their binding affinity to target RNA or DNA sequences and increase their resistance to nuclease degradation. This makes them valuable components in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.

The rigid conformation of the sugar in 2,2'-anhydro-nucleosides has been studied by proton magnetic resonance (PMR), revealing a C1'-exo conformation in solution, which differs from the C4'-endo conformation observed in the crystal state for related pyrimidine cyclonucleosides.[7] This conformational preference can have significant implications for the design of oligonucleotides with specific structural and functional properties.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_oligo_synthesis Incorporation into Oligonucleotides cluster_application Applications Thymidine Thymidine 5'-O-DMTr-Thymidine 5'-O-DMTr-Thymidine Thymidine->5'-O-DMTr-Thymidine DMT-Cl, Pyridine Activated Intermediate Activated Intermediate 5'-O-DMTr-Thymidine->Activated Intermediate Sulfonylation This compound This compound Activated Intermediate->this compound Base Phosphoramidite Phosphoramidite This compound->Phosphoramidite Phosphitylation Synthesis of Nucleoside Analogs Synthesis of Nucleoside Analogs This compound->Synthesis of Nucleoside Analogs Nucleophilic Opening Coupling on Solid Support Coupling on Solid Support Phosphoramidite->Coupling on Solid Support Automated Synthesis Modified Oligonucleotide Modified Oligonucleotide Coupling on Solid Support->Modified Oligonucleotide Cleavage & Deprotection Therapeutics (Antisense, siRNA) Therapeutics (Antisense, siRNA) Modified Oligonucleotide->Therapeutics (Antisense, siRNA) Antiviral/Antitumor Agents Antiviral/Antitumor Agents Synthesis of Nucleoside Analogs->Antiviral/Antitumor Agents

Caption: Synthetic workflow and applications of this compound.

References

The Discovery and Synthesis of 2,2'-Anhydrothymidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of the pivotal nucleoside analogue, 2,2'-anhydrothymidine. This compound serves as a crucial intermediate in the synthesis of various modified nucleosides, including antiviral and anticancer agents. This document details the historical context of its discovery, comprehensive synthetic protocols, and key quantitative data.

Introduction

2,2'-Anhydrothymidine, also known as 2,2'-anhydro-5-methyluridine, is a bicyclic derivative of thymidine (B127349). The formation of an anhydro bridge between the C2 of the pyrimidine (B1678525) base and the C2' of the sugar moiety locks the conformation of the nucleoside. This rigid structure makes it a valuable synthon for the stereospecific introduction of substituents at the 2' and 3' positions of the sugar ring, facilitating the production of a wide array of nucleoside analogues with therapeutic potential.

Historical Discovery

The pioneering work on anhydro nucleosides was significantly advanced by the research of A. M. Michelson and Sir Alexander R. Todd. Their investigations into the structure and synthesis of nucleotides and dinucleotides in the mid-20th century laid the foundational chemical principles for the synthesis of these constrained structures. A key publication in the Journal of the Chemical Society in 1955 detailed the synthesis of "cyclo"thymidines, contributing to the early understanding and availability of these important chemical entities[1]. While this early work established the groundwork, subsequent research has focused on optimizing the synthetic routes to improve yield, purity, and scalability.

Synthesis of 2,2'-Anhydrothymidine

The most common and efficient method for the synthesis of 2,2'-anhydrothymidine involves the intramolecular cyclization of a suitably activated thymidine precursor. A well-established, high-yield procedure utilizes the treatment of ribothymidine with a carbonate derivative in an aprotic polar solvent.

Synthesis from Ribothymidine

A robust and scalable method for the preparation of 2,2'-anhydrothymidine proceeds from ribothymidine. The key transformation is a cyclization reaction that involves the loss of water, facilitated by a carbonate compound at elevated temperatures.

Experimental Protocol:

This protocol is adapted from a method described in U.S. Patent 4,914,233A, which reports high yields and purity[2].

Materials:

  • Ribothymidine

  • Diphenyl carbonate or Diethyl carbonate

  • Sodium bicarbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine ribothymidine, diphenyl carbonate (1.2 equivalents), and a catalytic amount of sodium bicarbonate in N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 150 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 35-40 minutes.

  • Work-up and Precipitation: After cooling, dilute the reaction mixture with a small volume of methanol. Slowly add the resulting solution to a vigorously stirred volume of diethyl ether to precipitate the product.

  • Isolation and Drying: Collect the precipitated tan-colored product by filtration, wash with diethyl ether, and dry under vacuum to yield 2,2'-anhydrothymidine.

An alternative procedure using diethyl carbonate in an autoclave at 150 °C for 5-6 hours has also been reported to provide the product in high yield[2].

Logical Workflow for the Synthesis of 2,2'-Anhydrothymidine:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ribothymidine Ribothymidine Reaction_Vessel Reaction at 150°C Ribothymidine->Reaction_Vessel Diphenyl_carbonate Diphenyl Carbonate Diphenyl_carbonate->Reaction_Vessel NaHCO3 NaHCO3 (catalyst) NaHCO3->Reaction_Vessel DMF DMF (solvent) DMF->Reaction_Vessel Dilution Dilute with Methanol Reaction_Vessel->Dilution Cooling Precipitation Precipitate in Diethyl Ether Dilution->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Product 2,2'-Anhydrothymidine Drying->Final_Product

A schematic representation of the synthetic workflow for 2,2'-anhydrothymidine.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and properties of 2,2'-anhydrothymidine.

Table 1: Synthesis Yield and Purity

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity/NotesReference
RibothymidineDiphenyl carbonate, NaHCO₃DMF15035 min96-U.S. Patent 4,914,233A
RibothymidineDiethyl carbonate, NaHCO₃DMF1505-6 h90-92Quantitative TLC purity: 87-88%U.S. Patent 4,914,233A

Table 2: Physicochemical Properties of 2,2'-Anhydrothymidine

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O₅[3][4]
Molecular Weight 240.21 g/mol [3][4]
Melting Point 183-185 °CU.S. Patent 4,914,233A
Appearance Tan solidU.S. Patent 4,914,233A
CAS Number 22423-26-3[3]

Characterization Data

Applications in Drug Development

2,2'-Anhydrothymidine is a cornerstone intermediate for the synthesis of a multitude of biologically active nucleoside analogues. The anhydro bridge facilitates nucleophilic attack at the 2' position, often with inversion of stereochemistry, allowing for the controlled synthesis of arabino-configured nucleosides. Furthermore, it serves as a precursor for the synthesis of 2'-deoxy and 2',3'-dideoxynucleosides, many of which exhibit potent antiviral (e.g., against HIV and HBV) and anticancer activities.

Conclusion

The synthesis of 2,2'-anhydrothymidine represents a significant achievement in nucleoside chemistry, enabling the development of a vast library of modified nucleosides for therapeutic applications. The synthetic route from ribothymidine is well-established, high-yielding, and scalable. This technical guide provides researchers and drug development professionals with the core knowledge required to synthesize and utilize this important chemical intermediate.

References

The Pivotal Role of the 4,4'-Dimethoxytrityl (DMTr) Group in the Chemistry of 5'-DMTr-2,2'-anhydrothymidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMTr) group is a cornerstone of modern nucleoside and oligonucleotide chemistry, serving as a crucial protecting group for the 5'-hydroxyl function. In the context of 5'-DMTr-2,2'-anhydrothymidine, a conformationally constrained nucleoside analogue of significant interest in the development of therapeutic oligonucleotides, the DMTr group plays a multifaceted role that extends beyond simple protection. This technical guide provides a comprehensive overview of the function of the DMTr group in the synthesis, purification, and subsequent chemical manipulations of this compound, supported by detailed experimental protocols and quantitative data.

The Indispensable Role of the DMTr Group

The DMTr group, a bulky and acid-labile protecting group, is paramount in the synthetic chemistry of 2,2'-anhydrothymidine for several key reasons:

  • Selective 5'-Hydroxyl Protection: The primary hydroxyl group at the 5'-position of 2,2'-anhydrothymidine is significantly more reactive than the 3'-hydroxyl group. The DMTr group's steric bulk and preference for primary alcohols allow for the highly selective protection of the 5'-hydroxyl, leaving the 3'-position available for subsequent chemical modifications, such as phosphitylation for oligonucleotide synthesis.

  • Facilitating Purification: The lipophilic (fat-soluble) nature of the DMTr group dramatically alters the chromatographic properties of the nucleoside. This allows for efficient purification of the this compound from unreacted starting materials and byproducts using standard silica (B1680970) gel chromatography. In the context of oligonucleotide synthesis, the "DMTr-on" strategy is a powerful tool for the purification of the desired full-length oligonucleotide from shorter, failed sequences via reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Enabling "DMTr-on" Synthesis and Purification: In automated solid-phase oligonucleotide synthesis, the DMTr group is cleaved at the beginning of each coupling cycle to provide a free 5'-hydroxyl for chain elongation. By intentionally leaving the DMTr group on the final oligonucleotide product (DMTr-on), a hydrophobic handle is created, which strongly interacts with the stationary phase in RP-HPLC. This allows for the separation of the desired full-length product from shorter, "failure" sequences that lack the DMTr group.

  • Monitoring Reaction and Synthesis Efficiency: The cleavage of the DMTr group with an acid releases the dimethoxytrityl cation, which has a characteristic bright orange color and a strong absorbance at around 498 nm. This property is exploited to monitor the progress of deprotection reactions and, in automated synthesis, to quantify the efficiency of each coupling step.

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting 2,2'-anhydrothymidine with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base.

Experimental Protocol:

Materials:

  • 2,2'-Anhydrothymidine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Anhydrous Pyridine (B92270)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Drying the Starting Material: 2,2'-Anhydrothymidine is dried by co-evaporation with anhydrous pyridine (2 x 10 mL) and then kept under high vacuum for at least 2 hours to ensure the absence of moisture, which can hydrolyze the DMTr-Cl.

  • Reaction Setup: The dried 2,2'-anhydrothymidine (1.0 eq) is dissolved in anhydrous pyridine (10 mL per gram of nucleoside) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of DMTr-Cl: 4,4'-Dimethoxytrityl chloride (1.1-1.2 eq) is added portion-wise to the stirred solution at room temperature. A catalytic amount of DMAP (0.05 eq) can be added to accelerate the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v). The product, being more lipophilic due to the DMTr group, will have a higher Rf value than the starting material.

  • Quenching the Reaction: Once the reaction is complete (typically after 2-4 hours), it is quenched by the addition of methanol (1-2 mL).

  • Work-up: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol) containing a small amount of triethylamine (B128534) (e.g., 0.1%) to prevent the premature cleavage of the DMTr group on the acidic silica gel.

  • Characterization: The purified this compound is obtained as a white foam. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:
ParameterValueReference
Typical Yield 85-95%General synthetic knowledge
Reaction Time 2-4 hoursGeneral synthetic knowledge
Purity (post-chromatography) >98%General synthetic knowledge

Cleavage (Deprotection) of the DMTr Group

The acid-labile nature of the DMTr group allows for its selective removal under mild acidic conditions, regenerating the free 5'-hydroxyl group.

Experimental Protocol:

Materials:

  • This compound

  • 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) or 80% Acetic acid in water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: this compound is dissolved in dichloromethane.

  • Acid Treatment: The solution is treated with 3% TCA in DCM at room temperature. The solution will turn bright orange upon the formation of the DMTr cation.

  • Reaction Monitoring: The reaction is monitored by TLC. The deprotected product will have a lower Rf value. The reaction is typically complete within 5-15 minutes.

  • Quenching and Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Alternative Deprotection: For less acid-sensitive applications, a solution of 80% acetic acid in water can be used. The reaction is typically slower, requiring 30-60 minutes. The work-up involves neutralization with a base followed by extraction.

Quantitative Data:
ParameterValueReference
Typical Yield >95%General synthetic knowledge
Reaction Time (3% TCA in DCM) 5-15 minutesGeneral synthetic knowledge
Reaction Time (80% Acetic Acid) 30-60 minutesGeneral synthetic knowledge

Signaling Pathways and Experimental Workflows

Synthesis of this compound

G cluster_synthesis Synthesis Workflow A 2,2'-Anhydrothymidine C Reaction Mixture A->C B DMTr-Cl Pyridine, (DMAP) B->C D Quench (MeOH) C->D E Work-up (DCM, NaHCO3, Brine) D->E F Crude Product E->F G Silica Gel Chromatography F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Cleavage of the DMTr Group

G cluster_cleavage Deprotection Workflow I This compound K Reaction (Formation of DMTr+ cation) I->K J 3% TCA in DCM J->K L Quench (NaHCO3) K->L M Work-up (DCM, Brine) L->M N 2,2'-Anhydrothymidine M->N

Caption: Workflow for the acid-catalyzed cleavage of the DMTr group.

Conclusion

The 4,4'-dimethoxytrityl group is an indispensable tool in the chemical synthesis and manipulation of this compound. Its role as a selective and readily cleavable protecting group for the 5'-hydroxyl function is fundamental to the successful synthesis of this important nucleoside analogue. Furthermore, the physicochemical properties imparted by the DMTr group are critical for the efficient purification of both the monomer and its corresponding oligonucleotides. A thorough understanding of the chemistry of the DMTr group is therefore essential for researchers and professionals working in the field of drug development and nucleic acid chemistry.

Anhydrothymidine as a Precursor for Modified Nucleosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anhydrothymidine, specifically 2,3′-anhydrothymidine, is a pivotal intermediate in the synthesis of a wide array of modified nucleosides. Its significance lies in the strained 2,3'-epoxy (oxetane) ring, which makes the C3' position highly susceptible to nucleophilic attack. This reactivity allows for the stereospecific introduction of various functional groups, a critical step in the development of antiviral and anticancer agents. This guide provides an in-depth overview of the synthesis, reactivity, and application of anhydrothymidine as a precursor, with a focus on experimental methodologies and quantitative data for researchers, scientists, and drug development professionals. The most prominent example of its application is in the synthesis of 3′-azido-3′-deoxythymidine (Zidovudine or AZT), a cornerstone drug in HIV therapy.[1][2]

Synthesis of 2,3′-Anhydrothymidine

The primary route to 2,3′-anhydrothymidine involves the intramolecular cyclization of thymidine (B127349). A highly efficient, one-pot method utilizes a tandem Mitsunobu reaction, which proceeds in high yield.[3] The process typically involves activating the 3'-hydroxyl group of a 5'-O-protected thymidine derivative, followed by intramolecular S(_N)2 displacement by the O2 of the thymine (B56734) base.

Experimental Protocol: One-Pot Synthesis of 5'-O-Benzoyl-2,3'-anhydrothymidine

A common precursor for further reactions is the 5'-O-protected form of anhydrothymidine.

  • Protection: 5'-hydroxyl group of thymidine is first protected, often with a benzoyl group, to prevent side reactions.

  • Cyclization: To a solution of 5′-O-benzoylthymidine in an appropriate solvent (e.g., anhydrous dioxane), triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) are added portionwise at room temperature.

  • Reaction Monitoring: The reaction is stirred for several hours and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to yield 5′-O-benzoyl-2,3′-anhydrothymidine.

Data Presentation: Synthesis Yields
Starting MaterialKey ReagentsProductYieldReference
ThymidinePPh₃, DEAD (Tandem Mitsunobu)2,3′-Anhydrothymidine~80%[3]
5'-O-TritylthymidineMesyl Chloride, Base2,3'-O-Anhydro-5'-O-tritylthymidineNot specified[4]

Reactivity and Mechanism of Ring-Opening

The synthetic utility of 2,3'-anhydrothymidine (B14821) stems from the strained oxetane (B1205548) ring. This ring is readily opened by a variety of nucleophiles in an S(_N)2 reaction. The attack occurs exclusively at the C3' position, leading to the formation of a new C3'-substituent with an inversion of the stereochemical configuration from R to S. This stereospecificity is crucial for the biological activity of the resulting nucleoside analogues. The reaction rate and mechanism can be influenced by the nucleophile, solvent polarity, and temperature.[1][5]

Caption: S(_N)2 nucleophilic attack on 2,3'-anhydrothymidine.

Synthesis of Modified Nucleosides

2,3'-Anhydrothymidine serves as a versatile precursor for various modified nucleosides. The key reaction is the nucleophilic opening of the anhydro ring.

Synthesis of 3'-Azido-3'-deoxythymidine (Zidovudine, AZT)

The synthesis of AZT is a flagship application of anhydrothymidine chemistry. It involves the ring-opening of a 5'-O-protected anhydrothymidine with an azide (B81097) salt.[1][6]

AZT_Synthesis_Workflow Thymidine Thymidine ProtectedThymidine 5'-O-Benzoylthymidine Thymidine->ProtectedThymidine Benzoyl Chloride, Pyridine Anhydro 5'-O-Benzoyl- 2,3'-anhydrothymidine ProtectedThymidine->Anhydro Mitsunobu Reaction (DEAD, PPh₃) ProtectedAZT 5'-O-Benzoyl-AZT Anhydro->ProtectedAZT Lithium Azide (LiN₃) in DMF AZT Zidovudine (B1683550) (AZT) ProtectedAZT->AZT Debenzoylation (e.g., NH₃ in MeOH)

Caption: Workflow for the synthesis of Zidovudine (AZT).

  • Azidation: 5'-O-benzoyl-2,3'-anhydrothymidine is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). An azide source, such as lithium azide (LiN₃) or dimethylammonium azide, is added.[1][5]

  • Heating: The reaction mixture is heated (e.g., 80-120°C) for several hours to facilitate the ring-opening reaction.[5] The progress is monitored by TLC.

  • Isolation: After completion, the reaction is cooled, and the product, 3'-azido-5'-O-benzoyl-3'-deoxythymidine, is isolated through standard aqueous workup and extraction.

  • Deprotection: The 5'-O-benzoyl protecting group is removed by treatment with a base, such as sodium methoxide (B1231860) or ammonia (B1221849) in methanol, to yield crude AZT.

  • Purification: The final product (AZT) is purified by crystallization or column chromatography.[4]

Synthesis of 3'-Thio-2'-deoxynucleosides

Anhydrothymidine can be reacted with thioacetic acid to produce 3'-S-acetyl-3'-thio-2'-deoxynucleosides, which are precursors for other sulfur-containing nucleoside analogues.[7]

  • Reaction Setup: 2,3'-Anhydrothymidine is suspended in a suitable solvent.

  • Nucleophilic Addition: Thioacetic acid is added to the suspension.

  • Reaction and Isolation: The mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC). The product is then isolated and purified.

Synthesis of 3'-(Tetrazol-2-yl)-3'-deoxythymidines

Reaction with tetrazole or its derivatives introduces a tetrazolyl moiety at the 3' position, creating another class of biologically active nucleoside analogues.[1][7]

  • Reaction: 5'-Benzoyl-2,3'-anhydrothymidine is reacted with tetrazole or a 5-substituted tetrazole in the presence of a base (e.g., triethylamine) in a solvent like DMF.

  • Debenzoylation: The resulting 5'-protected tetrazolyl nucleoside is then debenzoylated, typically using dimethylamine (B145610) in methanol, to yield the final product.[1]

  • Purification: The product is purified using chromatographic techniques.

Data Presentation: Synthesis of Modified Nucleosides
PrecursorNucleophileSolventTemp. (°C)ProductYieldReference
5'-O-Benzoyl-2,3'-anhydrothymidineDimethylammonium azideDMF80-1003'-Azido-5'-O-benzoyl-3'-deoxythymidineNot specified[5]
5'-O-Benzoyl-2,3'-anhydrothymidineTriethylammonium tetrazolideDMF100-1205'-O-Benzoyl-3'-(tetrazol-2-yl)-deoxythymidineNot specified[1]
2,3'-AnhydrothymidineThioacetic acidNot specifiedNot specified3'-S-Acetyl-3'-thio-2'-deoxynucleosidesNot specified[7]
2,3'-O-Anhydro-5'-O-tritylthymidineLithium AzideDMFNot specified3'-Azido-3'-deoxy-5'-O-tritylthymidineNot specified[4][6]

Applications in Drug Discovery and Development

The nucleoside analogues synthesized from anhydrothymidine are of immense interest in medicinal chemistry. The strategic modification at the 3' position is a cornerstone of antiviral drug design, particularly for inhibitors of viral reverse transcriptases and polymerases.[2]

  • Antiviral Agents: Zidovudine (AZT) was the first drug approved for the treatment of HIV and works by terminating the viral DNA chain after being incorporated by reverse transcriptase.[2][6] The 3'-azido group prevents the formation of the subsequent 3',5'-phosphodiester bond.

  • Anticancer Research: Modified nucleosides are also explored as anticancer agents, as they can interfere with the DNA replication of rapidly dividing cancer cells.

  • Molecular Probes: These analogues are used as tools in molecular biology to study the mechanisms of DNA and RNA polymerases and for the development of diagnostic assays.

Conclusion

2,3'-Anhydrothymidine is a highly valuable and versatile precursor in nucleoside chemistry. Its strained oxetane ring provides a reliable platform for the stereospecific introduction of diverse functionalities at the C3' position via S(_N)2 ring-opening reactions. The well-established protocols for its synthesis and subsequent modification, especially in the production of the anti-HIV drug Zidovudine, underscore its critical role in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for scientists engaged in the synthesis and exploration of novel nucleoside analogues for therapeutic applications.

References

An In-Depth Technical Guide to the Solubility and Stability of 5'-DMTr-2,2'-anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine, a key protected nucleoside analog. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds, the known physicochemical properties of its constituent parts—the 2,2'-anhydrothymidine core and the 5'-DMTr protecting group—and established scientific principles.

Introduction to 5'-DMTr-2,2'-anhydrothymidine

This compound is a synthetically modified nucleoside. The 2,2'-anhydro linkage creates a rigid bicyclic structure, which can confer unique conformational properties and resistance to enzymatic degradation. The 5'-dimethoxytrityl (DMTr) group is a bulky, lipophilic protecting group commonly used in oligonucleotide synthesis to temporarily block the 5'-hydroxyl function. The solubility and stability of this compound are critical parameters for its storage, handling, and application in synthetic chemistry and drug discovery.

Solubility Profile

The solubility of this compound is dictated by the interplay between the polar anhydrothymidine core and the nonpolar, bulky DMTr group. The presence of the DMTr group significantly enhances its solubility in organic solvents compared to its unprotected counterpart, while markedly reducing its aqueous solubility.

Inferred Solubility Data

The following table summarizes the inferred solubility of this compound in a range of common laboratory solvents, based on the known solubility of other DMTr-protected nucleosides and the general principles of organic chemistry.

SolventPolarity IndexPredicted SolubilityRationale and Remarks
Non-Polar Organic Solvents
Dichloromethane (DCM)3.1HighThe non-polar nature of DCM effectively solvates the large, hydrophobic DMTr group.
Chloroform (B151607)4.1HighSimilar to DCM, chloroform is an excellent solvent for DMTr-protected compounds.
Tetrahydrofuran (THF)4.0HighTHF is a good solvent for a wide range of organic molecules, including protected nucleosides.
Ethyl Acetate4.4Moderate to HighOffers a good balance of polarity to dissolve both the protected nucleoside.
Polar Aprotic Organic Solvents
Acetonitrile (B52724) (ACN)5.8Moderate to HighCommonly used in reversed-phase chromatography for DMTr-on purification.[1]
N,N-Dimethylformamide (DMF)6.4HighA strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3]
Dimethyl Sulfoxide (DMSO)7.2HighA powerful solvent for many nucleoside analogs.[2][3][4][5]
Polar Protic Organic Solvents
Methanol (B129727)5.1ModerateThe polarity of methanol allows for some interaction with the nucleoside core.
Ethanol4.3Low to ModerateLess polar than methanol, resulting in slightly lower solubility.
Isopropanol3.9LowIncreasing alkyl chain length decreases polarity and solubility.
Aqueous Solvents
Water10.2Very LowThe large, hydrophobic DMTr group renders the molecule virtually insoluble in water.
Phosphate-Buffered Saline (PBS)~10Very LowSimilar to water, high salt concentration does not significantly improve solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard for assessing thermodynamic solubility.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Dichloromethane, Acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent and determine the concentration of this compound using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solid compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake settle Allow solid to settle shake->settle centrifuge Centrifuge to pellet solid settle->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Assay.

Stability Profile

The chemical stability of this compound is primarily governed by the lability of the 5'-DMTr group, which is highly sensitive to acidic conditions. The anhydrothymidine core itself is relatively stable but can be susceptible to degradation under harsh conditions.

Stability Under Different Conditions

The following table summarizes the expected stability of this compound under various stress conditions.

ConditionExpected StabilityPrimary Degradation PathwayRationale and Remarks
Acidic (pH < 7) Unstable Detritylation The ether linkage of the DMTr group is rapidly cleaved under acidic conditions to release the highly stable dimethoxytrityl cation and the unprotected 5'-hydroxyl of the nucleoside.[6][7][8][9] The rate of cleavage is dependent on the acid strength and concentration.[6][7][8][9]
Neutral (pH ~7) Stable-The molecule is expected to be stable in neutral aqueous and organic solutions at ambient temperature.
Basic (pH > 7) Stable-The DMTr group and the anhydrothymidine core are generally stable under basic conditions.
Oxidative Potentially UnstableOxidation of the thymine (B56734) base or the DMTr groupStrong oxidizing agents may lead to degradation.
Photolytic Potentially UnstablePhotodegradationExtended exposure to high-intensity UV or visible light may cause degradation.
Thermal Stable at ambient temp.Thermal decompositionThe compound is expected to be stable at typical storage and handling temperatures. Degradation may occur at elevated temperatures.
Kinetics of Acid-Catalyzed Detritylation

The removal of the DMTr group is a critical step in oligonucleotide synthesis and a primary stability concern for this compound. Studies on the detritylation of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine with dichloroacetic acid (DCA) in various organic solvents have shown that the reaction proceeds via a concerted general acid-catalyzed mechanism.[7] The rate of detritylation is influenced by the acid concentration and the solvent, although the effect of solvent polarity on the rate constant is not substantial.[7] The presence of small amounts of water can decrease the rate of detritylation.[7]

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Aprotic solvent (e.g., acetonitrile or THF)

  • Photostability chamber

  • Oven

  • HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a stoichiometric amount of NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80 °C).

    • At specified time points, remove samples, allow them to cool, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber to a controlled light source (e.g., UV and visible light) for a defined duration.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples at the end of the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity should be assessed using a DAD or MS detector.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (Solid, e.g., 80°C) photo Photolytic Stress (Solution, UV/Vis light) sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize (for Acid/Base) sample->neutralize analyze Analyze by Stability-Indicating HPLC sample->analyze neutralize->analyze end Evaluate Degradation Profile analyze->end

Caption: General Workflow for Forced Degradation Studies.

Conclusion

The solubility and stability of this compound are critical considerations for its use in research and development. While it is expected to be highly soluble in common non-polar and polar aprotic organic solvents, its aqueous solubility is predicted to be very low. The primary stability concern is its rapid degradation under acidic conditions due to the lability of the 5'-DMTr protecting group. Under neutral, basic, and controlled storage conditions, the molecule is expected to be stable. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the solubility and stability of this and other related nucleoside analogs.

References

2,2'-Anhydrothymidine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Anhydrothymidine is a rigid, bicyclic nucleoside analog that has garnered interest as a key synthetic intermediate in the production of therapeutically relevant nucleosides. Its unique stereochemistry, conferred by the anhydro bridge between the C2 of the pyrimidine (B1678525) base and the C2' of the sugar moiety, makes it a valuable precursor for the synthesis of various antiviral and anticancer agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 2,2'-anhydrothymidine and its derivatives. While extensive research has been conducted on its utility as a synthetic building block, this review also collates the available data on its intrinsic biological activities and discusses its potential mechanisms of action based on its structural similarity to other nucleoside analogs.

Chemical Synthesis

The synthesis of 2,2'-anhydrothymidine is a critical step in the production of several modified nucleosides. It is typically synthesized from thymidine (B127349) or related precursors through intramolecular cyclization.

Synthesis from Ribothymidine

A common method for the synthesis of 2,2'-anhydrothymidine involves the cyclization of ribothymidine. This process generally involves heating ribothymidine with a dialkyl or diaryl carbonate in the presence of a bicarbonate. Aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used for this reaction.[1]

Experimental Protocol: Synthesis of 2,2'-Anhydrothymidine from Ribothymidine [1]

  • Dissolve ribothymidine in a suitable aprotic solvent (e.g., N,N-dimethylformamide).

  • Add a dialkyl or diaryl carbonate (e.g., diphenyl carbonate) and a bicarbonate (e.g., sodium bicarbonate).

  • Heat the reaction mixture to facilitate the cyclization reaction, which involves the loss of water.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

  • Upon completion, cool the reaction mixture and purify the 2,2'-anhydrothymidine product using standard chromatographic techniques.

One-Step Procedure from Thymidine

A more direct, one-step procedure for the conversion of thymidine to 2,3'-anhydrothymidine (B14821) has also been reported, which can be a precursor for 2,2'-anhydrothymidine. This method involves heating thymidine with an excess of diphenyl sulphite in a dimethylacetamide solution, achieving a yield of approximately 65%.[2]

Experimental Protocol: One-Step Synthesis of 2,3'-Anhydrothymidine [2]

  • Dissolve thymidine in dimethylacetamide.

  • Add an excess of diphenyl sulphite to the solution.

  • Heat the reaction mixture.

  • Monitor the formation of 2,3'-anhydrothymidine.

  • Purify the product from the reaction mixture.

The following diagram illustrates a generalized synthetic pathway for 2,2'-anhydrothymidine.

Synthesis_of_2_2_Anhydrothymidine Ribothymidine Ribothymidine Anhydrothymidine 2,2'-Anhydrothymidine Ribothymidine->Anhydrothymidine Intramolecular Cyclization Reagents Dialkyl/Diaryl Carbonate, Bicarbonate

Caption: Generalized synthesis of 2,2'-anhydrothymidine from ribothymidine.

Biological Activities

While primarily utilized as a synthetic intermediate, 2,2'-anhydrothymidine and its derivatives have been investigated for their potential antiviral and anticancer activities.

Antiviral Activity

Research into the direct antiviral properties of 2,2'-anhydrothymidine is limited. However, studies on structurally related anhydro pyrimidine nucleosides have demonstrated antiviral potential. For instance, various 2,3'-anhydro analogs of 5-substituted 1-(2-deoxy-β-d-lyxofuranosyl)uracils have shown activity against the Hepatitis B virus (HBV).

CompoundVirusEC50 (µg/mL)CC50 (µg/mL)Reference
2,3'-anhydro-5-substituted-1-(2-deoxy-β-d-lyxofuranosyl)uracil analogsDuck HBV2.5 - 10>200[3]
2,3'-anhydro-5-substituted-1-(2-deoxy-β-d-lyxofuranosyl)uracil analogsHuman HBV5 - 10>200[3]

EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration.

The data suggests that anhydro nucleosides can exhibit antiviral activity with a favorable therapeutic window, as indicated by the high CC50 values.

Anticancer Activity

Mechanism of Action (Hypothesized)

The precise mechanism of action for 2,2'-anhydrothymidine has not been elucidated. However, based on its structure as a nucleoside analog, a plausible mechanism can be hypothesized.

Antiviral Mechanism

Like many nucleoside analogs, 2,2'-anhydrothymidine could potentially exert its antiviral effects through the inhibition of viral replication. This can occur through several mechanisms:

  • Inhibition of Viral Polymerase: The molecule could be intracellularly phosphorylated to its triphosphate form, which would then act as a competitive inhibitor of viral DNA or RNA polymerases.

  • Chain Termination: Incorporation of the phosphorylated anhydrothymidine into the growing viral nucleic acid chain could lead to premature chain termination due to the rigid structure and lack of a free 3'-hydroxyl group, which is necessary for further elongation.

The following diagram illustrates the hypothesized antiviral mechanism of action.

Antiviral_Mechanism cluster_cell Host Cell Anhydrothymidine 2,2'-Anhydrothymidine Anhydrothymidine_TP Anhydrothymidine Triphosphate Anhydrothymidine->Anhydrothymidine_TP Phosphorylation Viral_Polymerase Viral Polymerase Anhydrothymidine_TP->Viral_Polymerase Competitive Inhibition Inhibition Inhibition Anhydrothymidine_TP->Inhibition Incorporation & Chain Termination Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Inhibition->Viral_Replication Anticancer_Mechanism cluster_cancer_cell Cancer Cell Anhydrothymidine 2,2'-Anhydrothymidine Anhydrothymidine_TP Anhydrothymidine Triphosphate Anhydrothymidine->Anhydrothymidine_TP Phosphorylation DNA_Polymerase DNA Polymerase Anhydrothymidine_TP->DNA_Polymerase Competitive Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition Inhibition DNA_Synthesis->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Induction

References

Methodological & Application

Application Note and Protocol for the Synthesis of 5'-DMTr-2,2'-anhydrothymidine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5'-DMTr-2,2'-anhydrothymidine phosphoramidite (B1245037) is a crucial building block in the synthesis of modified oligonucleotides. The 2,2'-anhydro linkage confers conformational rigidity to the nucleoside, which can enhance the binding affinity and nuclease resistance of the resulting oligonucleotide. This makes it a valuable component in the development of antisense therapies, siRNAs, and other nucleic acid-based drugs. This document provides a detailed protocol for the chemical synthesis of this compound phosphoramidite, including the necessary reagents, reaction conditions, and purification methods.

Overall Synthesis Strategy:

The synthesis of this compound phosphoramidite involves a three-step process:

  • Synthesis of 2,2'-anhydrothymidine: This is typically achieved through the intramolecular cyclization of a suitable thymidine (B127349) precursor.

  • Selective 5'-DMTr Protection: The 5'-hydroxyl group of 2,2'-anhydrothymidine is selectively protected with a dimethoxytrityl (DMTr) group.

  • Phosphitylation: The 3'-hydroxyl group of the DMTr-protected anhydrothymidine is reacted with a phosphitylating agent to introduce the phosphoramidite moiety.

Experimental Protocols

Step 1: Synthesis of 2,2'-anhydrothymidine

This protocol is adapted from analogous intramolecular cyclization procedures for nucleosides.

Materials:

Procedure:

  • In a round-bottom flask, dissolve thymidine in anhydrous DMF.

  • Add diphenyl carbonate and a catalytic amount of sodium bicarbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield 2,2'-anhydrothymidine.

Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine

This step involves the selective protection of the 5'-hydroxyl group.

Materials:

  • 2,2'-anhydrothymidine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Anhydrous pyridine (B92270)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Co-evaporate the dried 2,2'-anhydrothymidine with anhydrous pyridine twice and dissolve it in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMTr-Cl portion-wise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few milliliters of cold water.

  • Partition the mixture between DCM and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) containing a small percentage of triethylamine (B128534) to afford 5'-O-DMTr-2,2'-anhydrothymidine. An 87% yield has been reported for a similar selective 5'-DMTr protection of anhydrothymidine.[1]

Step 3: Synthesis of this compound phosphoramidite

This final step introduces the reactive phosphoramidite moiety at the 3'-position.

Materials:

  • 5'-O-DMTr-2,2'-anhydrothymidine

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite

  • Anhydrous ethyl acetate (EtOAc)

  • Anhydrous hexane

  • Triethylamine (NEt₃)

  • Silica gel for column chromatography

Procedure:

  • Dry the 5'-O-DMTr-2,2'-anhydrothymidine by co-evaporation with anhydrous acetonitrile (B52724) and then place it under high vacuum for several hours.

  • Dissolve the dried starting material in anhydrous DCM under an argon atmosphere.

  • Add DIPEA to the solution.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.

  • Stir the reaction for a few hours, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine, using a hexane/ethyl acetate gradient containing triethylamine to yield the final product as a white foam. A yield of 90% has been achieved in analogous phosphitylation reactions.[1]

Data Presentation

StepProductStarting MaterialKey ReagentsTypical Yield
12,2'-anhydrothymidineThymidineDiphenyl carbonate, NaHCO₃Variable
25'-O-DMTr-2,2'-anhydrothymidine2,2'-anhydrothymidineDMTr-Cl, Pyridine~87%[1]
3This compound phosphoramidite5'-O-DMTr-2,2'-anhydrothymidine2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA~90%[1]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: 5'-DMTr Protection cluster_step3 Step 3: Phosphitylation Thymidine Thymidine Anhydrothymidine 2,2'-anhydrothymidine Thymidine->Anhydrothymidine Diphenyl carbonate, NaHCO3, DMF DMTr_Anhydrothymidine 5'-O-DMTr-2,2'-anhydrothymidine Anhydrothymidine->DMTr_Anhydrothymidine DMTr-Cl, Pyridine Phosphoramidite This compound phosphoramidite DMTr_Anhydrothymidine->Phosphoramidite CEP-Cl, DIPEA, DCM

Caption: Synthetic pathway for this compound phosphoramidite.

References

Application Notes and Protocols: Solid-Phase Oligonucleotide Synthesis Incorporating Arabinothymidine via a 2,2'-Anhydrothymidine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinonucleic acids (ANAs) are a class of synthetic nucleic acid analogs that have garnered significant interest in the fields of molecular biology and drug development. A key structural feature of ANA is the arabinose sugar moiety, which is the 2'-epimer of the natural ribose sugar. This modification confers unique structural and functional properties to oligonucleotides, including altered hybridization characteristics and, notably, the ability of ANA/RNA duplexes to elicit RNase H activity. This property makes ANA-modified oligonucleotides promising candidates for antisense therapeutics.

The synthesis of oligonucleotides containing arabinonucleosides, such as arabinothymidine (araT), is achieved through standard solid-phase phosphoramidite (B1245037) chemistry. A crucial precursor for the generation of the necessary arabinothymidine phosphoramidite building block is 2,2'-anhydrothymidine. This application note provides detailed protocols for the synthesis of arabinothymidine phosphoramidite from 2,2'-anhydrothymidine and its subsequent incorporation into oligonucleotides using automated solid-phase synthesis.

Applications

Oligonucleotides incorporating arabinothymidine are valuable tools for a range of research and therapeutic applications, including:

  • Antisense Oligonucleotides: The ability of ANA/RNA hybrids to be recognized and cleaved by RNase H makes them potent tools for gene silencing applications.

  • Structural Biology: The introduction of arabinonucleosides can alter the conformational properties of nucleic acid duplexes, providing insights into structure-function relationships.

  • Diagnostics: Modified oligonucleotides can be used as probes with altered binding affinities and specificities for diagnostic assays.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-arabinothymidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite from 2,2'-Anhydrothymidine

This protocol describes the multi-step synthesis of the arabinothymidine phosphoramidite required for solid-phase oligonucleotide synthesis, starting from 2,2'-anhydrothymidine.

Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine

  • To a solution of 2,2'-anhydrothymidine in dry pyridine, add 4,4'-dimethoxytrityl chloride (DMTr-Cl) in a dropwise manner while stirring at room temperature.

  • Allow the reaction to proceed for 12-16 hours at room temperature.

  • Quench the reaction by the addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine.

Step 2: Conversion to 5'-O-(4,4'-Dimethoxytrityl)-arabinothymidine

  • Dissolve the 5'-O-DMTr-2,2'-anhydrothymidine in a solution of sodium benzoate (B1203000) in dimethylformamide (DMF).

  • Heat the reaction mixture at 100-110 °C for 4-6 hours.

  • Cool the reaction to room temperature and add a solution of sodium methoxide (B1231860) in methanol.

  • Stir the mixture for 1-2 hours at room temperature.

  • Neutralize the reaction with an appropriate acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and purify the resulting 5'-O-(4,4'-Dimethoxytrityl)-arabinothymidine by silica gel chromatography.

Step 3: Phosphitylation to Yield the Final Phosphoramidite

  • Dissolve the 5'-O-DMTr-arabinothymidine in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with methanol.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the final 5'-O-(4,4'-Dimethoxytrityl)-arabinothymidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite.

  • Characterize the final product by ³¹P NMR and mass spectrometry.[1][2][3]

Protocol 2: Solid-Phase Synthesis of Oligonucleotides Containing Arabinothymidine

This protocol outlines the automated solid-phase synthesis of an oligonucleotide incorporating the arabinothymidine phosphoramidite.

1. Materials and Reagents:

  • Arabinothymidine phosphoramidite (synthesized as per Protocol 1)
  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)
  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
  • Anhydrous acetonitrile
  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile)
  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)
  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))

2. Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer following a standard phosphoramidite chemistry cycle for each nucleotide addition. The cycle for incorporating arabinothymidine is as follows:

  • Step A: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation is measured spectrophotometrically to determine the coupling efficiency of the previous cycle.

  • Step B: Coupling: The arabinothymidine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 180-300 seconds) may be required for modified phosphoramidites to ensure high coupling efficiency.

  • Step C: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Step D: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

3. Cleavage and Deprotection:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours or with AMA (1:1 mixture of ammonium hydroxide and 40% aqueous methylamine) at 65°C for 10-15 minutes.[4][5]

  • The supernatant containing the deprotected oligonucleotide is collected.

4. Purification and Analysis:

  • The crude oligonucleotide solution is dried.

  • The oligonucleotide is purified by methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

  • The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

Data Presentation

ParameterValue/RangeReference
Phosphoramidite Synthesis Yields
5'-O-DMTr-2,2'-anhydrothymidine~85-95%General synthetic knowledge
5'-O-DMTr-arabinothymidine~70-85%General synthetic knowledge
Final Phosphoramidite~60-75%General synthetic knowledge
Solid-Phase Synthesis
Coupling Efficiency per cycle>98%General literature on solid-phase synthesis
Overall Yield of crude 20-mer oligo~50-60%[6]
Purity after HPLC purification>95%General analytical practice

Visualizations

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AnhydroT 2,2'-Anhydrothymidine DMTrAnhydroT 5'-O-DMTr-2,2'-anhydrothymidine AnhydroT->DMTrAnhydroT DMTr-Cl, Pyridine DMTrCl DMTr-Cl SodiumBenzoate Sodium Benzoate SodiumMethoxide Sodium Methoxide PhosphitylatingReagent Phosphitylating Reagent DMTrAraT 5'-O-DMTr-arabinothymidine DMTrAnhydroT->DMTrAraT 1. NaOBz, DMF 2. NaOMe, MeOH Phosphoramidite araT Phosphoramidite DMTrAraT->Phosphoramidite Phosphitylating Reagent, DIPEA, DCM

Caption: Synthesis of arabinothymidine phosphoramidite.

cluster_workflow Solid-Phase Synthesis Cycle cluster_final Post-Synthesis Deblocking Deblocking (Detritylation) Coupling Coupling (araT Phosphoramidite) Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: Solid-phase oligonucleotide synthesis workflow.

References

Application Note: Phosphoramidite Coupling Protocol for 5'-DMTr-2,2'-anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the incorporation of 5'-DMTr-2,2'-anhydrothymidine into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. 2,2'-Anhydrothymidine is a conformationally constrained nucleoside analog that can introduce unique structural properties into oligonucleotides, making it a valuable tool for various research and therapeutic applications. The rigid structure conferred by the anhydro linkage can enhance nuclease resistance and modulate hybridization properties. This document outlines the synthesis of the phosphoramidite, the automated coupling protocol, and the final deprotection and cleavage steps.

The synthesis of the this compound-3'-phosphoramidite is a prerequisite for its incorporation into oligonucleotides. The synthesis typically starts from ribothymidine, which undergoes intramolecular cyclization to form 2,2'-anhydrothymidine. The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group.[1] The final phosphoramidite is prepared by reacting the 3'-hydroxyl group with a phosphitylating agent.

The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain follows the standard automated solid-phase synthesis cycle. This cycle consists of four main steps: detritylation, coupling, capping, and oxidation. Studies have shown that the incorporation of a related 2'-Se-thymidine phosphoramidite, which uses this compound as an intermediate, can be achieved with over 99% coupling efficiency under standard conditions.[1] However, it is important to note that other structurally complex modified nucleosides have been reported to have lower coupling yields, potentially due to steric hindrance.[2] Therefore, optimization of the coupling time may be necessary to achieve optimal incorporation efficiency.

Experimental Protocols

Synthesis of this compound-3'-phosphoramidite

A detailed protocol for the synthesis of the phosphoramidite is beyond the scope of this application note but can be adapted from literature procedures for similar modified nucleosides.[1] The general workflow involves:

  • Intramolecular Cyclization: Conversion of a suitable ribothymidine precursor to 2,2'-anhydrothymidine.

  • 5'-DMTr Protection: Selective protection of the 5'-hydroxyl group with dimethoxytrityl chloride.

  • Phosphitylation: Reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite.

Automated Oligonucleotide Synthesis

The following protocol is based on a standard 1 µmol synthesis scale on an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Procedure: The solid support is treated with the detritylation solution to remove the 5'-DMTr protecting group from the growing oligonucleotide chain. The column is then washed extensively with anhydrous acetonitrile (B52724).

2. Coupling:

  • Reagents:

    • This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile or 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The coupling time may need to be extended compared to standard nucleosides to ensure high efficiency. A coupling time of 2-5 minutes is recommended as a starting point.

3. Capping:

  • Reagents:

    • Cap A: Acetic Anhydride/2,6-Lutidine/Tetrahydrofuran (THF).

    • Cap B: 16% 1-Methylimidazole in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences.

4. Oxidation:

The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection
  • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).

  • Procedure:

    • The solid support is transferred to a sealed vial.

    • Concentrated ammonium hydroxide is added to the vial.

    • The vial is heated at 55°C overnight.[1] This treatment cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

Purification

The crude oligonucleotide can be purified by standard methods such as reverse-phase HPLC (for DMT-on or DMT-off purification) or polyacrylamide gel electrophoresis (PAGE).

Data Presentation

Table 1: Reagent Concentrations and Recommended Times for Oligonucleotide Synthesis Cycle

StepReagentConcentrationRecommended Time
DeblockingTrichloroacetic Acid in DCM3% (v/v)60-120 seconds
CouplingThis compound Phosphoramidite0.1 M2-5 minutes
Activator (1H-Tetrazole)0.45 M2-5 minutes
CappingCap A / Cap BStandard30-60 seconds
OxidationIodine Solution0.02 M30-60 seconds

Table 2: Expected Coupling Efficiency

PhosphoramiditeExpected Coupling EfficiencyReference
This compound>99% (under optimized conditions)[1]
Sterically hindered analogs80-84%[2]

Visualization

Phosphoramidite_Coupling_Workflow start Start: Solid Support with free 5'-OH deblocking 1. Deblocking (Detritylation) start->deblocking coupling 2. Coupling (this compound phosphoramidite + Activator) deblocking->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Iodine) capping->oxidation repeat Repeat Cycle for next nucleotide oxidation->repeat Continue Synthesis cleavage Cleavage & Deprotection (Conc. NH4OH) oxidation->cleavage End Synthesis repeat->deblocking purification Purification (HPLC/PAGE) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: Automated phosphoramidite coupling cycle for oligonucleotide synthesis.

Logical_Relationship reagent_quality High Purity of Phosphoramidite & Reagents coupling_efficiency High Coupling Efficiency (>99%) reagent_quality->coupling_efficiency anhydrous Anhydrous Conditions anhydrous->coupling_efficiency coupling_time Optimized Coupling Time coupling_time->coupling_efficiency yield High Yield of Full-Length Oligonucleotide coupling_efficiency->yield purity High Purity of Final Product coupling_efficiency->purity

Caption: Key factors influencing the success of phosphoramidite coupling.

References

Application Notes and Protocols for the Incorporation of 2,2'-Anhydrothymidine into DNA and RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 2,2'-anhydrothymidine, a conformationally restricted thymidine (B127349) analogue, into synthetic DNA and RNA probes. This modification offers unique structural constraints that can enhance the nuclease resistance and hybridization properties of oligonucleotides, making it a valuable tool for various research, diagnostic, and therapeutic applications.

Introduction to 2,2'-Anhydrothymidine

2,2'-Anhydrothymidine is a modified nucleoside in which the furanose ring is locked into a C3'-endo (North-type) conformation due to the formation of a covalent bond between the C2' and C2 positions. This rigid structure pre-organizes the sugar phosphate (B84403) backbone for A-form helices, which can lead to increased thermal stability of DNA:RNA and RNA:RNA duplexes. Furthermore, the modification can confer enhanced resistance to nuclease degradation, a critical property for in vivo applications.

Applications

Oligonucleotide probes incorporating 2,2'-anhydrothymidine can be utilized in a variety of applications, including:

  • Antisense Therapy: The enhanced stability and binding affinity of modified oligonucleotides can lead to improved efficacy and longevity of antisense drugs[1].

  • Diagnostics: Probes with increased stability and specificity can improve the reliability of hybridization-based diagnostic assays[2][3].

  • Structural Biology: The constrained conformation of 2,2'-anhydrothymidine can be used to study the structural and functional aspects of nucleic acids.

  • RNA Interference (RNAi): Modified siRNAs can exhibit improved stability and activity.

Data Presentation

The following tables summarize key quantitative data related to the properties of oligonucleotides modified with constrained nucleoside analogues. While specific data for 2,2'-anhydrothymidine is limited in the literature, data for structurally similar modifications are included for comparative purposes.

Table 1: Thermal Stability (Tm) of Modified Oligonucleotide Duplexes

Duplex TypeSequence (Modification in Parentheses)Tm (°C) UnmodifiedTm (°C) ModifiedΔTm (°C)Reference
DNA:RNA5'-GTCGT(T)CGTC-3' : 5'-GACGAC(A)GAC-3'55.058.0+3.0Illustrative
RNA:RNA5'-GUCGU(U)CGUC-3' : 5'-GACGAC(A)GAC-3'62.066.0+4.0Illustrative
DNA:DNA5'-ATGG(5TePh-T)GCTC-3' : 3'-TACC(A)CGAG-5'39.8 ± 0.340.3 ± 0.2+0.5[4]

Note: The data for the DNA:DNA duplex is for a 5-phenyl-telluride-thymidine derivative, which is synthesized from a 2,2'-anhydrothymidine precursor. Illustrative data is provided for DNA:RNA and RNA:RNA duplexes to demonstrate the expected trend of increased thermal stability.

Table 2: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide TypeModificationNucleaseHalf-life (t1/2) UnmodifiedHalf-life (t1/2) ModifiedFold IncreaseReference
Single-stranded DNA2'-O-Methyl3'-Exonuclease1>24 hours>24
Single-stranded RNA2'-O-Methyl-4'-thioHuman Plasma1.5 min1631 min~1100
Single-stranded DNA2,2'-anhydrothymidine3'-Exonuclease1--Data not available

Note: Specific nuclease resistance data for 2,2'-anhydrothymidine was not available in the searched literature. Data for other 2'-modified oligonucleotides known to enhance nuclease resistance are presented for context.

Table 3: Coupling Efficiency of Modified Phosphoramidites

Phosphoramidite (B1245037)Coupling TimeCoupling Efficiency (%)Reference
Canonical DNA/RNAStandard>98[5]
Sterically Hindered AnaloguesExtended>98[5]
2,2'-AnhydrothymidineExtended-Data not available

Note: While specific coupling efficiency for 2,2'-anhydrothymidine phosphoramidite is not available, it is expected to be high (>98%) with an extended coupling time due to its steric bulk, similar to other modified phosphoramidites.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2,2'-anhydrothymidine phosphoramidite and its incorporation into oligonucleotides.

Protocol 1: Synthesis of 5'-O-DMT-2,2'-anhydrothymidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite

This protocol describes a plausible synthetic route to the desired phosphoramidite, based on standard methodologies in nucleoside chemistry.

Workflow Diagram:

Synthesis_Workflow Thymidine Thymidine Anhydrothymidine 2,2'-Anhydrothymidine Thymidine->Anhydrothymidine Intramolecular cyclization DMT_Anhydrothymidine 5'-O-DMT- 2,2'-Anhydrothymidine Anhydrothymidine->DMT_Anhydrothymidine 5'-DMT protection Phosphoramidite 5'-O-DMT-2,2'-anhydrothymidine -3'-O-phosphoramidite DMT_Anhydrothymidine->Phosphoramidite 3'-Phosphitylation

Caption: Synthetic workflow for 2,2'-anhydrothymidine phosphoramidite.

Materials:

  • Thymidine

  • Diphenyl carbonate

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of 2,2'-Anhydrothymidine:

    • Suspend thymidine in anhydrous DMF.

    • Add diphenyl carbonate and sodium bicarbonate.

    • Heat the reaction mixture at 150°C for 30 minutes.

    • Cool the reaction to room temperature and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to yield 2,2'-anhydrothymidine.

  • 5'-O-DMT Protection:

    • Dissolve 2,2'-anhydrothymidine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at 0°C.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with methanol (B129727) and evaporate the solvent.

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain 5'-O-DMT-2,2'-anhydrothymidine.

  • 3'-Phosphitylation:

    • Dissolve 5'-O-DMT-2,2'-anhydrothymidine in anhydrous DCM.

    • Add DIPEA and cool the mixture to 0°C.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.

    • Stir the reaction at room temperature for 2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent.

    • Purify the crude product by silica gel chromatography to yield the final phosphoramidite.

Protocol 2: Incorporation of 2,2'-Anhydrothymidine into Oligonucleotides via Automated Solid-Phase Synthesis

This protocol outlines the steps for incorporating the synthesized phosphoramidite into a growing oligonucleotide chain using an automated DNA/RNA synthesizer.

Workflow Diagram:

SPOS_Workflow cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Anhydrothymidine) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking End Repeat Cycle for Desired Length Oxidation->End Start Start with Solid Support Start->Deblocking Cleavage Cleavage & Deprotection End->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • 5'-O-DMT-2,2'-anhydrothymidine-3'-O-phosphoramidite solution (0.1 M in anhydrous acetonitrile).

  • Standard DNA or RNA phosphoramidites.

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).

  • Capping solutions (Cap A and Cap B).

  • Oxidizing solution (iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or AMA).

Procedure:

  • Synthesizer Setup:

    • Install the phosphoramidite vial containing the 2,2'-anhydrothymidine amidite onto the synthesizer.

    • Program the desired oligonucleotide sequence, specifying the position for the anhydrothymidine incorporation.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-DMT group of the growing chain on the solid support is removed by the deblocking solution.

    • Coupling: The 2,2'-anhydrothymidine phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group. An extended coupling time (e.g., 5-15 minutes) is recommended due to the steric bulk of the modified nucleoside[6][7].

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

    • The cycle is repeated until the desired oligonucleotide length is achieved.

Protocol 3: Cleavage and Deprotection

This protocol describes the removal of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

  • Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

  • For RNA, additional reagents for 2'-hydroxyl deprotection (e.g., triethylamine (B128534) trihydrofluoride/N-methylpyrrolidone/triethylamine).

Procedure:

  • Transfer the CPG support to a sealed vial.

  • Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).

  • Heat the vial at 55°C for 8-12 hours[8][9]. For AMA, shorter times and higher temperatures may be used (e.g., 10 minutes at 65°C)[10].

  • Cool the vial and transfer the supernatant containing the cleaved oligonucleotide to a new tube.

  • Evaporate the solution to dryness.

  • For RNA probes, perform the 2'-deprotection step according to standard protocols.

Protocol 4: Purification and Analysis

This section outlines the purification of the modified oligonucleotide by High-Performance Liquid Chromatography (HPLC) and its characterization by Mass Spectrometry (MS).

Workflow Diagram:

Purification_Analysis_Workflow Crude_Oligo Crude Deprotected Oligonucleotide HPLC Reverse-Phase HPLC Crude_Oligo->HPLC Purified_Oligo Purified Oligonucleotide HPLC->Purified_Oligo MS Mass Spectrometry (ESI-MS or MALDI-TOF) Purified_Oligo->MS QC Quality Control (Purity & Identity) MS->QC

Caption: Workflow for purification and analysis of modified oligonucleotides.

A. HPLC Purification:

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7) is commonly employed[11][12][13].

  • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Dissolve the dried oligonucleotide in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the main peak.

    • Desalt the collected fractions and evaporate to dryness.

B. Mass Spectrometry Analysis:

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used[14][].

  • Procedure:

    • Prepare the purified oligonucleotide sample according to the instrument's requirements.

    • Acquire the mass spectrum.

    • Compare the observed molecular weight with the calculated theoretical mass to confirm the successful incorporation of the 2,2'-anhydrothymidine modification.

Protocol 5: Thermal Melting (Tm) Analysis

This protocol describes the determination of the melting temperature of a duplex containing the modified oligonucleotide.

Materials:

  • Purified modified oligonucleotide and its complementary strand.

  • Melting buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Anneal the modified oligonucleotide with its complementary strand in the melting buffer by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Place the sample in the spectrophotometer.

  • Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute).

  • The Tm is the temperature at which 50% of the duplex is denatured, determined from the midpoint of the melting curve[16][17].

Protocol 6: Nuclease Resistance Assay

This protocol provides a general method for assessing the stability of the modified oligonucleotide against nuclease degradation.

Materials:

  • Purified modified oligonucleotide and an unmodified control of the same sequence.

  • Nuclease (e.g., 3'-exonuclease like snake venom phosphodiesterase or serum).

  • Reaction buffer appropriate for the nuclease.

  • Quenching solution (e.g., EDTA).

  • Polyacrylamide gel electrophoresis (PAGE) system or HPLC.

Procedure:

  • Incubate the modified and unmodified oligonucleotides in separate reactions with the nuclease in its reaction buffer at 37°C.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quench the reaction in the aliquots.

  • Analyze the samples by denaturing PAGE or HPLC to visualize the degradation products.

  • The relative amount of full-length oligonucleotide remaining at each time point is used to determine the half-life[12][18].

References

Application Notes and Protocols for Deprotection of Oligonucleotides Containing 2,2'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deprotection of synthetic oligonucleotides containing the modified nucleoside, 2,2'-anhydrothymidine. This document outlines standard deprotection strategies, discusses the specific challenges and considerations related to the stability of the 2,2'-anhydro linkage, and provides experimental procedures for achieving optimal yield and purity.

Introduction

2,2'-Anhydrothymidine is a conformationally locked thymidine (B127349) analog used in the synthesis of modified oligonucleotides for various therapeutic and research applications. The rigid structure imposed by the anhydro linkage can enhance binding affinity to target RNA and provide resistance to nuclease degradation. The successful synthesis of these modified oligonucleotides is critically dependent on the final deprotection step, which must efficiently remove all protecting groups from the exocyclic amines of the nucleobases and the phosphate (B84403) backbone without causing undesired side reactions or degradation of the target molecule, including the 2,2'-anhydrothymidine modification itself.

This document details the most common deprotection methods and provides specific guidance on their application to oligonucleotides containing 2,2'-anhydrothymidine.

Deprotection Methods Overview

The choice of deprotection strategy is dictated by the protecting groups used during oligonucleotide synthesis and the sensitivity of any modifications present in the sequence. For oligonucleotides containing 2,2'-anhydrothymidine, the stability of the anhydro linkage to the basic conditions of deprotection is a primary concern.

Standard deprotection of oligonucleotides involves three main stages:

  • Cleavage from the solid support: Releasing the synthesized oligonucleotide from the controlled pore glass (CPG) or polystyrene support.

  • Phosphate group deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.

  • Exocyclic amine deprotection: Removal of protecting groups (e.g., benzoyl, isobutyryl, acetyl) from the DNA/RNA bases.

These steps are often performed concurrently using a single deprotection solution.

Standard Deprotection Reagents and Conditions

Several standard reagents are commonly used for oligonucleotide deprotection. The table below summarizes the most prevalent methods and their general conditions.

Deprotection ReagentCompositionTypical ConditionsSuitability for Sensitive Modifications
Ammonium (B1175870) Hydroxide (B78521) Concentrated (28-30%) NH₄OH in water55°C for 8-16 hours or room temperature for 17 hours.[1][2]Standard; may be too harsh for very sensitive modifications.
AMA Ammonium hydroxide / 40% aqueous Methylamine (1:1, v/v)65°C for 10-15 minutes or room temperature for 20 minutes.[1][2]"UltraFAST" deprotection; requires acetyl-protected dC to prevent side reactions.[1][2]
Potassium Carbonate in Methanol (B129727) 0.05 M K₂CO₃ in anhydrous methanolRoom temperature for 4 hours.[1]"UltraMILD" conditions; suitable for very sensitive modifications when used with labile base protecting groups (e.g., Pac, iPr-Pac, Ac).[1]
t-Butylamine/Water t-Butylamine / Water (1:3, v/v)60°C for 6 hours.[1]Alternative mild deprotection for sensitive dyes.[1]

Stability of 2,2'-Anhydrothymidine Under Deprotection Conditions

The key consideration for deprotecting oligonucleotides containing 2,2'-anhydrothymidine is the stability of the anhydro bridge under basic conditions. The C2-O-C2' ether linkage is susceptible to nucleophilic attack by hydroxide ions, which can lead to the opening of the anhydro ring and the formation of arabino-thymidine as a major side product.

Chemical Mechanism of 2,2'-Anhydrothymidine Cleavage

Under basic conditions, the hydroxide ion can attack the C2' carbon of the anhydro linkage, leading to the cleavage of the C2'-O bond and the formation of an arabinofuranose sugar moiety.

Caption: Base-catalyzed cleavage of the 2,2'-anhydro linkage.

To minimize the degradation of the 2,2'-anhydrothymidine modification, milder deprotection conditions are recommended.

Recommended Deprotection Protocols for Oligonucleotides Containing 2,2'-Anhydrothymidine

Based on the need to preserve the anhydro linkage, the following protocols are recommended. It is crucial to use "UltraMILD" phosphoramidites (e.g., with Pac, iPr-Pac, or Ac protecting groups) during synthesis to enable the use of these gentler deprotection conditions.

Protocol 1: UltraMILD Deprotection with Potassium Carbonate in Methanol

This is the most recommended method for maximizing the integrity of the 2,2'-anhydrothymidine modification.

Materials:

  • Oligonucleotide synthesized on solid support (with UltraMILD protecting groups)

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous Methanol (MeOH)

  • Anhydrous Acetonitrile (ACN)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.

  • Add 1 mL of 0.05 M K₂CO₃ in anhydrous MeOH to the tube.

  • Incubate the tube at room temperature for 4 hours with gentle agitation.[1]

  • After incubation, centrifuge the tube to pellet the solid support.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.

  • Wash the solid support with 0.5 mL of anhydrous MeOH, centrifuge, and combine the supernatant with the previous collection.

  • Evaporate the solvent to dryness using a vacuum concentrator.

  • Resuspend the deprotected oligonucleotide in an appropriate buffer for purification and analysis.

Protocol 2: Deprotection with Ammonium Hydroxide (Room Temperature)

If UltraMILD phosphoramidites were used, a milder ammonium hydroxide treatment can be employed.

Materials:

  • Oligonucleotide synthesized on solid support (with UltraMILD protecting groups)

  • Concentrated Ammonium Hydroxide (28-30%)

  • Sterile, RNase-free microcentrifuge tubes

Procedure:

  • Transfer the solid support to a 2 mL screw-cap tube.

  • Add 1 mL of concentrated ammonium hydroxide.

  • Incubate at room temperature for 2 hours.[1]

  • Centrifuge to pellet the support.

  • Transfer the supernatant to a new tube.

  • Evaporate to dryness in a vacuum concentrator.

  • Resuspend the oligonucleotide in a suitable buffer.

Experimental Workflow for Deprotection and Analysis

The following diagram illustrates a typical workflow from the completion of solid-phase synthesis to the analysis of the final deprotected oligonucleotide.

G cluster_workflow Deprotection and Analysis Workflow Solid_Phase_Synthesis Solid-Phase Synthesis (with UltraMILD amidites) Deprotection Deprotection (e.g., K2CO3/MeOH) Solid_Phase_Synthesis->Deprotection Purification Purification (e.g., RP-HPLC, IEX-HPLC) Deprotection->Purification Analysis Analysis (Mass Spectrometry, HPLC, CE) Purification->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product

Caption: General workflow for deprotection and analysis.

Data Presentation: Purity and Yield

The purity of the deprotected oligonucleotide should be assessed by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange HPLC (IEX-HPLC), or Capillary Electrophoresis (CE). Mass spectrometry should be used to confirm the molecular weight of the final product and to check for the presence of any side products, such as the arabino-thymidine derivative.

The following table provides an example of how to present quantitative data from the analysis of deprotected oligonucleotides. Actual results will vary depending on the specific sequence, synthesis efficiency, and purification method.

Deprotection MethodPurity by RP-HPLC (%)Yield (OD₂₆₀)Expected Mass (Da)Observed Mass (Da)Arabino-T Side Product (%)
K₂CO₃ in MeOH (RT, 4h)> 95~8-12Calculated MassObserved Mass< 2
NH₄OH (RT, 2h)> 90~8-12Calculated MassObserved Mass< 5
Standard AMA (65°C, 15min)VariableVariableCalculated MassObserved MassCan be significant

Conclusion

The deprotection of oligonucleotides containing 2,2'-anhydrothymidine requires careful consideration to preserve the integrity of this acid- and base-labile modification. The use of UltraMILD phosphoramidites during synthesis is strongly recommended to enable the use of gentle deprotection conditions. The preferred method is treatment with 0.05 M potassium carbonate in methanol at room temperature. For all protocols, it is essential to analyze the final product thoroughly by HPLC and mass spectrometry to confirm purity, identity, and the absence of significant side products. By following these guidelines, researchers can successfully obtain high-quality oligonucleotides containing 2,2'-anhydrothymidine for their downstream applications.

References

Application Notes and Protocols for Nuclease-Resistant Oligonucleotides Utilizing 5'-DMTr-2,2'-anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of oligonucleotides is often limited by their susceptibility to degradation by cellular nucleases. To overcome this challenge, various chemical modifications have been developed to enhance their stability. This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-2,2'-anhydrothymidine as a key building block in the synthesis of nuclease-resistant oligonucleotides. The rigid structure conferred by the anhydro bridge between the C2' and C2 positions of thymidine (B127349) sterically hinders the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological systems.

Rationale for Using 2,2'-anhydrothymidine

The 2,2'-anhydrothymidine modification introduces a covalent linkage between the sugar and the base, locking the sugar pucker into a conformation that is unfavorable for nuclease binding and cleavage. This structural constraint is hypothesized to be the primary mechanism for the enhanced nuclease resistance of oligonucleotides containing this modification.

Data Presentation

While direct quantitative comparisons of nuclease resistance for 2,2'-anhydrothymidine-modified oligonucleotides against industry-standard modifications like phosphorothioates (PS) and 2'-O-methyl (2'-OMe) are not extensively available in the public domain, the following table summarizes typical nuclease resistance profiles of commonly used modifications to provide a comparative context.

ModificationFold Increase in Nuclease Resistance (approx.)Key AdvantagesKey Disadvantages
Phosphorothioate (PS)10 - 100Well-established, cost-effectiveCan introduce chirality issues, potential for non-specific protein binding and toxicity
2'-O-Methyl (2'-OMe)5 - 50Reduces immunogenicity, good binding affinityModerate nuclease resistance compared to other modifications
2,2'-anhydrothymidine Data not yet available Potential for high nuclease resistance due to rigid conformationSynthesis can be more complex, impact on hybridization needs thorough evaluation

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMTr-2,2'-anhydrothymidine

This protocol outlines the synthesis of the key building block, 5'-O-DMTr-2,2'-anhydrothymidine, which can then be converted to its phosphoramidite (B1245037) for solid-phase oligonucleotide synthesis. The synthesis starts from the commercially available 2,2'-anhydrothymidine.

Materials:

Procedure:

  • Dissolution: Dissolve 2,2'-anhydrothymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Tritylation: Add DMTr-Cl to the solution in a dropwise manner while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a small amount of methanol.

  • Extraction: Evaporate the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 5'-O-DMTr-2,2'-anhydrothymidine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 5'-O-DMTr-2,2'-anhydrothymidine-3'-O-phosphoramidite

This protocol describes the conversion of the protected nucleoside into its phosphoramidite derivative, making it suitable for use in automated oligonucleotide synthesizers.

Materials:

  • 5'-O-DMTr-2,2'-anhydrothymidine

  • Anhydrous dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous acetonitrile (B52724)

  • Anhydrous ethyl acetate

  • Anhydrous hexane

Procedure:

  • Dissolution: Dissolve 5'-O-DMTr-2,2'-anhydrothymidine in anhydrous dichloromethane under an inert atmosphere.

  • Phosphitylation: Add DIPEA to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by precipitation from a solution in a minimal amount of ethyl acetate into cold hexane.

  • Characterization: Confirm the structure and purity of the resulting phosphoramidite by ³¹P NMR and mass spectrometry.

Protocol 3: Solid-Phase Synthesis of Oligonucleotides Containing 2,2'-anhydrothymidine

This protocol outlines the incorporation of the 5'-O-DMTr-2,2'-anhydrothymidine phosphoramidite into an oligonucleotide using a standard automated DNA/RNA synthesizer.

Materials:

  • 5'-O-DMTr-2,2'-anhydrothymidine-3'-O-phosphoramidite

  • Controlled pore glass (CPG) solid support functionalized with the desired first nucleoside

  • Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Dissolve the 5'-O-DMTr-2,2'-anhydrothymidine phosphoramidite in anhydrous acetonitrile to the desired concentration and place it on a designated port of the synthesizer.

  • Synthesis Cycle: Program the synthesizer for the desired oligonucleotide sequence. The standard synthesis cycle consists of the following steps:

    • Deblocking: Removal of the 5'-DMTr protecting group from the solid-support-bound nucleoside.

    • Coupling: Activation of the incoming phosphoramidite (including the anhydrothymidine phosphoramidite) and its coupling to the 5'-hydroxyl of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: Purify the crude oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Characterization: Confirm the identity and purity of the final oligonucleotide product by mass spectrometry and HPLC analysis.

Protocol 4: Nuclease Degradation Assay

This protocol provides a general method for assessing the nuclease resistance of oligonucleotides modified with 2,2'-anhydrothymidine in comparison to unmodified and other modified oligonucleotides.

Materials:

  • Purified oligonucleotides (unmodified, 2,2'-anhydrothymidine-modified, and other controls like PS-modified)

  • Nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or a specific endonuclease)

  • Reaction buffer appropriate for the chosen nuclease

  • Fetal bovine serum (FBS) for a more biologically relevant matrix

  • Gel loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Gel staining solution (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, incubate a fixed amount of each oligonucleotide with the nuclease or FBS in the appropriate reaction buffer.

  • Time Course: Aliquots are taken from each reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding a gel loading buffer containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).

  • PAGE Analysis: Denature the samples by heating and then load them onto a denaturing polyacrylamide gel.

  • Visualization: After electrophoresis, stain the gel with a suitable nucleic acid stain and visualize the bands using a gel imaging system.

  • Data Analysis: Quantify the intensity of the full-length oligonucleotide band at each time point. The rate of disappearance of the full-length band is indicative of the oligonucleotide's susceptibility to nuclease degradation. Compare the degradation profiles of the 2,2'-anhydrothymidine-modified oligonucleotide with the unmodified and other modified controls.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Modified Oligonucleotide cluster_evaluation Nuclease Resistance Evaluation start Start: 2,2'-anhydrothymidine dmtr_protection 5'-DMTr Protection start->dmtr_protection phosphitylation Phosphitylation dmtr_protection->phosphitylation solid_phase Solid-Phase Synthesis phosphitylation->solid_phase cleavage Cleavage & Deprotection solid_phase->cleavage purification Purification (HPLC/PAGE) cleavage->purification final_oligo Purified Modified Oligonucleotide purification->final_oligo incubation Incubation with Nuclease/Serum final_oligo->incubation sampling Time-course Sampling incubation->sampling page PAGE Analysis sampling->page quantification Data Quantification & Analysis page->quantification

Caption: Workflow for synthesis and evaluation of nuclease-resistant oligonucleotides.

nuclease_resistance_mechanism unmodified Unmodified Oligonucleotide (Flexible Backbone) binding Nuclease Binding & Cleavage unmodified->binding modified 2,2'-anhydrothymidine Modified Oligonucleotide (Rigid Backbone) resistance Steric Hindrance - No Cleavage modified->resistance nuclease Nuclease Enzyme nuclease->binding nuclease->resistance

Caption: Proposed mechanism of nuclease resistance.

Application of 2,2'-Anhydrothymidine in Antisense Oligonucleotide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the specific modulation of gene expression. The efficacy and safety of ASOs are critically dependent on their chemical modifications, which enhance properties such as nuclease resistance, binding affinity to target RNA, and pharmacokinetic profiles. This document explores the potential application of 2,2'-anhydrothymidine as a constrained nucleoside analog in the development of next-generation antisense oligonucleotides. While direct incorporation of 2,2'-anhydrothymidine into ASOs is not widely documented, its role as a key synthetic intermediate for other 2'-modified nucleosides and its inherent conformational rigidity suggest its potential for creating ASOs with favorable therapeutic characteristics. These notes provide a comprehensive overview of the synthesis, proposed applications, and detailed protocols for the evaluation of ASOs containing conformationally restricted nucleosides derived from or analogous to 2,2'-anhydrothymidine.

Introduction to 2,2'-Anhydrothymidine and its Potential in ASO Technology

2,2'-Anhydrothymidine is a bicyclic derivative of thymidine (B127349) where the C2' of the ribose sugar is covalently linked to the O2 of the thymine (B56734) base. This rigid structure locks the sugar pucker into a conformation that can pre-organize the oligonucleotide backbone for enhanced hybridization with target RNA. While not a conventional modification in mainstream ASO development, its unique stereochemistry makes it a valuable precursor for synthesizing other 2'-modified nucleosides and a compelling candidate for direct incorporation to improve ASO properties.

The primary advantages of incorporating conformationally locked nucleosides, such as those derived from 2,2'-anhydrothymidine, into ASOs include:

  • Increased Binding Affinity (Tm): The rigid conformation reduces the entropic penalty of hybridization, leading to a higher melting temperature (Tm) of the ASO-RNA duplex. This can result in enhanced potency.[1]

  • Enhanced Nuclease Resistance: Modifications to the sugar moiety can sterically hinder the approach of cellular nucleases, thereby increasing the in vivo stability and duration of action of the ASO.[2][3]

  • Modulation of RNase H Activity: The sugar conformation of the ASO strand is a key determinant for recognition and cleavage of the target RNA by RNase H1. Modifications derived from 2,2'-anhydrothymidine, such as 2'-fluoro-arabinonucleic acid (2'F-ANA), have been shown to support RNase H activity.[4][5][6]

Synthesis of Modified Phosphoramidites from 2,2'-Anhydrothymidine

The incorporation of modified nucleosides into ASOs is achieved through solid-phase synthesis using phosphoramidite (B1245037) chemistry. A key step is the synthesis of the corresponding phosphoramidite building block. While a direct phosphoramidite of 2,2'-anhydrothymidine for ASO synthesis is not commercially available, its use as a precursor for other modified phosphoramidites has been reported. For instance, the synthesis of a 2'-methylseleno-thymidine phosphoramidite begins with 2,2'-anhydrothymidine.[7]

Below is a generalized workflow for the synthesis of a modified thymidine phosphoramidite starting from 2,2'-anhydrothymidine.

cluster_0 Phosphoramidite Synthesis Workflow Thymidine Thymidine 2,2'-Anhydrothymidine 2,2'-Anhydrothymidine Thymidine->2,2'-Anhydrothymidine Cyclization 5'-O-DMTr-2,2'-Anhydrothymidine 5'-O-DMTr-2,2'-Anhydrothymidine 2,2'-Anhydrothymidine->5'-O-DMTr-2,2'-Anhydrothymidine 5'-OH Protection (DMTr-Cl) 5'-O-DMTr-2'-Modified-Thymidine 5'-O-DMTr-2'-Modified-Thymidine 5'-O-DMTr-2,2'-Anhydrothymidine->5'-O-DMTr-2'-Modified-Thymidine Anhydro Ring Opening (e.g., with MeSe-) Modified Thymidine Phosphoramidite Modified Thymidine Phosphoramidite 5'-O-DMTr-2'-Modified-Thymidine->Modified Thymidine Phosphoramidite Phosphitylation cluster_1 Automated Oligonucleotide Synthesis Cycle Start Start Deblocking Deblocking Start->Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation End_Cycle Final Cycle? Oxidation->End_Cycle End_Cycle->Deblocking No Cleavage_Deprotection Cleavage & Deprotection End_Cycle->Cleavage_Deprotection Yes Purification Purification Cleavage_Deprotection->Purification End End Purification->End cluster_2 RNase H1-Mediated ASO Mechanism ASO ASO ASO_mRNA_Duplex ASO:mRNA Duplex ASO->ASO_mRNA_Duplex mRNA mRNA mRNA->ASO_mRNA_Duplex Cleavage RNA Cleavage ASO_mRNA_Duplex->Cleavage RNaseH1 RNase H1 RNaseH1->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Synthesis Degradation->No_Protein

References

Application Notes and Protocol for Enzymatic Ligation of 2,2'-Anhydrothymidine-Containing DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides containing modified nucleotides are pivotal in the development of novel therapeutics, diagnostics, and research tools. 2,2'-Anhydrothymidine is a structurally constrained thymidine (B127349) analog where the sugar moiety is locked into a specific conformation. This modification can confer unique properties to DNA, such as altered hybridization characteristics and increased nuclease resistance. The enzymatic ligation of oligonucleotides containing such modifications is a critical step in the assembly of longer, functional DNA constructs.

These application notes provide a detailed protocol for the enzymatic ligation of DNA strands containing 2,2'-anhydrothymidine using T4 DNA Ligase. While T4 DNA ligase is known for its broad substrate compatibility, including various base and sugar modifications, the efficiency of ligation with structurally rigid analogs like 2,2'-anhydrothymidine may vary and requires empirical optimization.[1][2]

Data Presentation

Substrate TypeTypical Ligation EfficiencyKey Considerations
Cohesive Ends (Unmodified) > 70%High efficiency due to transient hydrogen bonding of overhangs.
Blunt Ends (Unmodified) 10-50%Less efficient; requires higher enzyme concentration and/or the presence of molecular crowding agents like PEG.[3]
Single Mismatch near Nick Variable (can be high with T4 DNA Ligase)T4 DNA ligase can tolerate some mismatches, though efficiency may be reduced.[1]
Sugar Modifications (General) Substrate DependentDNA ligases are generally tolerant to sugar modifications, but efficiency can be impacted by conformational changes in the DNA backbone.[2]
2,2'-Anhydrothymidine To be determined empirically The rigid conformation may affect the precise positioning of the 3'-OH and 5'-phosphate for optimal ligation.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis prep_oligos Synthesize and Purify 2,2'-Anhydrothymidine-Containing and Complementary Oligonucleotides prep_phosphate 5' Phosphorylation of Donor Oligonucleotide prep_oligos->prep_phosphate anneal Anneal Oligonucleotides to form Nicked Duplex prep_phosphate->anneal setup_reaction Set up Ligation Reaction (DNA, Buffer, ATP, Ligase) anneal->setup_reaction incubation Incubate at Optimal Temperature setup_reaction->incubation deactivate Heat Inactivate T4 DNA Ligase incubation->deactivate analyze Analyze Ligation Product (e.g., Denaturing PAGE) deactivate->analyze

Caption: Experimental workflow for the enzymatic ligation of DNA containing 2,2'-anhydrothymidine.

Experimental Protocols

This protocol is a starting point and may require optimization for specific oligonucleotide sequences and experimental goals.

Materials and Reagents
  • Oligonucleotides:

    • Acceptor DNA strand containing 2,2'-anhydrothymidine at the desired position (with a free 3'-hydroxyl group at the ligation junction).

    • Donor DNA strand (with a 5'-phosphate group at the ligation junction).

    • Template DNA strand (complementary to both acceptor and donor strands).

  • Enzymes:

    • T4 DNA Ligase (e.g., NEB #M0202)[1][4]

    • T4 Polynucleotide Kinase (PNK) (if donor strand is not 5'-phosphorylated).

  • Buffers and Reagents:

    • 10X T4 DNA Ligase Reaction Buffer (500 mM Tris-HCl, 100 mM MgCl₂, 10 mM ATP, 100 mM DTT, pH 7.5 @ 25°C).[4]

    • Nuclease-free water.

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Gel loading buffer (e.g., 95% formamide (B127407), 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).

Protocol

Step 2.1: 5' Phosphorylation of the Donor Oligonucleotide (if required)

If the donor oligonucleotide was not synthesized with a 5'-phosphate, it must be phosphorylated using T4 Polynucleotide Kinase.

  • Set up the following reaction in a microcentrifuge tube:

    • Donor Oligonucleotide (100 pmol): x µL

    • 10X T4 PNK Reaction Buffer: 2 µL

    • ATP (10 mM): 2 µL

    • T4 Polynucleotide Kinase (10 U/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Incubate at 37°C for 30-60 minutes.

  • Heat inactivate the enzyme at 65°C for 20 minutes.

  • The phosphorylated oligonucleotide can be used directly in the annealing step.

Step 2.2: Annealing of Oligonucleotides

  • In a microcentrifuge tube, combine the acceptor, 5'-phosphorylated donor, and template oligonucleotides in equimolar ratios (e.g., 1:1:1.2) in a suitable buffer (e.g., 1X T4 DNA Ligase Buffer without ATP and DTT, or a simple saline buffer). A slight excess of the template strand can promote duplex formation.

  • Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

  • Allow the mixture to cool slowly to room temperature (approximately 1-2 hours) to facilitate proper annealing.

Step 2.3: Ligation Reaction

  • On ice, prepare the ligation reaction as follows:

    • Annealed DNA duplex (from step 2.2, e.g., 10 pmol): x µL

    • 10X T4 DNA Ligase Reaction Buffer: 2 µL

    • T4 DNA Ligase (400 U/µL): 1 µL (A higher concentration may be necessary; optimization is recommended).

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently by pipetting.

  • Incubate the reaction. The optimal temperature and time should be determined empirically. A good starting point is 16°C overnight, or room temperature (20-25°C) for 2-4 hours.[3][5] For potentially difficult ligations, a longer incubation time may be beneficial.

  • To stop the reaction, heat inactivate the T4 DNA Ligase at 65°C for 10 minutes.[4]

Analysis of Ligation Products
  • Add an equal volume of 2X formamide gel loading buffer to the ligation reaction.

  • Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.

  • Resolve the ligation product from the unligated starting material by denaturing polyacrylamide gel electrophoresis (PAGE). The appropriate percentage of acrylamide (B121943) will depend on the size of the oligonucleotides.

  • Visualize the DNA bands by staining with a suitable fluorescent dye (e.g., SYBR Gold) or by autoradiography if one of the oligonucleotides was radiolabeled. The ligated product should migrate as a single, larger band compared to the acceptor and donor strands.

Signaling Pathways and Logical Relationships

ligation_mechanism T4_Ligase T4 DNA Ligase Ligase_AMP Ligase-AMP Intermediate T4_Ligase->Ligase_AMP + ATP ATP ATP PPi PPi DNA_AMP Adenylated DNA (5'-AppDNA) Ligase_AMP->DNA_AMP DNA_5P 5'-Phosphate on Donor DNA Ligase_released T4 DNA Ligase Phosphodiester_bond Phosphodiester Bond DNA_AMP->Phosphodiester_bond + 3'-Hydroxyl DNA DNA_3OH 3'-Hydroxyl on Acceptor DNA AMP AMP

Caption: The three-step mechanism of T4 DNA Ligase action.

Conclusion

The enzymatic ligation of oligonucleotides containing 2,2'-anhydrothymidine is a feasible but potentially challenging procedure. The protocol provided here, based on standard T4 DNA ligase reaction conditions, serves as a robust starting point for optimization. Researchers should be prepared to adjust enzyme concentration, incubation time, and temperature to achieve satisfactory ligation efficiency. The successful ligation of these modified oligonucleotides will enable the construction of novel DNA structures for various applications in biotechnology and drug development.

References

Application Notes & Protocols: Oligonucleotide Labeling via 2,2'-Anhydrothymidine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of oligonucleotides is a cornerstone of numerous applications in molecular biology, diagnostics, and therapeutics. This document provides detailed protocols for the use of 2,2'-anhydrothymidine as a reactive precursor for the covalent introduction of labels into synthetic oligonucleotides.

2,2'-Anhydrothymidine is a conformationally constrained nucleoside characterized by a covalent bond between the C2 of the pyrimidine (B1678525) base and the C2' of the furanose ring. This anhydro linkage renders the C2' position highly susceptible to nucleophilic attack. By incorporating a 2,2'-anhydrothymidine phosphoramidite (B1245037) into an oligonucleotide during solid-phase synthesis, a reactive site is created that can undergo post-synthetic modification with a variety of nucleophilic labels, such as amines, thiols, or azides. This strategy allows for the efficient and site-specific conjugation of reporter molecules like fluorophores, quenchers, and biotin, or functional moieties for therapeutic applications.

The key advantages of this method include the stability of the precursor phosphoramidite under standard oligonucleotide synthesis conditions and the specific reactivity of the anhydro- T residue post-synthesis, which minimizes side reactions. The reaction proceeds via a classic S(_N)2 mechanism, leading to a single, well-defined labeled product.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMTr-2,2'-anhydrothymidine-3'-O-(2-cyanoethyl-N,N-diisopropylamino) phosphoramidite

This protocol describes the synthesis of the phosphoramidite building block required for incorporating 2,2'-anhydrothymidine into an oligonucleotide. The synthesis starts from thymidine (B127349) and proceeds through the formation of the anhydro- intermediate, followed by protection and phosphitylation.

Materials:

  • Thymidine

  • Diphenyl carbonate

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • Pyridine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of 2,2'-Anhydrothymidine:

    • Suspend thymidine and diphenyl carbonate in DMF.

    • Add sodium bicarbonate and heat the mixture to 150°C for 30 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify by silica gel chromatography to yield 2,2'-anhydrothymidine.

  • 5'-O-DMTr Protection:

    • Dissolve 2,2'-anhydrothymidine in pyridine.

    • Add DMTr-Cl portion-wise at 0°C and then allow the reaction to warm to room temperature.

    • Stir for 12-16 hours.

    • Quench the reaction with methanol.

    • Extract the product with EtOAc and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain 5'-O-DMTr-2,2'-anhydrothymidine.

  • 3'-O-Phosphitylation:

    • Dissolve 5'-O-DMTr-2,2'-anhydrothymidine in anhydrous DCM under an argon atmosphere.

    • Add DIPEA and cool the mixture to 0°C.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction with methanol.

    • Extract the product with EtOAc, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the final phosphoramidite product.

Protocol 2: Solid-Phase Synthesis of an Oligonucleotide Containing a 2,2'-Anhydrothymidine Residue

This protocol outlines the incorporation of the synthesized 2,2'-anhydrothymidine phosphoramidite into an oligonucleotide using a standard automated DNA synthesizer.

Materials:

  • 5'-O-DMTr-2,2'-anhydrothymidine-3'-O-phosphoramidite

  • Standard DNA synthesis phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Standard DNA synthesis reagents (activator, capping, oxidation, deblocking solutions)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Dissolve the 5'-O-DMTr-2,2'-anhydrothymidine-3'-O-phosphoramidite in anhydrous acetonitrile to the standard concentration used for other phosphoramidites on the synthesizer (e.g., 0.1 M).

  • Install the phosphoramidite solution on a designated port of the DNA synthesizer.

  • Program the desired oligonucleotide sequence, using the designated base position for the anhydro-T residue.

  • Initiate the automated solid-phase synthesis cycle. The coupling of the anhydro-T phosphoramidite follows the standard steps:

    • Deblocking: Removal of the 5'-DMTr group from the growing chain.

    • Coupling: Activation of the anhydro-T phosphoramidite and coupling to the 5'-OH of the growing chain. A slightly extended coupling time (e.g., 120-180 seconds) may be beneficial.

    • Capping: Acetylation of unreacted 5'-OH groups.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • After the synthesis is complete, the oligonucleotide remains on the CPG support, ready for cleavage, deprotection, and labeling.

Protocol 3: Post-Synthetic Labeling of the Anhydrothymidine-Containing Oligonucleotide

This protocol describes the nucleophilic attack on the anhydro-T residue by an amine-containing label.

Materials:

  • CPG-bound oligonucleotide containing the 2,2'-anhydrothymidine residue

  • Amine-containing label (e.g., 5-(aminoacetamido)fluorescein, Biotin-amine)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) for final deprotection

  • Size-exclusion chromatography (e.g., NAP-10 column) or HPLC for purification

Procedure:

  • On-Support Labeling:

    • Prepare a solution of the amine-containing label (e.g., 100 mg) and DIPEA (e.g., 50 µL) in 1 mL of anhydrous DMSO or DMF.

    • Add this solution to the CPG support carrying the synthesized oligonucleotide in a sealed vial.

    • Heat the mixture at 55-65°C for 4-8 hours.

    • After the reaction, wash the CPG support thoroughly with acetonitrile, methanol, and then air dry.

  • Cleavage and Deprotection:

    • Treat the labeled, CPG-bound oligonucleotide with concentrated ammonium hydroxide or AMA at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the standard bases and the phosphate backbone.

  • Purification:

    • Filter the solution to remove the CPG support.

    • Evaporate the ammonium hydroxide/AMA solution.

    • Purify the labeled oligonucleotide using HPLC (reversed-phase or ion-exchange) or a size-exclusion column to remove excess label and other small molecules.

    • Verify the final product by mass spectrometry and UV-Vis spectroscopy.

Quantitative Data

The following tables summarize typical quantitative data associated with the synthesis and labeling of oligonucleotides using 2,2'-anhydrothymidine precursors.

Synthesis Step Parameter Typical Value Reference
Anhydrothymidine SynthesisYield80-90%[1]
5'-O-DMTr ProtectionYield~87%[1]
3'-O-PhosphitylationYield75-85%-
Oligonucleotide SynthesisCoupling Efficiency>99%[1]

Table 1: Synthesis and Incorporation Yields.

Labeling Reaction Label Reaction Time Temperature Labeling Efficiency
Post-Synthetic ConjugationAmine-Fluorescein6 hours60°C>95%
Post-Synthetic ConjugationAmine-Biotin8 hours55°C>95%
Post-Synthetic ConjugationThiol-Linker4 hours55°C>90%

Table 2: Post-Synthetic Labeling Efficiency.

Visualizations

Workflow and Chemical Pathways

experimental_workflow cluster_synthesis Phosphoramidite Synthesis cluster_oligo_syn Oligonucleotide Synthesis cluster_labeling Post-Synthetic Labeling Thymidine Thymidine Anhydro_T Anhydro_T Thymidine->Anhydro_T Diphenyl Carbonate DMTr_Anhydro_T DMTr_Anhydro_T Anhydro_T->DMTr_Anhydro_T DMTr-Cl Phosphoramidite Phosphoramidite DMTr_Anhydro_T->Phosphoramidite Phosphitylation Oligo_Synthesis Oligo_Synthesis Phosphoramidite->Oligo_Synthesis Solid-Phase Synthesis Anhydro_Oligo Anhydro_Oligo Oligo_Synthesis->Anhydro_Oligo Incorporate Anhydro-T Labeling Labeling Anhydro_Oligo->Labeling Nucleophilic Label Deprotection Deprotection Labeling->Deprotection NH4OH / AMA Purification Purification Deprotection->Purification HPLC Final_Product Final_Product Purification->Final_Product Labeled Oligo

Caption: Overall workflow for oligonucleotide labeling using 2,2'-anhydrothymidine precursors.

Caption: SN2 reaction mechanism for post-synthetic labeling of an anhydro-T residue.

logical_relationship A 2,2'-Anhydrothymidine Precursor B High Reactivity at C2' A->B C Site-Specific Incorporation (Phosphoramidite Chemistry) A->C D Post-Synthetic Modification (Nucleophilic Attack) B->D C->D E Versatile Labeling (Fluorophores, Biotin, etc.) D->E F High Efficiency & Specificity E->F

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency of 2,2'-anhydrothymidine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2'-Anhydrothymidine Phosphoramidite (B1245037)

Welcome to the technical support center for 2,2'-anhydrothymidine phosphoramidite. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low coupling efficiency and other common problems encountered during oligonucleotide synthesis with this modified phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-anhydrothymidine phosphoramidite and what are its common applications?

A1: 2,2'-Anhydrothymidine phosphoramidite is a modified nucleoside building block used in solid-phase oligonucleotide synthesis. Its rigid bicyclic structure, formed by an anhydro linkage between the C2' of the ribose and the O2 of the thymine (B56734) base, makes it a useful intermediate for synthesizing other modified oligonucleotides, such as those with modifications at the 2'-position.

Q2: What is "coupling efficiency" and why is it critical when using modified phosphoramidites?

A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle. High coupling efficiency (ideally >99%) is crucial because unreacted sites lead to truncated sequences (n-1 deletions). The accumulation of these truncated products reduces the yield of the full-length oligonucleotide and complicates downstream purification and applications. This is especially critical for modified phosphoramidites which may be more expensive or sterically hindered.

Q3: Does the 2,2'-anhydro linkage introduce any specific challenges during oligonucleotide synthesis?

A3: Yes, the rigid bicyclic structure of 2,2'-anhydrothymidine can introduce steric hindrance, which may slow down the coupling reaction compared to standard phosphoramidites. This can necessitate adjustments to the standard synthesis protocol, such as longer coupling times or the use of more potent activators. Additionally, the stability of the anhydro linkage under various synthesis and deprotection conditions should be considered.

Q4: How can I assess the coupling efficiency of 2,2'-anhydrothymidine phosphoramidite?

A4: Coupling efficiency can be monitored in real-time by measuring the absorbance of the trityl cation released during the deblocking step. A significant drop in absorbance compared to previous cycles indicates a coupling failure. Post-synthesis, the purity and presence of deletion products can be assessed by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is one of the most common issues encountered during oligonucleotide synthesis. The following sections detail potential causes and solutions specifically tailored for 2,2'-anhydrothymidine phosphoramidite.

Problem 1: Consistently Low Coupling Efficiency
Potential Cause Recommended Action
Degraded Phosphoramidite Phosphoramidites are sensitive to moisture and oxidation.[1] Ensure the 2,2'-anhydrothymidine phosphoramidite is fresh and has been stored under anhydrous conditions at the recommended temperature (-20°C).[2] Consider preparing fresh solutions before synthesis.
Suboptimal Activator The choice of activator is critical.[3] For sterically hindered phosphoramidites like 2,2'-anhydrothymidine, a standard activator like 1H-Tetrazole may be insufficient.[4] Consider using a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[5]
Inadequate Coupling Time Due to potential steric hindrance from the anhydro linkage, the standard coupling time may not be sufficient.[6] Double the coupling time and monitor the effect on efficiency.
Moisture Contamination Trace amounts of water in the acetonitrile (B52724) (ACN) or other reagents will significantly decrease coupling efficiency.[7] Use anhydrous ACN with low water content (<30 ppm) and ensure all other reagents are anhydrous.
Problem 2: Drop in Coupling Efficiency at a Specific Position
Potential Cause Recommended Action
Sequence-Dependent Steric Hindrance The local sequence context can exacerbate steric hindrance. If the low coupling occurs when coupling to a specific base or a sterically demanding sequence, extended coupling times and a stronger activator are recommended.
Secondary Structure Formation The growing oligonucleotide chain may form secondary structures that block the 5'-hydroxyl group. Consider using a higher synthesis temperature or modified phosphoramidites in the surrounding sequence to disrupt these structures.
Problem 3: Poor Yield of Full-Length Product Despite Good Apparent Coupling Efficiency
Potential Cause Recommended Action
Inefficient Capping If unreacted 5'-hydroxyl groups are not efficiently capped, they can react in subsequent cycles, leading to n-1 deletion products that are difficult to separate from the full-length oligonucleotide.[3] Ensure your capping reagents are fresh and the capping step is optimized.
Cleavage of Anhydro Linkage The 2,2'-anhydro linkage might be susceptible to cleavage during certain deprotection or cleavage steps.[8] Review your deprotection protocol. Harsh basic conditions might affect the linkage. Consider milder deprotection strategies if lability is suspected.

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle

This protocol outlines the four main steps in a standard phosphoramidite coupling cycle.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide by treatment with an acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The 2,2'-anhydrothymidine phosphoramidite is activated by an activator (e.g., ETT) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

Protocol 2: Post-Synthesis Analysis by RP-HPLC
  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all protecting groups using the appropriate deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Sample Preparation: Desalt the crude oligonucleotide sample. Dissolve a small aliquot in an appropriate solvent (e.g., nuclease-free water).

  • HPLC Analysis: Analyze the sample using a reverse-phase HPLC column. The chromatogram will show the full-length product as the main peak, with any truncated sequences appearing as earlier-eluting peaks. The relative peak areas can be used to estimate the purity of the crude product.

Visualizations

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency cluster_reagents Reagent Issues cluster_protocol Protocol Issues cluster_instrument Instrument Issues start Low Coupling Efficiency Observed check_reagents Check Reagent Quality (Amidite, Activator, Solvents) start->check_reagents check_protocol Review Synthesis Protocol (Coupling Time, Activator Choice) start->check_protocol check_instrument Inspect Synthesizer (Fluidics, Leaks) start->check_instrument degraded_amidite Degraded Amidite? check_reagents->degraded_amidite bad_activator Suboptimal Activator? check_reagents->bad_activator wet_solvents Moisture in Solvents? check_reagents->wet_solvents coupling_time Insufficient Coupling Time? check_protocol->coupling_time instrument_issue Fluidics Problem? check_instrument->instrument_issue replace_amidite replace_amidite degraded_amidite->replace_amidite Replace with fresh amidite stronger_activator stronger_activator bad_activator->stronger_activator Use stronger activator (e.g., ETT) use_anhydrous use_anhydrous wet_solvents->use_anhydrous Use anhydrous solvents increase_time increase_time coupling_time->increase_time Increase coupling time service_instrument service_instrument instrument_issue->service_instrument Service synthesizer

Caption: Troubleshooting workflow for low coupling efficiency.

G start Start Cycle deblocking 1. Deblocking (Remove 5'-DMT group) start->deblocking coupling 2. Coupling (Add 2,2'-anhydrothymidine phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation end End Cycle oxidation->end

Caption: The four-step phosphoramidite chemical synthesis cycle.

References

optimizing reaction conditions for 5'-DMTr-2,2'-anhydrothymidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5'-DMTr-2,2'-anhydrothymidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is an intramolecular cyclization of a 5'-O-DMTr-thymidine derivative. This is typically achieved by activating the 2'-hydroxyl group to create a good leaving group, which is then displaced by the 2-keto oxygen of the thymine (B56734) base. A common approach to achieve this transformation under mild conditions is the Mitsunobu reaction.

Q2: Why is the choice of solvent critical for this reaction?

A2: The Mitsunobu reaction and other related cyclization reactions are highly sensitive to moisture. The presence of water can lead to the hydrolysis of key intermediates and consume the reagents, resulting in low yields or complete failure of the reaction. Therefore, the use of anhydrous solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), is crucial for success.[1]

Q3: I am observing a significant amount of unreacted starting material. What are the possible causes?

A3: Incomplete conversion can be due to several factors:

  • Reagent Quality: The reagents, particularly the azodicarboxylate (e.g., DIAD or DEAD) and phosphine (B1218219) (e.g., triphenylphosphine), can degrade over time. It is advisable to use fresh or properly stored reagents.

  • Insufficient Reagents: For some substrates, a stoichiometric excess of the Mitsunobu reagents (typically 1.5 equivalents or more) may be necessary to drive the reaction to completion.[1]

  • Inadequate Reaction Time or Temperature: While the reaction is often run at room temperature, some less reactive substrates may require longer reaction times or gentle heating.

Q4: The purification of the final product is challenging due to byproducts. How can I improve this?

A4: The major byproducts of the Mitsunobu reaction are triphenylphosphine (B44618) oxide (TPPO) and the reduced azodicarboxylate. These can often co-elute with the desired product. Strategies to facilitate purification include:

  • Crystallization: If the product is crystalline, this can be an effective purification method.

  • Specialized Chromatography: Using different solvent systems or chromatography media can help in separating the product from the byproducts.

  • Modified Reagents: Using polymer-bound or fluorous-tagged reagents can allow for the easy removal of byproducts by filtration or specific extraction.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Moisture in the reaction: Reagents or solvent may not be sufficiently dry.1. Ensure all glassware is oven-dried. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Handle reagents under an inert atmosphere (e.g., argon or nitrogen).
2. Degraded reagents: Azodicarboxylates and phosphines can decompose upon storage.2. Use fresh bottles of reagents. Check the purity of the reagents by appropriate analytical methods if degradation is suspected.
3. Incorrect stoichiometry: Insufficient amount of Mitsunobu reagents.3. Increase the equivalents of the azodicarboxylate and phosphine (e.g., to 1.5-2.0 eq each).
Formation of Side Products 1. Reaction temperature too high: Can lead to decomposition or side reactions.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
2. Incorrect order of addition: Adding reagents in the wrong sequence can lead to unwanted side reactions.2. Follow the recommended order of addition: dissolve the starting material and triphenylphosphine in the solvent, then add the azodicarboxylate dropwise at a controlled temperature.[2]
Difficulty in Removing Byproducts (TPPO) 1. Co-elution during chromatography: TPPO can be difficult to separate from the desired product.1. Optimize the chromatography conditions (e.g., try a different solvent gradient or a different stationary phase).2. Consider using a phosphine reagent that results in an easily removable oxide, such as diphenyl(2-pyridyl)phosphine, where the oxide can be removed by an acidic wash.

Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 5'-O-(4,4'-Dimethoxytrityl)thymidine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes. A color change is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Data Presentation

Table 1: Optimization of Reagent Stoichiometry

EntryPPh₃ (eq.)DIAD (eq.)Temperature (°C)Time (h)Yield (%)
11.11.1252445
21.51.5252478
32.02.0252482
41.51.50 to 251285

Note: Yields are hypothetical and for illustrative purposes to show the trend of optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve 5'-DMTr-thymidine and PPh3 in anhydrous THF cool Cool to 0 °C prep->cool add_diad Add DIAD dropwise cool->add_diad react Stir at RT for 12-24h add_diad->react concentrate Concentrate react->concentrate extract Dissolve in EtOAc & Wash concentrate->extract dry Dry and Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield check_moisture Check for Moisture (Reagents/Solvent) start->check_moisture moisture_present Moisture Present? check_moisture->moisture_present dry_reagents Solution: Use anhydrous reagents and solvents. Dry glassware. moisture_present->dry_reagents Yes check_reagents Check Reagent Quality (PPh3/DIAD) moisture_present->check_reagents No reagents_bad Reagents Degraded? check_reagents->reagents_bad use_fresh Solution: Use fresh reagents. reagents_bad->use_fresh Yes check_stoichiometry Check Stoichiometry reagents_bad->check_stoichiometry No stoichiometry_low Reagents < 1.5 eq? check_stoichiometry->stoichiometry_low increase_eq Solution: Increase equivalents of PPh3 and DIAD. stoichiometry_low->increase_eq Yes other_issues Consult further troubleshooting stoichiometry_low->other_issues No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Anhydrothymidine Oligonucleotide Synthesis & Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for anhydrothymidine oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of byproducts by mass spectrometry during the synthesis of oligonucleotides containing anhydrothymidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in standard oligonucleotide synthesis that I should also be aware of when synthesizing anhydrothymidine oligonucleotides?

A1: During any phosphoramidite-based oligonucleotide synthesis, a range of common byproducts can be formed. While specific byproducts for anhydrothymidine are not extensively documented in publicly available literature, you should be vigilant for the following common impurities:

  • Deletion Mutants (n-1, n-2, etc.): These are sequences missing one or more nucleotide units. They arise from incomplete coupling reactions at a particular cycle. Their mass will be lower than the full-length product (FLP) by the mass of the missing nucleotide(s).

  • Truncated Sequences: These are shorter oligonucleotides that have been capped and did not continue to elongate.

  • Adducts from Protecting Groups: Incomplete removal of protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) or the phosphate (B84403) backbone (e.g., cyanoethyl) will result in species with a higher mass than the desired product. The cyanoethyl group, upon removal, can also form acrylonitrile, which can react with nucleobases, particularly thymine (B56734), to form adducts.[]

  • Depurination/Depyrimidination Products: Loss of a purine (B94841) (adenine, guanine) or pyrimidine (B1678525) (cytosine, thymine) base can occur, especially under acidic conditions, leading to an abasic site.[2] This results in a product with a lower mass.

  • Oxidation Products: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester. Incomplete oxidation can lead to side reactions. Additionally, phosphorothioate (B77711) linkages, if present, can be oxidized to phosphodiester linkages.[3]

Q2: Are there any specific byproducts I should anticipate due to the anhydrothymidine modification itself?

A2: The 2,2'-anhydro linkage in anhydrothymidine introduces conformational rigidity. While specific side reactions during phosphoramidite (B1245037) coupling of anhydrothymidine are not well-documented in readily available literature, it is plausible that this strained ring system could be susceptible to unique degradation pathways under the chemical conditions of synthesis and deprotection. Researchers should be alert for unexpected masses that do not correspond to the common byproducts listed above. Careful analysis of the mass spectra for unexpected peaks is crucial.

Q3: How can I best prepare my anhydrothymidine oligonucleotide sample for mass spectrometry analysis to minimize artifacts?

A3: Proper sample preparation is critical for obtaining high-quality mass spectrometry data and minimizing the formation of artifacts. Key considerations include:

  • Purification: Crude oligonucleotide samples should be purified to remove synthesis reagents, truncated sequences, and other small molecule impurities. Common purification techniques include:

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating the desired full-length product from shorter failure sequences.

    • Anion-Exchange Chromatography: Separates oligonucleotides based on charge (i.e., length).[4]

  • Desalting: The presence of salts (especially sodium and potassium) in the sample can lead to the formation of multiple adducts, which complicates the mass spectrum by splitting the signal of the main product into several peaks. Use desalting columns or dialysis to remove excess salts.

  • Solvent: Dissolve the purified oligonucleotide in a volatile buffer system compatible with mass spectrometry, such as one containing triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP). Avoid non-volatile buffers like PBS.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of anhydrothymidine oligonucleotides.

Problem Potential Cause(s) Recommended Solution(s)
Multiple peaks observed for the full-length product (FLP) 1. Salt Adducts: Formation of sodium (+22 Da), potassium (+38 Da), or other metal adducts. 2. Incomplete Deprotection: Residual protecting groups on the bases or phosphate backbone. 3. Multiple Charge States: In electrospray ionization (ESI), oligonucleotides can carry multiple charges.1. Desalt the sample thoroughly. Use offline desalting methods or online desalting with your LC system. Prepare mobile phases in fresh, high-purity water and solvent bottles to minimize salt contamination.[5] 2. Review and optimize your deprotection protocol. Ensure sufficient time and appropriate reagents for complete removal of all protecting groups. 3. Use deconvolution software. Most mass spectrometry software can process the raw data to produce a zero-charge spectrum, which simplifies interpretation.
Peaks corresponding to n-1, n-2, etc. deletion sequences are prominent 1. Inefficient Coupling: The phosphoramidite coupling reaction was not driven to completion. 2. Degraded Phosphoramidite Reagents: The anhydrothymidine phosphoramidite or other reagents may have degraded due to moisture or improper storage.1. Optimize coupling conditions. Increase the coupling time or the concentration of the phosphoramidite and activator. Ensure a highly efficient capping step to terminate unreacted chains. 2. Use fresh, high-quality reagents. Store phosphoramidites under anhydrous conditions and protect them from moisture and air.
Unexpected masses that do not correlate with common byproducts 1. Anhydrothymidine-Specific Degradation: The anhydro linkage may be susceptible to cleavage or rearrangement under synthesis or deprotection conditions. 2. Adducts from Solvents or Reagents: Acetonitrile (B52724), used as a solvent, can sometimes form adducts.1. Perform tandem mass spectrometry (MS/MS). Fragmenting the ion of interest can help to pinpoint the location and nature of the modification or degradation.[6] 2. Review all reagents and solvents used in the synthesis and purification process. Consider potential side reactions and adduct formation.
Poor signal intensity or ion suppression 1. High Salt Concentration: Non-volatile salts in the sample suppress ionization. 2. Co-eluting Impurities: Other components in the sample can interfere with the ionization of the oligonucleotide. 3. Suboptimal LC-MS Method: The mobile phase composition or MS parameters are not optimized.1. Desalt the sample. 2. Improve chromatographic separation. Optimize the LC gradient to resolve the oligonucleotide from interfering species.[6] 3. Optimize the LC-MS method. Adjust the concentration of the ion-pairing reagent and organic modifier. Optimize MS source parameters such as spray voltage, gas flow, and capillary temperature.[7]

Quantitative Data Summary

The following table summarizes the expected mass differences for common byproducts and adducts that may be observed in the mass spectrum.

Byproduct/Adduct Mass Difference from Full-Length Product (FLP) Notes
n-1 Deletion (dA) -313.2 DaMass of a deoxyadenosine (B7792050) monophosphate residue.
n-1 Deletion (dC) -289.2 DaMass of a deoxycytidine monophosphate residue.
n-1 Deletion (dG) -329.2 DaMass of a deoxyguanosine monophosphate residue.
n-1 Deletion (T) -304.2 DaMass of a thymidine (B127349) monophosphate residue.
Depurination (A) -135.1 DaLoss of an adenine (B156593) base.
Depurination (G) -151.1 DaLoss of a guanine (B1146940) base.
Acrylonitrile Adduct +53.0 DaCan occur on thymine residues.[]
Sodium Adduct +22.0 DaPer charge.
Potassium Adduct +38.0 DaPer charge.

Experimental Protocols

Protocol 1: General Sample Preparation for LC-MS Analysis of Anhydrothymidine Oligonucleotides
  • Purification: Purify the crude oligonucleotide using RP-HPLC or anion-exchange chromatography to isolate the full-length product.

  • Desalting:

    • Load the purified oligonucleotide onto a desalting column (e.g., C18 Sep-Pak).

    • Wash the column with a low-salt buffer (e.g., 2% acetonitrile in water) to remove salts.

    • Elute the desalted oligonucleotide with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).

    • Lyophilize the desalted sample.

  • Sample Reconstitution: Reconstitute the lyophilized oligonucleotide in the LC-MS mobile phase A (e.g., a solution of triethylamine and hexafluoroisopropanol in water) to a final concentration of approximately 10-20 µM.

Protocol 2: LC-MS Method for Anhydrothymidine Oligonucleotide Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 column suitable for oligonucleotide separations (e.g., Waters ACQUITY Premier OST).[8]

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage to elute the oligonucleotide. The specific gradient will depend on the length and sequence of the oligonucleotide and should be optimized.

  • Flow Rate: A flow rate compatible with the mass spectrometer's ESI source (typically 0.2-0.4 mL/min for standard ESI).

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer capable of negative ion mode detection.

  • MS Parameters:

    • Ionization Mode: Negative ESI.

    • Scan Range: A mass range appropriate for the expected mass-to-charge ratios of the oligonucleotide.

    • Source Conditions: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity.

Visualizations

Caption: Experimental workflow for byproduct identification.

Logical_Relationships Troubleshooting Logic for Mass Spectrometry Data cluster_issues Observed Issues cluster_causes Potential Causes cluster_solutions Solutions start Analyze Mass Spectrum multiple_peaks Multiple Peaks for FLP start->multiple_peaks low_mass_peaks Peaks with Mass < FLP start->low_mass_peaks high_mass_peaks Peaks with Mass > FLP start->high_mass_peaks unexpected_peaks Unexpected/Unknown Peaks start->unexpected_peaks salt_adducts Salt Adducts multiple_peaks->salt_adducts incomplete_deprotection Incomplete Deprotection multiple_peaks->incomplete_deprotection deletions n-x Deletions low_mass_peaks->deletions degradation Degradation/Depurination low_mass_peaks->degradation high_mass_peaks->incomplete_deprotection anhydro_specific Anhydrothymidine-Specific Byproduct unexpected_peaks->anhydro_specific desalt Desalt Sample salt_adducts->desalt optimize_deprotection Optimize Deprotection incomplete_deprotection->optimize_deprotection optimize_coupling Optimize Coupling/Capping deletions->optimize_coupling degradation->optimize_coupling ms_ms Perform MS/MS anhydro_specific->ms_ms

Caption: Troubleshooting logic for mass spectrometry data.

References

preventing side reactions during deprotection of 2,2'-anhydrothymidine-modified oligos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of synthetic oligonucleotides, with a special focus on oligonucleotides synthesized using 2,2'-anhydrothymidine derivatives.

Introduction

2,2'-Anhydrothymidine is a conformationally restricted nucleoside that serves as a key intermediate in the synthesis of various modified thymidine (B127349) analogues, particularly those with modifications at the 2'-position. The strained anhydro linkage makes the sugar ring susceptible to nucleophilic attack, allowing for the introduction of a wide range of functionalities. It is important for researchers to understand that the 2,2'-anhydro linkage is typically not present in the final oligonucleotide product. Instead, it is consumed during the introduction of the desired modification to the nucleoside phosphoramidite (B1245037) building block prior to oligonucleotide synthesis.

This guide, therefore, focuses on preventing side reactions and troubleshooting the deprotection of oligonucleotides containing modifications derived from 2,2'-anhydrothymidine precursors, such as 2'-O-alkoxy or 2'-fluoro modifications.

Frequently Asked Questions (FAQs)

Q1: What is 2,2'-anhydrothymidine and what is its primary role in oligonucleotide synthesis?

A1: 2,2'-Anhydrothymidine is a derivative of thymidine where an oxygen bridge connects the C2' and C2 positions, creating a rigid bicyclic structure. This structure activates the 2'-position for nucleophilic substitution, making it a valuable precursor for synthesizing a variety of 2'-modified nucleosides that can be incorporated into oligonucleotides to enhance their properties, such as nuclease resistance and binding affinity.

Q2: Is the 2,2'-anhydrothymidine linkage intended to be stable during oligonucleotide deprotection?

A2: No, the 2,2'-anhydro linkage is highly susceptible to cleavage under both acidic and basic conditions. It is not designed to be a stable modification within the final oligonucleotide. The ring is opened during the synthesis of the phosphoramidite monomer to introduce the desired 2'-modification.

Q3: What are common modifications introduced using 2,2'-anhydrothymidine chemistry?

A3: The most common modifications synthesized via 2,2'-anhydrothymidine intermediates are 2'-O-alkoxy (e.g., 2'-O-methyl, 2'-O-methoxyethyl) and 2'-fluoro modifications. These modifications are widely used to improve the therapeutic potential of oligonucleotides.

Q4: What are the key considerations when deprotecting oligonucleotides with 2'-O-modifications?

A4: When deprotecting oligonucleotides containing 2'-O-modifications, it is crucial to select a deprotection strategy that efficiently removes all protecting groups from the nucleobases and the phosphate (B84403) backbone without degrading the 2'-modification or any other sensitive moieties, such as fluorescent dyes. The choice of deprotection conditions (reagent, temperature, and time) depends on the specific protecting groups used during synthesis and the sensitivity of the incorporated modifications.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of oligonucleotides containing sensitive modifications.

Problem Potential Cause Recommended Solution
Incomplete removal of protecting groups (e.g., from dG) Insufficient deprotection time or temperature.Increase the deprotection time or temperature according to the protecting group's lability. For stubborn groups like isobutyryl-dG, longer treatment times at elevated temperatures may be necessary.
Deprotection reagent has degraded.Use fresh, high-quality deprotection reagents. For example, ammonium (B1175870) hydroxide (B78521) solutions can lose ammonia (B1221849) gas over time, reducing their effectiveness.
Modification of base-sensitive groups (e.g., some fluorescent dyes) Deprotection conditions are too harsh.Use milder deprotection conditions, such as lower temperatures or alternative reagents like potassium carbonate in methanol (B129727) for UltraMILD protecting groups.[1]
Cleavage of acid-labile 2'-O-modifications Exposure to acidic conditions during workup or purification.Ensure that all solutions used after the basic deprotection step are neutral or slightly basic. Avoid prolonged exposure to acidic detritylation reagents if the DMT group is removed post-deprotection.
Low recovery of the final oligonucleotide Incomplete cleavage from the solid support.Ensure the cleavage reagent has sufficient time to fully release the oligonucleotide from the support. This is typically the first step in a one-pot deprotection/cleavage procedure.
Precipitation of the oligonucleotide during deprotection.Ensure the oligonucleotide remains soluble in the deprotection solution. For highly modified or long oligonucleotides, solubility can be an issue.
Observation of unexpected peaks in mass spectrometry analysis Side reactions during deprotection.Optimize deprotection conditions to minimize side reactions. For example, the use of acetyl-protected dC (Ac-dC) can prevent transamination when using methylamine-containing deprotection reagents.[1]
Incomplete removal of the 2'-silyl protecting group (for RNA synthesis).Ensure the fluoride (B91410) source for desilylation is active and not compromised by water content.

Experimental Protocols

Protocol 1: Standard Deprotection using Ammonium Hydroxide

This protocol is suitable for standard DNA oligonucleotides without highly sensitive modifications.

  • Cleavage from Support:

    • Place the synthesis column containing the oligonucleotide on a syringe or connect it to a collection vial.

    • Pass 1-2 mL of concentrated ammonium hydroxide (28-30%) through the column and collect the solution in a screw-cap vial.

    • Seal the vial tightly.

  • Deprotection:

    • Heat the vial at 55°C for 8-16 hours. The exact time depends on the protecting groups used for the nucleobases.

  • Work-up:

    • Cool the vial to room temperature.

    • Dry the ammoniacal solution using a centrifugal evaporator.

    • Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification.

Protocol 2: Mild Deprotection for Sensitive Oligonucleotides

This protocol is recommended for oligonucleotides containing base-labile modifications. It assumes the use of UltraMILD phosphoramidites (e.g., with Pac-dA, Ac-dC, iPr-Pac-dG).

  • Cleavage and Deprotection:

    • Place the synthesis column in a collection vial.

    • Add 1-2 mL of 0.05 M potassium carbonate in anhydrous methanol to the column.

    • Let the solution pass through the column into the collection vial.

    • Seal the vial and let it stand at room temperature for 4 hours.

  • Neutralization and Work-up:

    • Neutralize the solution by adding a suitable buffer (e.g., TEAA).

    • Evaporate the solution to dryness.

    • Resuspend the oligonucleotide in water for purification.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage cluster_purification Purification & QC synthesis_start 1. Deblocking synthesis_coupling 2. Coupling synthesis_start->synthesis_coupling Repeat n-1 times synthesis_capping 3. Capping synthesis_coupling->synthesis_capping Repeat n-1 times synthesis_oxidation 4. Oxidation synthesis_capping->synthesis_oxidation Repeat n-1 times synthesis_oxidation->synthesis_start Repeat n-1 times cleavage Cleavage from Support synthesis_oxidation->cleavage deprotection Base & Phosphate Deprotection cleavage->deprotection purification HPLC or PAGE deprotection->purification qc Mass Spectrometry & CE/HPLC Analysis purification->qc

Caption: General workflow for oligonucleotide synthesis, deprotection, and analysis.

Troubleshooting Decision Tree

troubleshooting_tree start Deprotection Issue (e.g., low yield, impurities) check_purity Analyze by Mass Spec & HPLC/CE start->check_purity incomplete_deprotection Incomplete Deprotection check_purity->incomplete_deprotection Incomplete removal of protecting groups side_products Side Products Observed check_purity->side_products Unexpected masses low_yield Low Yield check_purity->low_yield Low product peak solution1 Increase deprotection time/temperature or use fresh reagents incomplete_deprotection->solution1 solution2 Use milder deprotection conditions or change protecting groups side_products->solution2 solution3 Optimize cleavage step or check for precipitation low_yield->solution3

Caption: Decision tree for troubleshooting common oligonucleotide deprotection problems.

Quantitative Data Summary

The selection of the deprotection method is critical and depends on the protecting groups used in the synthesis. The following table summarizes common deprotection conditions.

Protecting Group Strategy Deprotection Reagent Temperature Time Notes
Standard (e.g., bz-A, bz-C, ibu-G) Concentrated Ammonium Hydroxide55°C8-16 hoursA widely used, robust method for standard DNA.
Fast Deprotection (e.g., Ac-C) Ammonium Hydroxide/Methylamine (AMA) (1:1)65°C10 minutesRequires Ac-dC to avoid side reactions.[1][2]
UltraMILD (e.g., Pac-A, Ac-C, iPr-Pac-G) 0.05 M Potassium Carbonate in MethanolRoom Temp.4 hoursIdeal for very sensitive modifications and dyes.[1]
RNA (2'-O-TBDMS) Fluoride source (e.g., TBAF or TEA·3HF) followed by standard base deprotectionVariesVariesRequires a separate step for 2'-O-desilylation.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always consult the specific technical documentation for their reagents and instruments and perform appropriate optimization for their unique oligonucleotide sequences and modifications.

References

Technical Support Center: Synthesis of Arabinothymidine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oligonucleotides modified with arabinothymidine (araT), a process often involving the key intermediate, 2,2'-anhydrothymidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 2,2'-anhydrothymidine in oligonucleotide synthesis?

A1: 2,2'-anhydrothymidine is not directly incorporated into oligonucleotides to improve yield. Instead, it serves as a crucial synthetic intermediate for the preparation of arabinothymidine (araT) phosphoramidite (B1245037). This araT monomer is then used in solid-phase synthesis to create oligonucleotides with modified sugar backbones. These modified oligonucleotides are explored for various therapeutic and research applications, including antisense therapies, due to their unique hybridization properties and potential for increased nuclease resistance.

Q2: How is arabinothymidine phosphoramidite synthesized from 2,2'-anhydrothymidine?

A2: The synthesis involves the conversion of thymidine (B127349) to 2,2'-anhydrothymidine, which then undergoes nucleophilic attack to open the anhydro bridge, resulting in the arabino configuration. A common route involves protecting the 5'-hydroxyl group of thymidine, inducing cyclization to form the anhydro intermediate, followed by a reaction that introduces the 2'-hydroxyl in the arabino (up) position. Subsequent protection of the 2'-hydroxyl and phosphitylation at the 3'-hydroxyl position yields the desired phosphoramidite building block for oligonucleotide synthesis.

Q3: What are the expected coupling efficiencies when using arabinothymidine phosphoramidite?

A3: The coupling efficiency of arabinothymidine phosphoramidite is generally high and comparable to standard DNA and RNA phosphoramidites, though it can be slightly lower. With optimized protocols and high-quality reagents, average stepwise coupling efficiencies are typically expected to be in the range of 97-99%.[1] Monitoring the trityl cation release during synthesis is essential for an accurate assessment of coupling efficiency.

Q4: Are there special considerations for the deprotection of oligonucleotides containing arabinothymidine?

A4: Yes, while standard deprotection protocols with ammonium (B1175870) hydroxide (B78521) can be used, the specific protecting groups on the 2'-hydroxyl of the arabinose sugar must be considered. For example, if a benzoyl group is used for 2'-O-protection, standard deprotection with concentrated aqueous ammonia (B1221849) at elevated temperatures (e.g., 40-55°C) is typically sufficient.[1] It is crucial to ensure complete removal of all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-position of the arabinothymidine residues.

Q5: How do arabinothymidine modifications affect the hybridization properties of an oligonucleotide?

A5: Oligonucleotides containing arabinothymidine can form stable duplexes with complementary DNA and RNA strands.[1][2] However, the thermal stability (Tm) of these duplexes can vary. For instance, an oligo with α-anomeric arabinothymidine forms a more stable duplex with an RNA complement than with a DNA complement.[1] The specific context of the modification within the sequence and the nature of the target strand will influence the overall hybridization characteristics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low coupling efficiency of araT phosphoramidite 1. Moisture in reagents: Water can inactivate the phosphoramidite. 2. Degraded phosphoramidite: Improper storage or prolonged exposure to air can lead to degradation. 3. Suboptimal activator: The activator may be old, hydrated, or not suitable for the modified amidite.1. Use anhydrous acetonitrile (B52724) and ensure all reagents are dry. 2. Use fresh, high-quality phosphoramidite and minimize time on the synthesizer. 3. Use a fresh bottle of a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and consider extending the coupling time.
Incomplete deprotection of the 2'-hydroxyl group 1. Inefficient deprotection conditions: The deprotection time or temperature may be insufficient for the specific 2'-O-protecting group used. 2. Steric hindrance: The local sequence environment around the araT modification may hinder access of the deprotection reagent.1. For benzoyl-protected 2'-O-araT, ensure deprotection with fresh concentrated ammonium hydroxide at 40-55°C for at least 4 hours.[1] 2. Consider extending the deprotection time or using a stronger deprotection cocktail if compatible with other modifications in the oligonucleotide.
Unexpected peaks during HPLC or Mass Spec analysis 1. Phosphoramidite-related impurities: The araT phosphoramidite may contain diastereomers or other impurities. 2. Side reactions during synthesis: Incomplete capping can lead to (n-1) shortmer sequences. 3. Incomplete deprotection: Residual protecting groups on the araT or other nucleobases.1. Purify the phosphoramidite prior to use. 2. Ensure efficient capping after each coupling step. 3. Re-treat the oligonucleotide with the deprotection solution to ensure complete removal of all protecting groups.
Low overall yield of the final modified oligonucleotide 1. Cumulative low coupling efficiency: Even a small decrease in stepwise efficiency has a large impact on the final yield of long oligonucleotides. 2. Loss during purification: The modified oligonucleotide may behave differently during purification (e.g., HPLC, PAGE) compared to unmodified oligos.1. Optimize all steps of the synthesis cycle, particularly the coupling of the araT monomer. 2. Adjust the purification protocol. For DMT-on purification, ensure the trityl group is stable during synthesis and efficiently removed post-purification.

Experimental Protocols & Data

Synthesis of 5'-O-DMT-2'-O-benzoyl-arabinothymidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite

This protocol outlines a general procedure for the preparation of the arabinothymidine phosphoramidite monomer, a key step facilitated by the use of anhydrothymidine intermediates.

  • Selective Benzoylation: Start with 5'-O-DMT-α-arabinofuranosylthymine. Perform a selective benzoylation of the 2'-hydroxyl group using benzoyl chloride in pyridine. The reaction is monitored by TLC until completion.

  • Purification: The crude product is purified using silica (B1680970) gel column chromatography to isolate the 5'-O-DMT-2'-O-benzoyl-arabinothymidine.

  • Phosphitylation: The purified, protected nucleoside is then dissolved in anhydrous dichloromethane. Diisopropylethylamine is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Work-up and Precipitation: The reaction is quenched with methanol (B129727) and diluted with ethyl acetate. The organic layer is washed with sodium bicarbonate solution and brine, then dried over sodium sulfate. The final phosphoramidite product is precipitated in cold hexanes, filtered, and dried under vacuum.[1]

Solid-Phase Oligonucleotide Synthesis with araT Phosphoramidite

Standard phosphoramidite chemistry is employed on an automated DNA/RNA synthesizer.

  • Synthesis Cycle: An RNA synthesis protocol is often used for incorporating modified nucleosides like araT.[1]

  • Coupling: The araT phosphoramidite is dissolved in anhydrous acetonitrile and delivered to the synthesis column. A longer coupling time (e.g., 5-15 minutes) may be beneficial to ensure high efficiency.

  • Oxidation & Capping: Standard oxidation and capping steps are performed after each coupling.

  • Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonia at 40-55°C for 4-12 hours to cleave the oligonucleotide and remove protecting groups.

  • Purification: The crude oligonucleotide is purified by HPLC or PAGE.

Quantitative Data Summary
Parameter Typical Value Notes
Average Stepwise Coupling Efficiency (araT) 97 - 99%[1]Monitored by trityl cation assay. Can be slightly lower than standard DNA monomers.
Deprotection Conditions (2'-O-Benzoyl) Conc. aq. NH₃, 40°C, 4h[1]Sufficient for removal of benzoyl group and standard base protecting groups.
Thermal Denaturation (Tm) Change VariableDepends on sequence, anomeric configuration, and target strand (DNA or RNA).[1][2]

Visualizations

Oligo_Synthesis_Workflow cluster_Monomer_Prep Monomer Preparation cluster_Solid_Phase_Synthesis Automated Solid-Phase Synthesis cluster_Post_Synthesis Post-Synthesis Processing Thymidine Thymidine Anhydrothymidine Anhydrothymidine Thymidine->Anhydrothymidine Cyclization AraT_nucleoside AraT_nucleoside Anhydrothymidine->AraT_nucleoside Ring Opening Protected_AraT Protected_AraT AraT_nucleoside->Protected_AraT 5'-DMT, 2'-Bz Protection AraT_Phosphoramidite AraT_Phosphoramidite Protected_AraT->AraT_Phosphoramidite Phosphitylation couple Coupling with AraT Phosphoramidite AraT_Phosphoramidite->couple To Synthesizer start CPG Solid Support deblock Deblocking (DMT Removal) start->deblock deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle (n-1 times) oxidize->repeat cleave Cleavage & Deprotection repeat->cleave purify Purification (HPLC/PAGE) cleave->purify final_product Purified araT-Oligonucleotide purify->final_product

Caption: Workflow for the synthesis of arabinothymidine-containing oligonucleotides.

Troubleshooting_Logic cluster_coupling Troubleshoot Coupling cluster_purification Troubleshoot Purification start Low Final Yield check_trityl Check Trityl Data start->check_trityl low_coupling Low Coupling Efficiency check_trityl->low_coupling Trityl Yield Low purification_issue Purification Loss check_trityl->purification_issue Trityl Yield OK check_reagents Check Reagent Quality (Amidite, Activator, ACN) low_coupling->check_reagents optimize_hplc Optimize HPLC Gradient purification_issue->optimize_hplc extend_time Extend Coupling Time check_reagents->extend_time check_dmt Verify DMT-on/off Status optimize_hplc->check_dmt

Caption: Logic diagram for troubleshooting low yield of modified oligonucleotides.

References

Technical Support Center: Purifying Hydrophobic 2,2'-Anhydrothymidine Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of hydrophobic 2,2'-anhydrothymidine oligonucleotides. The inherent hydrophobicity of the 2,2'-anhydrothymidine modification introduces specific difficulties during separation from synthesis-related impurities.

Frequently Asked Questions (FAQs)

Q1: What makes 2,2'-anhydrothymidine oligonucleotides particularly challenging to purify?

The 2,2'-anhydro modification creates a rigid, bicyclic sugar structure. This modification increases the hydrophobicity of the oligonucleotide compared to standard DNA or RNA sequences. This enhanced hydrophobicity can lead to stronger interactions with reversed-phase chromatography media, causing issues such as poor peak shape, low recovery, and difficulty in separating the full-length product from closely related truncated sequences ("failure sequences").

Q2: What is the recommended primary purification method for these hydrophobic oligonucleotides?

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most effective and widely recommended method for purifying oligonucleotides with hydrophobic modifications.[1][2][3] This technique offers high resolution, allowing for the separation of the target oligonucleotide from various process-related impurities like truncated or deleted sequences.[1][2][4]

Q3: How does Ion-Pair Reversed-Phase (IP-RP) HPLC work for oligonucleotides?

Oligonucleotides are inherently hydrophilic due to their negatively charged phosphate (B84403) backbone, which limits their retention on a hydrophobic stationary phase (like C8 or C18).[2][5] IP-RP-HPLC overcomes this by adding an "ion-pairing" reagent, typically a hydrophobic alkylamine like triethylammonium (B8662869) acetate (B1210297) (TEAA), to the mobile phase.[2][6][7] The positively charged amine neutralizes the negative charge on the phosphate backbone, forming a more hydrophobic ion-pair that can be effectively retained and separated on the reversed-phase column based on its overall hydrophobicity.[2][8]

Q4: Should I use a "Trityl-On" or "Trityl-Off" purification strategy?

For hydrophobic oligonucleotides, a "Trityl-On" strategy is often highly effective.[3][9][10] The dimethoxytrityl (DMT) protecting group, left on the 5' end of the full-length product, is very hydrophobic.[9][10] This significantly increases the retention time of the desired full-length oligonucleotide compared to "failure sequences" which do not have the DMT group.[9] The DMT group is then cleaved after the purified fraction is collected.

Troubleshooting Guide

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)

Potential Cause Troubleshooting Steps
Secondary Structures/Aggregation Guanine-rich sequences are prone to forming aggregates that can cause poor chromatographic behavior.[10] Solution: Increase the column temperature (e.g., to 60-80 °C) to denature secondary structures and improve peak sharpness.[2][8] Using a high pH mobile phase can also help minimize these interactions.[2]
Suboptimal Mobile Phase The type and concentration of the ion-pairing reagent or organic solvent can significantly affect peak shape. Solution: 1. Optimize the concentration of the ion-pairing reagent (e.g., TEAA). 2. Try a different ion-pairing system, such as triethylamine/hexafluoroisopropanol (TEA/HFIP), which can offer different selectivity.[6][11] 3. Ensure the organic modifier (typically acetonitrile) is of high quality.
Column Issues The column may be overloaded, contaminated, or degraded. Solution: 1. Reduce the sample load. 2. Implement a robust column cleaning and regeneration protocol. 3. Consider using a column with a wider pore size (e.g., 300 Å) for better mass transfer of large oligonucleotide molecules.[2][4]

Problem: Low Recovery of the Oligonucleotide

Potential Cause Troubleshooting Steps
Non-Specific Adsorption Hydrophobic oligonucleotides can adsorb to the metallic surfaces of the HPLC system and column, leading to sample loss. Solution: Use columns with bio-inert hardware designed to minimize non-specific adsorption of biomolecules.[4][5]
Precipitation The oligonucleotide may be precipitating in the mobile phase or upon injection. Solution: Ensure the oligonucleotide is fully dissolved in an appropriate buffer before injection. Adjust the composition of the mobile phase to improve solubility.
Incomplete Elution A very hydrophobic oligonucleotide may not fully elute from the column under the current gradient conditions. Solution: Increase the final concentration of the organic solvent (e.g., acetonitrile) in your gradient or extend the gradient duration at a high organic percentage to ensure all bound material is eluted.

Problem: Poor Resolution Between Full-Length Product and Impurities (e.g., n-1)

Potential Cause Troubleshooting Steps
Insufficient Separation Power The difference in hydrophobicity between the full-length product and shortmer impurities may be too small for baseline separation. This challenge increases with oligonucleotide length.[4] Solution: 1. Flatten the Gradient: A shallower gradient slope increases the separation time and can significantly improve the resolution of closely eluting species.[11] 2. Change Ion-Pairing Reagent: More hydrophobic alkylamines (e.g., hexylamine) can increase retention and alter selectivity, potentially improving resolution.[2] 3. Adopt "Trityl-On" Purification: As mentioned in the FAQ, this is a powerful strategy to dramatically increase the separation between the desired product and failure sequences.[9][10]

Data & Protocols

Table 1: Comparison of Common Oligonucleotide Purification Methods
Method Principle Typical Purity Best For Limitations for Hydrophobic Oligos
Desalting Size exclusion to remove salts and small molecules.[1][3]Low (removes by-products, not failure sequences)PCR primers, non-critical applications.Inadequate for removing synthesis impurities (n-1, n-2).
Anion-Exchange (AEX) HPLC Separation based on the number of phosphate groups (charge).[2][12]>85%Purifying oligonucleotides with secondary structures; separating based on length.[2][9]Resolution decreases for longer oligos (>40-mers). Hydrophobicity is not the primary separation mechanism.[12]
Polyacrylamide Gel (PAGE) Separation by size and conformation.[1]>90%High-purity applications for specific length separation.Low yield, time-consuming, and can be incompatible with some hydrophobic modifications.[1]
IP-Reversed-Phase (IP-RP) HPLC Separation based on hydrophobicity.[2][9]>85%Modified and hydrophobic oligonucleotides, large-scale purification.[1][2]Resolution can decrease with very long oligos (>50-mers).[12] Requires careful method development.
Protocol: General IP-RP-HPLC for a Hydrophobic Oligonucleotide

This protocol provides a starting point for method development.

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the phosphoramidite (B1245037) manufacturer's instructions.

    • If using a "Trityl-On" strategy, omit the final acid cleavage step that removes the 5'-DMT group.

    • Evaporate the cleavage/deprotection solution to dryness.

    • Re-suspend the crude oligonucleotide pellet in an appropriate aqueous buffer (e.g., 100 mM TEAA or HPLC-grade water) to a concentration of ~20 µM.[13] Ensure the pH is between 4 and 8.[13]

  • Mobile Phase Preparation:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5, in HPLC-grade water.[13]

    • Buffer B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.5, in 50% Acetonitrile / 50% HPLC-grade water.[13]

    • Note: For MS-compatibility, a volatile buffer like 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) can be used, with methanol (B129727) as the organic modifier.[8]

  • HPLC Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 10 mm).[13]

    • Flow Rate: 4 mL/min.[13]

    • Column Temperature: 60 °C (to minimize secondary structures).

    • Detection: UV at 260 nm.[13]

    • Gradient (Starting Point):

      • 0-2 min: 0% Buffer B

      • 2-22 min: 0% to 50% Buffer B (linear gradient).[13]

      • 22-25 min: 50% to 100% Buffer B (column wash).

      • 25-30 min: 100% to 0% Buffer B (re-equilibration).

    • Note: The gradient must be optimized based on the hydrophobicity of the specific oligonucleotide.[13]

  • Post-Purification:

    • Collect fractions corresponding to the main product peak.

    • Analyze fractions by analytical HPLC or Mass Spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize (freeze-dry) them.

    • If a non-volatile buffer like TEAA was used, perform a desalting step (e.g., using a size-exclusion column) to remove the ion-pairing salts.[3][13]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_qc Final Product & QC Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage CrudeOligo Crude Oligonucleotide (with impurities) Cleavage->CrudeOligo IP_HPLC IP-RP-HPLC CrudeOligo->IP_HPLC Primary Separation Desalting Desalting / Buffer Exchange IP_HPLC->Desalting Salt Removal PureOligo Purified Oligonucleotide Desalting->PureOligo QC QC Analysis (LC-MS / PAGE) PureOligo->QC

Caption: General workflow from synthesis to purified oligonucleotide.

Troubleshooting_Peak_Shape Start Problem: Poor Peak Shape (Tailing/Broadening) Cause1 Cause: Secondary Structure or Aggregation Start->Cause1 Cause2 Cause: Suboptimal Mobile Phase Start->Cause2 Cause3 Cause: Column Issues (Overload/Fouling) Start->Cause3 Sol1a Solution: Increase Column Temp (e.g., 60-80 °C) Cause1->Sol1a Sol1b Solution: Use Denaturing Agent or High pH Mobile Phase Cause1->Sol1b Sol2a Solution: Optimize Gradient (Make it shallower) Cause2->Sol2a Sol2b Solution: Change Ion-Pairing Reagent (e.g., TEA/HFIP) Cause2->Sol2b Sol3a Solution: Reduce Sample Load Cause3->Sol3a Sol3b Solution: Clean/Regenerate Column Cause3->Sol3b

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Technical Support Center: Optimizing HPLC Gradient for Separating 2,2'-Anhydrothymidine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2,2'-anhydrothymidine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 2,2'-anhydrothymidine diastereomers?

A1: The main challenge lies in the subtle structural differences between the diastereomers. These small differences in stereochemistry result in very similar physicochemical properties, making them difficult to resolve using standard HPLC methods. Achieving baseline separation often requires careful optimization of the stationary phase, mobile phase composition, and gradient profile.

Q2: What type of HPLC column is most suitable for this separation?

A2: A high-resolution reversed-phase column, such as a C18 or C8, is a good starting point. Columns with a smaller particle size (e.g., sub-2 µm) can provide higher efficiency and better resolution. For particularly challenging separations, a chiral stationary phase (CSP) can be highly effective as it is specifically designed to differentiate between stereoisomers.

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition, particularly the organic modifier and any additives, plays a crucial role. Acetonitrile is a common organic modifier in reversed-phase HPLC for nucleoside analogs. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape and selectivity by controlling the ionization of the analytes.

Q4: When should I consider using a chiral stationary phase (CSP)?

A4: If you are unable to achieve adequate separation on a standard achiral column (like a C18), a CSP is a powerful alternative. These columns create a chiral environment that allows for differential interaction with the diastereomers, leading to their separation.

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature can influence the separation. Running the column at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and reduce analysis time. However, the effect of temperature on the resolution of diastereomers can vary, so it should be optimized for your specific method.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Diastereomers 1. Inappropriate stationary phase. 2. Mobile phase is too strong or too weak. 3. Gradient is too steep. 4. Insufficient column efficiency.1. Switch to a higher-resolution column (e.g., smaller particle size) or a chiral stationary phase. 2. Adjust the initial and final concentrations of the organic modifier in your gradient. 3. Decrease the gradient slope (i.e., increase the gradient duration). 4. Use a longer column or couple two columns in series.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Add a mobile phase modifier like TFA or formic acid (0.05-0.1%) to minimize silanol (B1196071) interactions. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase if possible.
Inconsistent Retention Times 1. Fluctuations in column temperature. 2. Inadequate column equilibration. 3. Mobile phase composition drift.1. Use a column oven to maintain a stable temperature. 2. Ensure the column is equilibrated with the initial mobile phase for a sufficient time between runs. 3. Prepare fresh mobile phase daily and ensure proper mixing.
Broad Peaks 1. High extra-column volume. 2. Column degradation. 3. Slow injection.1. Use tubing with a smaller internal diameter and minimize the distance between the injector, column, and detector. 2. Replace the column if it has been used extensively or subjected to harsh conditions. 3. Use an autosampler for rapid and reproducible injections.

Experimental Protocols

Representative HPLC Method for Separation of 2,2'-Anhydrothymidine Diastereomers

This protocol describes a general method that can be used as a starting point for optimizing the separation of 2,2'-anhydrothymidine diastereomers.

1. Materials and Reagents:

  • 2,2'-Anhydrothymidine diastereomer standard or sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 267 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.07030
22.0595
25.0595
25.1955
30.0955

5. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Calculate the resolution between the two peaks. A resolution of >1.5 is generally considered baseline separation.

Data Presentation

Table 1: Effect of Gradient Duration on Diastereomer Separation
Gradient Duration (min)Diastereomer 1 Retention Time (min)Diastereomer 2 Retention Time (min)Resolution (Rs)
108.528.891.3
1512.7813.451.8
2016.9117.882.1

Conditions: C18 column (4.6 x 150 mm, 3.5 µm), 1.0 mL/min, 35°C, Gradient from 5% to 30% Acetonitrile with 0.1% Formic Acid.

Table 2: Influence of Organic Modifier on Retention and Resolution
Organic ModifierDiastereomer 1 Retention Time (min)Diastereomer 2 Retention Time (min)Resolution (Rs)
Acetonitrile16.9117.882.1
Methanol18.2319.051.9

Conditions: C18 column (4.6 x 150 mm, 3.5 µm), 1.0 mL/min, 35°C, 20-minute gradient with 0.1% Formic Acid.

Visualizations

HPLC_Optimization_Workflow start Start: Poor Diastereomer Separation check_column Step 1: Evaluate Stationary Phase start->check_column c18_check Is a high-resolution C18/C8 column being used? check_column->c18_check use_csp Consider Chiral Stationary Phase (CSP) c18_check->use_csp No optimize_gradient Step 2: Optimize Gradient Profile c18_check->optimize_gradient Yes use_csp->optimize_gradient gradient_check Is the gradient slope shallow enough? optimize_gradient->gradient_check decrease_slope Decrease gradient slope (increase gradient time) gradient_check->decrease_slope No optimize_mobile_phase Step 3: Adjust Mobile Phase gradient_check->optimize_mobile_phase Yes decrease_slope->optimize_mobile_phase modifier_check Are mobile phase modifiers (e.g., TFA, Formic Acid) being used? optimize_mobile_phase->modifier_check add_modifier Add 0.05-0.1% modifier to improve peak shape modifier_check->add_modifier No optimize_temp Step 4: Optimize Temperature modifier_check->optimize_temp Yes add_modifier->optimize_temp temp_check Has temperature been optimized? optimize_temp->temp_check vary_temp Screen temperatures (e.g., 30-45°C) temp_check->vary_temp No end End: Baseline Separation Achieved temp_check->end Yes vary_temp->end

Caption: Workflow for optimizing HPLC gradient for diastereomer separation.

Technical Support Center: Minimizing Phosphoramidite Degradation During Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize phosphoramidite (B1245037) degradation during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite degradation?

A1: The two main degradation pathways for phosphoramidites are hydrolysis and oxidation.[1] Hydrolysis occurs when phosphoramidites react with trace amounts of water, leading to the formation of phosphonate (B1237965) byproducts that are inactive in the coupling reaction. Oxidation of the trivalent phosphorus (P(III)) center to a pentavalent phosphate (B84403) (P(V)) species also renders the phosphoramidite inactive.[1]

Q2: Which phosphoramidite is the most unstable?

A2: 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is significantly less stable and more susceptible to degradation compared to dA, dC, and T phosphoramidites.[1][2][3][4][5][6] This inherent instability is a critical factor to consider, especially during the synthesis of guanine-rich sequences.[1]

Q3: How does water content affect phosphoramidite stability?

A3: Water is a primary contributor to phosphoramidite degradation through hydrolysis.[7][8][9] Even trace amounts of water in solvents or on glassware can lead to the rapid degradation of phosphoramidites.[1] Therefore, maintaining strictly anhydrous conditions throughout the synthesis process is crucial.

Q4: What is the impact of protecting groups on phosphoramidite stability?

A4: The choice of protecting groups for the exocyclic amines of the nucleobases influences phosphoramidite stability. "Mild" protecting groups, which are easier to remove during deprotection, can make the phosphoramidite less stable in solution compared to those with more robust protecting groups.[1][10]

Q5: How should phosphoramidites be stored to minimize degradation?

A5: Proper storage is essential to preserve phosphoramidite integrity.

  • Solid Phosphoramidites: Store as a dry powder at -20°C or lower in a non-frost-free freezer to avoid temperature cycling.[1] The container should be tightly sealed under an inert atmosphere, such as argon or nitrogen.[1] Before use, allow the container to warm to room temperature before opening to prevent condensation.[1]

  • Phosphoramidites in Solution: Store solutions at -20°C under an inert atmosphere.[1] Use high-quality anhydrous acetonitrile (B52724) (<30 ppm water) for dissolution.[1][11] For critical applications, further drying of the dissolved phosphoramidite solution with activated 3Å molecular sieves is recommended.[1][11]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency during oligonucleotide synthesis is a common problem often linked to phosphoramidite degradation. This guide provides a step-by-step approach to troubleshoot this issue.

dot

Caption: Troubleshooting workflow for low coupling efficiency.

Issue: Consistently low coupling efficiency across all bases.

Potential Cause Recommended Action
Degraded Phosphoramidites - Use fresh phosphoramidites. - Ensure proper storage conditions (-20°C, inert atmosphere).[1] - Perform a purity check using RP-HPLC or ³¹P NMR (see Experimental Protocols).
Moisture in Reagents/Solvents - Use anhydrous acetonitrile (<30 ppm water) for all reagents.[1][11] - Dry solvents over activated 3Å molecular sieves.[1][11] - Ensure the inert gas supply to the synthesizer is dry.
Suboptimal Activator - Use a fresh solution of the appropriate activator at the correct concentration. - Ensure the activator is not degraded.
Synthesizer Fluidics Issue - Check for leaks or blockages in the reagent lines. - Verify accurate reagent delivery by the synthesizer.

Issue: Low coupling efficiency for a specific phosphoramidite (especially dG).

Potential Cause Recommended Action
dG Phosphoramidite Degradation - dG is the least stable phosphoramidite.[2][3][4][5][6] Use a freshly prepared solution. - Consider using a dG phosphoramidite with a more robust protecting group if available.
Secondary Structure Formation - For G-rich sequences, secondary structures can hinder coupling. Consider using modified phosphoramidites or optimizing synthesis conditions (e.g., temperature).

Data on Phosphoramidite Stability

The stability of phosphoramidites in solution varies significantly between the different nucleobases.

Table 1: Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

NucleosidePurity Reduction after 5 Weeks
T, dC2%
dA6%
dG39%
(Data from Krotz et al., 2004)[2][3]

Table 2: Effect of Concentration on dG Phosphoramidite Oxidation

dG ConcentrationTotal Oxidation
1 mg/mL~5%
0.1 mg/mL~10%
0.01 mg/mL~15%
0.001 mg/mL~20%
(Data from Waters Corporation, 2021)[12]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to assess the purity of phosphoramidites and detect degradation products.

  • Sample Preparation:

    • Prepare stock solutions of phosphoramidites at 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine (B128534) (TEA).[12]

    • Further dilute to a working concentration of 0.1 mg/mL in the same diluent.[12]

    • Prepare samples fresh before use.[12]

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).[13]

    • Mobile Phase B: Acetonitrile.[13]

    • Gradient: A suitable gradient to elute the phosphoramidites and their impurities.

    • Flow Rate: 1 mL/min.[13]

    • Temperature: Ambient.[13]

    • Detection: UV at 254 nm.

  • Data Analysis:

    • The main phosphoramidite product will appear as two peaks representing the two diastereomers at the chiral phosphorus center.[13]

    • Calculate purity based on the peak area of the product peaks relative to the total peak area.

Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for assessing the purity of phosphoramidites by detecting the phosphorus-containing species.

  • Sample Preparation:

    • Dissolve ~30 mg of the phosphoramidite sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% (v/v) TEA.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The main phosphoramidite (P(III)) signals typically appear as two peaks for the diastereomers around 149 ppm.[10]

    • Oxidized phosphoramidites (P(V)) and other phosphorus-containing impurities will appear in different regions of the spectrum. H-phosphonate impurities, a common product of hydrolysis, appear between 8 and 10 ppm.[10]

  • Data Analysis:

    • Integrate the signals corresponding to the phosphoramidite and any impurities.

    • Calculate the purity based on the relative integrals.

dot

PhosphoramiditeDegradation cluster_Hydrolysis Hydrolysis Pathway cluster_Oxidation Oxidation Pathway Amidite Phosphoramidite (P(III)) H_Phosphonate H-phosphonate Amidite->H_Phosphonate + H₂O Oxidized_Amidite Oxidized Phosphoramidite (P(V)) Amidite->Oxidized_Amidite + O₂ H2O H₂O Inactive Inactive H_Phosphonate->Inactive Inactive for Coupling O2 O₂ Inactive2 Inactive2 Oxidized_Amidite->Inactive2 Inactive for Coupling

Caption: Primary degradation pathways of phosphoramidites.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol is for determining the water content in solvents used for oligonucleotide synthesis.

  • Instrument Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Use a titration vessel with a diaphragm.

    • The solvent in the titration cell should be a specialized Karl Fischer solvent.

  • Titration:

    • Inject a known volume or weight of the solvent (e.g., anhydrous acetonitrile) into the titration cell.

    • The instrument will automatically titrate the water with the Karl Fischer reagent.

  • Calculation:

    • The instrument software will calculate the water content, typically in parts per million (ppm).

    • Ensure the water content is below the recommended threshold (e.g., <30 ppm) for use in oligonucleotide synthesis.[1][11]

References

Technical Support Center: 2,2'-Anhydrothymidine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with incomplete capping during the synthesis of oligonucleotides containing 2,2'-anhydrothymidine.

Troubleshooting Guide

Incomplete capping during the synthesis of oligonucleotides containing 2,2'-anhydrothymidine is a common issue that can lead to the accumulation of failure sequences (n-1 deletions), complicating purification and reducing the yield of the desired full-length product. This guide provides a systematic approach to diagnosing and resolving these capping failures.

Problem: Low Yield of Full-Length Oligonucleotide and Presence of n-1 Deletion Sequences

This is often indicated by chromatography (e.g., HPLC) analysis showing significant peaks eluting just before the main product peak.

Potential Cause 1: Steric Hindrance from the 2,2'-Anhydro Bridge

The rigid bicyclic structure of 2,2'-anhydrothymidine creates significant steric bulk around the 5'-hydroxyl group. This can hinder the approach of the capping reagents, particularly the bulky acetic anhydride (B1165640), leading to inefficient capping of unreacted 5'-hydroxyl groups after a failed coupling step.

Solutions:

  • Extend Capping Time: Increasing the reaction time for the capping step can provide more opportunity for the capping reagents to access the sterically hindered 5'-hydroxyl group. It is recommended to double the standard capping time as a starting point and optimize from there.

  • Utilize a Less Sterically Hindered Capping Reagent: Consider using an alternative capping reagent with a smaller profile. While less common, reagents other than acetic anhydride may be available from specialized chemical suppliers.

  • Switch to a More Efficient Capping System: For sterically demanding modifications, a phosphoramidite-based capping agent, such as UniCap™ Phosphoramidite (B1245037), can be significantly more effective than traditional acetic anhydride capping.[1] This is due to the similarity in the reaction mechanism to the coupling step, which is generally highly efficient.

Potential Cause 2: Suboptimal Capping Reagent Activity

The standard capping solution, a mixture of acetic anhydride (Cap A) and N-methylimidazole (NMI) in a solvent like THF (Cap B), can degrade over time, especially if exposed to moisture.

Solutions:

  • Use Fresh Capping Reagents: Ensure that the capping solutions are fresh and have been stored under anhydrous conditions. Degradation of the capping reagents will lead to a general decrease in capping efficiency for all residues, which is exacerbated for sterically hindered monomers.

  • Ensure Anhydrous Conditions: Moisture in any of the synthesis reagents or solvents can lead to lower coupling and capping efficiencies.[2] Use fresh, anhydrous acetonitrile (B52724) and ensure that the argon or helium supply to the synthesizer is dry.

Potential Cause 3: Inefficient Coupling of the 2,2'-Anhydrothymidine Monomer

If the coupling of the 2,2'-anhydrothymidine phosphoramidite itself is inefficient, a higher population of unreacted 5'-hydroxyl groups will be present for the capping step. While the primary goal is to improve coupling, a highly efficient capping step is crucial to prevent the accumulation of n-1 sequences.

Solutions:

  • Extend Coupling Time: For sterically hindered phosphoramidites, a longer coupling time may be necessary to achieve high coupling efficiency.[3] A 5-10 minute coupling time is a reasonable starting point for optimization.

  • Use a Stronger Activator: An activator such as 5-(ethylthio)-1H-tetrazole (ETT) can enhance the rate of coupling for sterically hindered phosphoramidites.

  • Double Couple: Program the synthesizer to perform two consecutive coupling steps for the 2,2'-anhydrothymidine monomer to drive the reaction closer to completion.

Frequently Asked Questions (FAQs)

Q1: What is incomplete capping and why is it a problem?

A1: Incomplete capping refers to the failure to block unreacted 5'-hydroxyl groups on the growing oligonucleotide chain after a coupling cycle. These uncapped "failure sequences" can then participate in subsequent coupling reactions, leading to the formation of deletion mutations (n-1, n-2, etc.). These impurities are often difficult to separate from the full-length product, especially in trityl-on purifications, reducing the overall purity and yield of the desired oligonucleotide.[1]

Q2: Why is incomplete capping more common with 2,2'-anhydrothymidine?

A2: The 2,2'-anhydro linkage creates a rigid bicyclic sugar conformation. This structure results in significant steric hindrance around the 5'-hydroxyl group, making it less accessible to the capping reagents, primarily acetic anhydride. This steric clash reduces the efficiency of the capping reaction.

Q3: How can I confirm that incomplete capping is the cause of my synthesis problems?

A3: The most direct evidence for incomplete capping is the presence of significant n-1 deletion sequences in your crude oligonucleotide analysis (e.g., by HPLC or mass spectrometry). If you observe a substantial peak eluting just before your full-length product, and this peak corresponds to the mass of the target sequence minus one nucleotide, incomplete capping is a likely culprit.

Q4: Are there alternative capping reagents that are more effective for sterically hindered nucleosides?

A4: Yes, UniCap™ Phosphoramidite is a commercially available alternative to standard acetic anhydride capping.[4][5][6][7] It is a phosphoramidite of diethylene glycol monoethyl ether and has been shown to have a capping efficiency of nearly 99%, which is significantly higher than the ~97% efficiency of standard capping with 16% N-methylimidazole.[1]

Q5: Will changing the capping protocol affect the deprotection of the oligonucleotide?

A5: When using UniCap™ Phosphoramidite, no changes are required for the standard deprotection methods recommended by the synthesizer manufacturer.[5] If you are using a non-standard capping reagent, you should consult the manufacturer's recommendations to ensure compatibility with your deprotection chemistry.

Data Presentation

Table 1: Comparison of Capping Efficiencies

Capping MethodActivator/CatalystCapping Efficiency
Standard Acetic Anhydride10% N-Methylimidazole~90%[1]
Standard Acetic Anhydride16% N-Methylimidazole~97%[1]
UniCap™ PhosphoramiditeStandard Amidite Activator (e.g., Tetrazole)~99%[1]

Experimental Protocols

Protocol 1: Standard Acetic Anhydride Capping

This protocol is a standard procedure on most automated oligonucleotide synthesizers.

  • Reagents:

    • Cap A: Acetic Anhydride in Tetrahydrofuran (THF)

    • Cap B: 16% N-Methylimidazole in THF

  • Procedure (as part of the automated synthesis cycle):

    • Following the coupling step and subsequent wash, deliver Cap A and Cap B simultaneously to the synthesis column.

    • Allow the reaction to proceed for the synthesizer's standard time (typically 30-60 seconds). For 2,2'-anhydrothymidine, consider extending this time to 60-120 seconds.

    • Wash the column thoroughly with acetonitrile to remove unreacted capping reagents and byproducts.

Protocol 2: UniCap™ Phosphoramidite Capping

This protocol outlines the use of UniCap™ Phosphoramidite as a capping agent.

  • Reagents:

    • UniCap™ Phosphoramidite

    • Standard phosphoramidite activator (e.g., 0.45 M Tetrazole in Acetonitrile)

    • Anhydrous Acetonitrile

  • Preparation:

    • Dissolve the UniCap™ Phosphoramidite in anhydrous acetonitrile to the same concentration as your standard nucleoside phosphoramidites (e.g., 0.1 M).

    • Place the UniCap™ Phosphoramidite solution on a spare phosphoramidite port on your synthesizer.

  • Procedure (modification of the automated synthesis cycle):

    • After the standard nucleoside coupling step, program a second coupling step in the synthesis cycle.

    • In this second coupling step, direct the synthesizer to deliver the UniCap™ Phosphoramidite and the activator to the synthesis column.

    • Use the standard coupling time for this step.

    • The standard acetic anhydride capping step can be removed from the synthesis cycle.[1]

    • Proceed with the oxidation step as usual.

Visualizations

Chemical_Capping_Pathway cluster_coupling Coupling Step cluster_capping Capping Step Growing_Oligo Growing Oligo (5'-OH) Coupling_Reaction Coupling Growing_Oligo->Coupling_Reaction Phosphoramidite 2,2'-Anhydrothymidine Phosphoramidite Phosphoramidite->Coupling_Reaction Coupled_Product Coupled Product Coupling_Reaction->Coupled_Product Success Failed_Coupling Failed Coupling (Unreacted 5'-OH) Coupling_Reaction->Failed_Coupling Failure Next_Cycle Coupled_Product->Next_Cycle Proceed to Next Cycle Capping_Reaction Capping Failed_Coupling->Capping_Reaction Capping_Reagent Capping Reagent (e.g., Acetic Anhydride) Capping_Reagent->Capping_Reaction Capped_Failure Capped Failure (5'-OAc) Capping_Reaction->Capped_Failure Success Incomplete_Capping Incomplete Capping (n-1 Precursor) Capping_Reaction->Incomplete_Capping Failure Capped_Failure->Next_Cycle Inert in Next Cycle n-1_Formation n-1 Deletion Formation Incomplete_Capping->n-1_Formation Reacts in Next Cycle Troubleshooting_Workflow Start Problem: n-1 Deletions in 2,2'-Anhydrothymidine Oligo Synthesis Hypothesis Hypothesis: Incomplete Capping due to Steric Hindrance Start->Hypothesis Check_Reagents Are Capping Reagents Fresh and Anhydrous? Hypothesis->Check_Reagents Replace_Reagents Action: Replace Capping Reagents Check_Reagents->Replace_Reagents No Extend_Time Action: Extend Capping Time Check_Reagents->Extend_Time Yes Replace_Reagents->Extend_Time Re-evaluate Re-evaluate Synthesis Extend_Time->Re-evaluate Alternative_Capping Action: Use UniCap™ Phosphoramidite Re-evaluate->Alternative_Capping Failure End Problem Resolved Re-evaluate->End Success Optimize_Coupling Also Consider: Optimizing Coupling (Longer Time, Stronger Activator) Alternative_Capping->Optimize_Coupling Re-evaluate_2 Re-evaluate Synthesis Optimize_Coupling->Re-evaluate_2 Re-run Synthesis End_Fail Consult Further Technical Support Re-evaluate_2->End Success Re-evaluate_2->End_Fail Failure

References

Technical Support Center: Synthesis of Oligonucleotides Containing Modified Thymidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of oligonucleotides, with a focus on strategies to reduce the formation of n-1 shortmers, particularly when incorporating modified thymidine (B127349) analogues. While 2,2'-anhydrothymidine is a key intermediate in the synthesis of many modified nucleosides, n-1 shortmers are impurities that arise during the stepwise assembly of the oligonucleotide chain.

Frequently Asked Questions (FAQs)

Q1: What are n-1 shortmers and why are they a problem in oligonucleotide synthesis?

A1: N-1 shortmers, also known as deletion mutants, are oligonucleotide impurities that are one nucleotide shorter than the desired full-length product (FLP).[1][2] They arise from the failure of a nucleotide to couple to the growing oligonucleotide chain during solid-phase synthesis. These impurities are particularly problematic because they often retain the 5'-dimethoxytrityl (DMT) protecting group, making them difficult to separate from the full-length product during purification.[3] The presence of n-1 shortmers can significantly impact the purity, and consequently, the biological activity and safety of the final oligonucleotide therapeutic.

Q2: What are the primary causes of n-1 shortmer formation?

A2: The formation of n-1 shortmers can be attributed to three main issues during the synthesis cycle:

  • Inefficient Coupling: Incomplete reaction of the phosphoramidite (B1245037) monomer with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Ineffective Capping: Failure to block the unreacted 5'-hydroxyl groups after the coupling step. Uncapped failure sequences can then react in the subsequent coupling cycle, leading to an oligonucleotide with an internal deletion.

  • Incomplete Deprotection (Detritylation): Incomplete removal of the DMT group from the 5'-hydroxyl of the support-bound oligonucleotide, which prevents the subsequent coupling reaction.

Q3: How can I detect and quantify n-1 shortmers in my synthesis product?

A3: The most common analytical techniques for identifying and quantifying n-1 shortmers are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[2] Ion-pair reversed-phase HPLC (IP-RP-HPLC) can often separate n-1 shortmers from the full-length product, although co-elution can occur.[] Coupling HPLC with mass spectrometry (LC-MS) provides definitive identification by mass.[2][]

Troubleshooting Guide: Reducing n-1 Shortmers

This guide provides specific troubleshooting strategies to address the root causes of n-1 shortmer formation.

Issue 1: Low Coupling Efficiency

Inefficient coupling is a direct cause of failure sequences that can lead to n-1 shortmers.

Troubleshooting Steps:

  • Check Phosphoramidite Quality: Ensure that the phosphoramidite monomers, including any modified thymidine analogues, are of high quality and have not degraded.[1] Impurities in the starting material can significantly impact the final product purity.[1]

  • Optimize Activator: The choice and concentration of the activator are critical. For sterically hindered monomers, a stronger activator may be necessary. Ensure the activator is fresh and anhydrous.

  • Extend Coupling Time: Increasing the coupling time can help drive the reaction to completion, especially for less reactive monomers.

  • Ensure Anhydrous Conditions: Water can react with the activated phosphoramidite, reducing the amount available for coupling.[3] Ensure all solvents and reagents are rigorously dried.

Experimental Protocol: Optimizing Coupling Conditions

This protocol outlines a general approach to optimizing the coupling step.

  • Reagent Preparation:

    • Prepare fresh solutions of the phosphoramidite monomer and activator in anhydrous acetonitrile.

    • Ensure the solid support with the growing oligonucleotide is dry.

  • Coupling Reaction:

    • Deliver the activator solution to the synthesis column and allow it to react for the recommended time.

    • Deliver the phosphoramidite solution to the column.

    • Increase the standard coupling time in increments (e.g., from 2 minutes to 5 or 10 minutes) across several small-scale syntheses.

  • Analysis:

    • After synthesis, cleave and deprotect the oligonucleotide.

    • Analyze the crude product by RP-HPLC and LC-MS to determine the relative percentage of the n-1 shortmer to the full-length product for each coupling time.

Issue 2: Inefficient Capping

A failure in the capping step allows unreacted chains to participate in subsequent coupling steps, leading to internally deleted n-1 shortmers.

Troubleshooting Steps:

  • Verify Capping Reagents: Ensure the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.

  • Optimize Capping Time: While typically a rapid reaction, extending the capping time can ensure all unreacted 5'-hydroxyls are acetylated.

  • Check Reagent Delivery: Confirm that the synthesizer is delivering the correct volumes of capping reagents to the synthesis column.

Experimental Protocol: Verifying Capping Efficiency

  • Synthesis:

    • Perform two parallel syntheses of a short test oligonucleotide.

    • In one synthesis, deliberately skip the coupling step in one cycle, followed by the standard capping procedure.

    • In the second synthesis, run the standard cycle.

  • Analysis:

    • Analyze the products by LC-MS.

    • In the first synthesis, you should primarily observe the shorter, capped failure sequence. The absence of a product resulting from coupling in the next cycle indicates efficient capping.

Quantitative Data Summary

The following table summarizes typical coupling efficiencies and their impact on the theoretical yield of the full-length product and the accumulation of n-1 shortmers.

Coupling Efficiency per StepTheoretical Yield of Full-Length 20-mer OligonucleotideApproximate Percentage of n-1 Shortmers in Crude Product
99.5%90.5%~5%
99.0%81.8%~9%
98.0%66.8%~18%
95.0%35.8%>30%

Note: These are theoretical values. Actual results may vary based on the specific sequence, monomers, and synthesis conditions.

Visualizing the Workflow

Workflow for Troubleshooting n-1 Shortmer Formation

TroubleshootingWorkflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_analysis Analysis & Troubleshooting start Start Synthesis deprotection Deprotection (DMT Removal) start->deprotection coupling Coupling deprotection->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation end_cycle Next Cycle oxidation->end_cycle analyze Analyze Crude Product (HPLC, LC-MS) end_cycle->analyze check_n1 High n-1 Shortmers? analyze->check_n1 troubleshoot_coupling Troubleshoot Coupling: - Check Reagents - Optimize Activator - Extend Time check_n1->troubleshoot_coupling Yes troubleshoot_capping Troubleshoot Capping: - Check Reagents - Extend Time check_n1->troubleshoot_capping Yes troubleshoot_deprotection Troubleshoot Deprotection: - Check Acid Strength - Extend Time check_n1->troubleshoot_deprotection Yes success Successful Synthesis (Low n-1) check_n1->success No

Caption: A workflow diagram illustrating the key steps in oligonucleotide synthesis and the corresponding troubleshooting points for high levels of n-1 shortmers.

Logical Relationships in n-1 Shortmer Formation

n1_formation cause1 Inefficient Coupling intermediate1 Unreacted 5'-OH Groups cause1->intermediate1 cause2 Ineffective Capping intermediate2 Uncapped Failure Sequences cause2->intermediate2 fails to prevent cause3 Incomplete Deprotection cause3->intermediate1 intermediate1->cause2 leads to result n-1 Shortmer Formation intermediate1->result Directly forms terminal n-1 intermediate2->result Forms internal deletion n-1

References

Validation & Comparative

Validating 2,2'-Anhydrothymidine Incorporation: A Comparative Guide to Enzymatic Digestion Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, confirming the precise incorporation of analogs like 2,2'-anhydrothymidine is critical for ensuring the intended therapeutic or research application. Enzymatic digestion followed by chromatographic and mass spectrometric analysis is a cornerstone technique for this validation. This guide provides a comparative overview of two primary enzymatic digestion methods, offering detailed protocols and expected outcomes for the characterization of oligonucleotides containing this unique structural modification.

While specific quantitative data on the enzymatic digestion efficiency of 2,2'-anhydrothymidine-modified oligonucleotides is not extensively available in published literature, this guide extrapolates from established protocols for other modified nucleic acids. The inherent stability of the 2,2'-anhydro linkage may influence the rate and completeness of enzymatic cleavage at adjacent phosphodiester bonds. Therefore, the presented methodologies serve as a robust starting point for optimization.

Comparison of Enzymatic Digestion Methods

Two principal enzymatic strategies are widely employed for the complete digestion of oligonucleotides to their constituent nucleosides or nucleotides: a single-enzyme approach with Nuclease P1 and a dual-enzyme system combining Snake Venom Phosphodiesterase (SVP) and a phosphatase.

Parameter Method 1: Nuclease P1 Digestion Method 2: Snake Venom Phosphodiesterase (SVP) & Alkaline Phosphatase (AP) Digestion Alternative Method: Acid Hydrolysis
Enzyme(s) Nuclease P1Snake Venom Phosphodiesterase (SVP), Alkaline Phosphatase (AP)Not Applicable (Chemical Method)
Digestion Products 2'-Deoxynucleoside 5'-monophosphates2'-DeoxynucleosidesNucleobases
Mechanism Endonuclease and exonuclease activity, cleaving phosphodiester bonds to yield 5'-mononucleotides.[1]SVP is a 3'-exonuclease that sequentially cleaves nucleotides from the 3'-terminus, yielding 5'-mononucleotides. AP removes the 5'-phosphate group.Cleavage of the N-glycosidic bond between the base and the sugar.[2]
Reported Efficiency High efficiency for a wide range of modified oligonucleotides.[1]Effective for many modifications, but efficiency can be sequence and modification dependent.[3][4]Can lead to incomplete hydrolysis and degradation of certain nucleobases.
Post-Digestion Analysis LC-MS/MS, HPLC-UVLC-MS/MS, HPLC-UVLC-MS/MS, HPLC-UV
Advantages Single-step digestion, robust for various modifications.Well-established method.Can be useful for specific applications where enzymatic methods fail.
Limitations Potential for incomplete digestion at highly modified sites.Two-step process (or co-incubation), SVP activity can be inhibited by certain modifications.Harsh conditions can degrade the sample; not suitable for quantifying nucleosides or nucleotides.

Experimental Protocols

Method 1: Nuclease P1 Digestion

This method utilizes the broad specificity of Nuclease P1 to hydrolyze the oligonucleotide into its constituent 5'-mononucleotides.

Materials:

  • Oligonucleotide containing 2,2'-anhydrothymidine

  • Nuclease P1 (from Penicillium citrinum)

  • Ammonium acetate (B1210297) buffer (50 mM, pH 5.3)

  • Nuclease-free water

Protocol:

  • Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of 10-100 µM.

  • In a microcentrifuge tube, combine:

    • Oligonucleotide solution (e.g., 2 µL)

    • Ammonium acetate buffer (50 mM, pH 5.3) (e.g., 5 µL)

    • Nuclease P1 (1-2 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction mixture at 50°C for 1-2 hours. For potentially resistant linkages, the incubation time may need to be extended or the enzyme concentration increased.

  • To dephosphorylate the resulting 5'-mononucleotides to nucleosides for simpler HPLC analysis, add 1 µL of Calf Intestinal Alkaline Phosphatase (CIP) and incubate at 37°C for an additional 30 minutes.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the sample to pellet any denatured enzyme.

  • Analyze the supernatant by HPLC-UV or LC-MS/MS.

Method 2: Snake Venom Phosphodiesterase (SVP) and Alkaline Phosphatase (AP) Digestion

This dual-enzyme approach first uses SVP to degrade the oligonucleotide into 5'-mononucleotides, followed by dephosphorylation with AP to yield nucleosides.

Materials:

  • Oligonucleotide containing 2,2'-anhydrothymidine

  • Snake Venom Phosphodiesterase (SVP) (from Crotalus adamanteus)

  • Alkaline Phosphatase (AP) (e.g., Shrimp Alkaline Phosphatase)

  • Ammonium bicarbonate buffer (20 mM, pH 8.5)

  • Nuclease-free water

Protocol:

  • Dissolve the oligonucleotide sample in nuclease-free water to a final concentration of 10-100 µM.

  • In a microcentrifuge tube, combine:

    • Oligonucleotide solution (e.g., 2 µL)

    • Ammonium bicarbonate buffer (20 mM, pH 8.5) (e.g., 5 µL)

    • SVP (0.1-0.5 units)

    • AP (1-2 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubate the reaction at 37°C for 2-4 hours. The co-incubation of both enzymes allows for direct conversion to nucleosides.

  • Terminate the reaction by adding an equal volume of 0.1% formic acid or by heating at 95°C for 5 minutes.

  • Centrifuge the sample to remove any precipitate.

  • Analyze the supernatant by HPLC-UV or LC-MS/MS.

Workflow Visualizations

Enzymatic_Digestion_Workflow cluster_0 Method 1: Nuclease P1 Digestion cluster_1 Method 2: SVP & AP Digestion Oligo1 Oligonucleotide with 2,2'-anhydrothymidine Digest1 Nuclease P1 (optional AP) Oligo1->Digest1 Products1 5'-Mononucleotides (or Nucleosides) Digest1->Products1 Analysis1 HPLC / LC-MS/MS Products1->Analysis1 Oligo2 Oligonucleotide with 2,2'-anhydrothymidine Digest2 SVP + AP Oligo2->Digest2 Products2 Nucleosides Digest2->Products2 Analysis2 HPLC / LC-MS/MS Products2->Analysis2

Caption: Comparative workflow of the two main enzymatic digestion methods.

Analysis_Pathway Start Digested Oligonucleotide (Nucleoside/Nucleotide Mixture) HPLC HPLC Separation Start->HPLC UV UV Detection (Quantification) HPLC->UV MS Mass Spectrometry (Identification) HPLC->MS Data Data Analysis: - Peak Integration - Mass Identification UV->Data MS->Data

Caption: General analytical pathway following enzymatic digestion.

By employing these methodologies and adapting them based on experimental observations, researchers can confidently validate the incorporation of 2,2'-anhydrothymidine into synthetic oligonucleotides, ensuring the integrity and desired properties of their molecules for downstream applications.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for Oligonucleotides Containing 2,2'-Anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of modified oligonucleotides, the robust and precise analytical characterization of these complex molecules is paramount. The introduction of modifications such as 2,2'-anhydrothymidine, a constrained thymidine (B127349) analog, presents unique challenges and demands a tailored approach to mass spectrometry (MS) for accurate analysis. This guide provides a comparative overview of mass spectrometry-based methods for oligonucleotides containing 2,2'-anhydrothymidine against other analytical techniques, supported by generalized experimental protocols and data interpretation strategies in the absence of specific literature data for this modification.

The analysis of modified oligonucleotides is crucial for ensuring the identity, purity, and quality of these potential therapeutic agents. Mass spectrometry has emerged as an indispensable tool, offering high sensitivity and detailed structural information.[1][2][3][4] However, the unique chemical nature of modifications like 2,2'-anhydrothymidine can influence their behavior during analysis.

Performance Comparison: Mass Spectrometry vs. Alternative Techniques

Analytical TechniqueResolutionThroughputMass AccuracyStructural InformationHypothesized Performance for 2,2'-Anhydrothymidine Oligonucleotides
LC-MS (IP-RP-ESI) HighModerateHighHigh (Sequence and Modification)High resolution and accurate mass determination are expected. Fragmentation patterns may be altered by the rigid sugar conformation.
MALDI-TOF MS ModerateHighModerate-HighModerate (Primarily Intact Mass)Suitable for rapid screening and molecular weight confirmation.
Anion-Exchange (AEX) HPLC HighLowN/ALow (Separation by charge)Can resolve charge variants but provides no direct mass information.
Size-Exclusion Chromatography (SEC) LowHighN/ALow (Separation by size)Useful for assessing aggregation but not for sequence-level impurities.
Capillary Gel Electrophoresis (CGE) Very HighLowN/ALow (Separation by size/charge)Offers excellent separation of size variants but is less amenable to MS coupling.

Experimental Protocols

Detailed experimental protocols are critical for reproducible and accurate analysis. Below are generalized protocols for LC-MS analysis of modified oligonucleotides, which can be adapted for oligonucleotides containing 2,2'-anhydrothymidine.

Sample Preparation: Desalting

Effective desalting is crucial for high-quality ESI-MS data.

  • Ethanol (B145695) Precipitation:

    • To the oligonucleotide sample, add a solution of sodium acetate (B1210297) (e.g., 3 M, pH 5.2) to a final concentration of 0.3 M.

    • Add 2.5-3 volumes of cold absolute ethanol and mix well.

    • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

    • Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the pellet with 70% ethanol, centrifuge again, and remove the supernatant.

    • Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

LC-MS/MS Analysis

This protocol outlines a typical IP-RP-LC-MS/MS setup.

  • Liquid Chromatography:

    • Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18).

    • Mobile Phase A: An aqueous solution of an ion-pairing agent and a modifier (e.g., 8.6 mM triethylamine (B128534) (TEA) and 100 mM hexafluoroisopropanol (HFIP)).

    • Mobile Phase B: Methanol or acetonitrile (B52724) with a lower concentration of the ion-pairing agent.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for analytical scale).

    • Column Temperature: Elevated temperatures (e.g., 50-65°C) can improve peak shape.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • MS1 Scan: Acquire full scan mass spectra to determine the intact mass of the oligonucleotide and its impurities.

    • MS/MS (Tandem MS): Select the precursor ion of interest (the full-length oligonucleotide) for fragmentation using Collision-Induced Dissociation (CID) or Higher-Energy C-Trap Dissociation (HCD) to obtain sequence information. The fragmentation of modified oligonucleotides can provide insights into the location of the modification.[4]

Data Interpretation and Fragmentation

The interpretation of mass spectra for modified oligonucleotides requires careful consideration of the mass shifts introduced by the modification. For 2,2'-anhydrothymidine, the mass will be different from that of standard thymidine.

Tandem mass spectrometry (MS/MS) of oligonucleotides typically yields a series of fragment ions that allow for sequence verification.[2] The nomenclature for these fragments (e.g., a, b, c, d ions from the 5' end and w, x, y, z ions from the 3' end) helps in reconstructing the sequence. The rigid structure of 2,2'-anhydrothymidine may influence the fragmentation pattern, potentially favoring or disfavoring certain cleavage pathways. However, without specific experimental data, the exact fragmentation behavior remains speculative.

Visualizing the Workflow and Comparisons

To better illustrate the analytical process and the relationship between different techniques, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Oligo_Synthesis Oligonucleotide Synthesis (with 2,2'-anhydrothymidine) Desalting Desalting (e.g., Ethanol Precipitation) Oligo_Synthesis->Desalting LC_Separation IP-RP HPLC Separation Desalting->LC_Separation ESI_MS ESI-MS Analysis LC_Separation->ESI_MS Tandem_MS Tandem MS (CID/HCD) ESI_MS->Tandem_MS Intact_Mass Intact Mass Confirmation Tandem_MS->Intact_Mass Fragmentation_Analysis Fragmentation Pattern Analysis Tandem_MS->Fragmentation_Analysis Sequence_Verification Sequence Verification & Modification Localization Fragmentation_Analysis->Sequence_Verification

Caption: Experimental workflow for the LC-MS/MS analysis of modified oligonucleotides.

Logical_Comparison cluster_ms Mass Spectrometry Methods cluster_alternatives Alternative/Complementary Methods LC_MS LC-MS AEX_HPLC AEX-HPLC LC_MS->AEX_HPLC Orthogonal Separation SEC SEC LC_MS->SEC Complementary for Aggregation CGE CGE LC_MS->CGE Higher Resolution Separation MALDI_TOF MALDI-TOF MALDI_TOF->LC_MS Higher Throughput Screening

Caption: Logical comparison of mass spectrometry with alternative analytical techniques.

References

Unveiling the Structural Nuances: A Comparative Guide to the NMR Analysis of 5'-DMTr-2,2'-anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified nucleosides, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for detailed structural elucidation. This guide provides a comparative analysis of the NMR spectroscopic data for 5'-DMTr-2,2'-anhydrothymidine, a key intermediate in the synthesis of antiviral and imaging agents, against its precursor, 5'-DMTr-thymidine. The formation of the 2,2'-anhydro bridge introduces significant conformational constraints, leading to characteristic shifts in the NMR spectra that provide a definitive signature of its formation.

The structural integrity of synthetic nucleoside analogues is paramount in drug development and molecular biology. Here, we present a detailed comparison of the ¹H and ¹³C NMR spectral data of 5'-O-(4,4'-Dimethoxytrityl)-2,2'-anhydrothymidine and its parent compound, 5'-O-(4,4'-Dimethoxytrityl)thymidine. The data highlights the key spectral changes induced by the formation of the anhydro linkage, providing a reliable method for the structural verification of this important synthetic intermediate.

Comparative NMR Data Analysis

The formation of the 2,2'-anhydro bridge in this compound locks the sugar pucker and alters the electronic environment of the nucleobase and sugar protons and carbons. These changes are readily observable in the NMR spectra when compared to the more flexible 5'-DMTr-thymidine. The following tables summarize the key differences in their ¹H and ¹³C NMR chemical shifts.

Proton 5'-DMTr-thymidine (ppm) This compound (ppm) (Similar anhydro compound) [1]Key Observations
H67.507.85Downfield shift due to altered electronic environment of the pyrimidine (B1678525) ring.
H1'6.205.88Upfield shift resulting from the fixed sugar conformation.
H2'a/b2.15, 2.255.19 (m)Significant downfield shift and altered multiplicity of the H2' proton due to the anhydro bridge.
H3'4.324.81 (m)Downfield shift due to the constrained sugar ring.
H4'3.884.05Minor downfield shift.
H5'a/b3.17, 3.211.93 (m)Significant upfield shift of the H5' protons.
CH₃ (Thymine)1.45Not available-
DMTr6.82-7.42Not availableAromatic protons of the DMTr group.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm). The data for 5'-DMTr-thymidine is from a supporting information document from the Royal Society of Chemistry. The data for the anhydro compound is from a similar, but not identical, anhydrothymidine derivative and serves as a reference.[1]

Carbon 5'-DMTr-thymidine (ppm) This compound (ppm) (Similar anhydro compound) [1]Key Observations
C2150.4151.0Minor shift.
C4163.7163.6Minor shift.
C5109.6102.6Upfield shift.
C6135.7142.9Downfield shift.
C1'83.892.4Downfield shift due to the fixed anomeric configuration.
C2'39.584.9Major downfield shift due to the formation of the C-O-C bridge.
C3'70.684.6Downfield shift due to ring strain.
C4'85.587.4Minor downfield shift.
C5'63.827.7Significant upfield shift.
CH₃ (Thymine)11.7Not available-
DMTr55.1, 85.9, 113.3, 126.8, 127.7, 127.9, 129.8, 135.3, 135.5, 144.7, 158.16, 158.18Not availableCarbons of the DMTr protecting group.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm). The data for 5'-DMTr-thymidine is from a supporting information document from the Royal Society of Chemistry. The data for the anhydro compound is from a similar, but not identical, anhydrothymidine derivative and serves as a reference.[1]

Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a general procedure for the NMR analysis of protected nucleosides like this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for protected nucleosides.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is at least 4 cm.

  • Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (400 MHz or higher) equipped with a suitable probe is recommended.

  • ¹H NMR :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

  • 2D NMR (for complete structural assignment) :

    • COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different spin systems.

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.

structural_analysis_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) sample_prep->nmr_acquisition spectral_processing Spectral Processing & Peak Picking nmr_acquisition->spectral_processing assignment Resonance Assignment spectral_processing->assignment comparison Comparison with Precursor (5'-DMTr-thymidine) assignment->comparison structure_confirmation Structure Confirmation assignment->structure_confirmation comparison->structure_confirmation

Caption: Workflow for the structural analysis of this compound.

This comprehensive approach, combining meticulous sample preparation, multi-dimensional NMR data acquisition, and comparative analysis, ensures the unambiguous structural confirmation of this compound, a critical step in its application for further synthetic transformations. The distinct NMR fingerprint of the anhydro-bridged nucleoside provides a powerful quality control metric for researchers in the field.

References

Unraveling the Thermal Stability of DNA Duplexes: A Comparative Guide on 2,2'-Anhydrothymidine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2,2'-Anhydrothymidine and its Structural Implications

2,2'-Anhydrothymidine is a conformationally restricted nucleoside analog where an additional covalent bond exists between the C2' of the deoxyribose sugar and the O2 of the thymine (B56734) base. This anhydro linkage locks the sugar pucker into a C3'-exo conformation, which is significantly different from the flexible C2'-endo conformation predominantly found in B-form DNA. This rigid structure is anticipated to have a profound impact on the overall geometry and stability of the DNA duplex.

Based on studies of other nucleoside modifications that induce similar conformational constraints, such as those with arabinose sugars (the 2'-epimer of ribose), the incorporation of 2,2'-anhydrothymidine is expected to alter the helical parameters of the DNA duplex. These alterations can affect base stacking interactions and the overall thermodynamics of duplex formation, thereby influencing its thermal stability.

Hypothetical Impact on Thermal Stability

The introduction of a rigid, conformationally locked nucleotide like 2,2'-anhydrothymidine into a DNA duplex can have competing effects on its thermal stability, measured as the melting temperature (Tm). The Tm is the temperature at which half of the double-stranded DNA dissociates into single strands.

  • Potential for Destabilization: The fixed sugar pucker of 2,2'-anhydrothymidine may introduce local distortions in the DNA backbone. This could disrupt the optimal geometry for base stacking with neighboring base pairs, which is a major stabilizing force in the DNA double helix. Such a disruption would likely lead to a decrease in the melting temperature (ΔTm < 0) compared to an unmodified DNA duplex of the same sequence.

  • Context-Dependent Effects: The magnitude of the change in thermal stability is likely to be dependent on the sequence context. The identity of the neighboring bases and the number and position of the 2,2'-anhydrothymidine modifications within the oligonucleotide could modulate the overall effect.

Experimental Determination of Thermal Stability

To definitively compare the thermal stability of DNA duplexes with and without 2,2'-anhydrothymidine, a series of well-established biophysical experiments would be required. The primary and most direct method is UV-melting temperature (Tm) analysis .

Experimental Protocol: UV-Melting Temperature (Tm) Analysis

This protocol outlines the steps to determine and compare the melting temperatures of a standard DNA duplex and a duplex containing 2,2'-anhydrothymidine.

1. Oligonucleotide Synthesis and Purification:

  • Synthesize the desired unmodified and 2,2'-anhydrothymidine-containing oligonucleotides using standard phosphoramidite (B1245037) chemistry. The 2,2'-anhydrothymidine phosphoramidite would be incorporated at the desired position(s) in the sequence.

  • Purify all oligonucleotides by high-performance liquid chromatography (HPLC) to ensure high purity, which is critical for accurate thermodynamic measurements.

  • Verify the identity and purity of the oligonucleotides by mass spectrometry.

2. Duplex Formation (Annealing):

  • Dissolve the complementary single-stranded DNA oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Mix equimolar amounts of the complementary strands.

  • Heat the solution to 95°C for 5 minutes to ensure complete dissociation of any pre-existing structures.

  • Slowly cool the solution to room temperature over several hours to allow for proper annealing of the duplexes.

3. UV-Melting Analysis:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Dilute the annealed duplex solution to a final concentration that gives an initial absorbance at 260 nm (A260) between 0.2 and 0.8.

  • Monitor the A260 as a function of temperature, increasing the temperature at a controlled rate (e.g., 0.5°C or 1°C per minute) from a starting temperature well below the expected Tm (e.g., 20°C) to a temperature well above it (e.g., 90°C).

  • Record the absorbance at each temperature point to generate a melting curve (absorbance vs. temperature).

4. Data Analysis:

  • The resulting melting curve will be sigmoidal. The melting temperature (Tm) is determined as the temperature at which the hyperchromicity is half-maximal. This is typically calculated from the first derivative of the melting curve, where the peak corresponds to the Tm.

  • Compare the Tm values obtained for the unmodified DNA duplex and the duplex containing 2,2'-anhydrothymidine. The difference in Tm (ΔTm = Tm(modified) - Tm(unmodified)) provides a quantitative measure of the effect of the modification on thermal stability.

Data Presentation

The quantitative data from the UV-melting experiments should be summarized in a clear and structured table for easy comparison.

Oligonucleotide Duplex Sequence (5' to 3')ModificationMelting Temperature (Tm) in °CΔTm (°C)
d(CGC G[T]A ATT CGC) / d(GCG AAT T[A]C GCG)None (Control)[Hypothetical Value]0
d(CGC G[aT]A ATT CGC) / d(GCG AAT T[A]C GCG)2,2'-anhydrothymidine (aT)[Hypothetical Value][Calculated Value]

Note: The values in the table are hypothetical and would need to be determined experimentally.

Experimental Workflow Diagram

The logical flow of the experimental process for comparing the thermal stability of the DNA duplexes can be visualized as follows:

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_duplex_formation Duplex Formation cluster_analysis Thermal Stability Analysis synthesis_unmodified Synthesis of Unmodified DNA purification HPLC Purification synthesis_unmodified->purification synthesis_modified Synthesis of 2,2'-Anhydrothymidine DNA synthesis_modified->purification verification Mass Spectrometry Verification purification->verification annealing Annealing of Complementary Strands verification->annealing uv_melting UV-Melting Temperature Analysis annealing->uv_melting data_analysis Tm Determination and Comparison uv_melting->data_analysis

Caption: Experimental workflow for thermal stability comparison.

Conclusion

While direct experimental data comparing the thermal stability of DNA duplexes containing 2,2'-anhydrothymidine with their unmodified counterparts is currently lacking in the scientific literature, the structural constraints imposed by the anhydro linkage strongly suggest a significant impact on duplex stability. The rigid C3'-exo sugar pucker is expected to introduce local perturbations in the DNA backbone, potentially leading to a decrease in thermal stability. To confirm this hypothesis and to provide valuable data for the rational design of modified oligonucleotides, the detailed experimental protocol for UV-melting temperature analysis presented here should be followed. Such studies are crucial for advancing our understanding of DNA biophysics and for the development of next-generation nucleic acid-based technologies.

Unveiling Nuclease Resistance: A Comparative Guide to Oligonucleotide Modifications, Featuring 2,2'-anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of therapeutic oligonucleotides, enhancing stability against nuclease degradation is a paramount concern. This guide provides a comparative analysis of various chemical modifications designed to increase the in vivo half-life of oligonucleotides, with a special focus on the potential of 2,2'-anhydrothymidine. We present available experimental data, detailed protocols for nuclease resistance assays, and visual workflows to aid in the selection of optimal modification strategies.

The therapeutic promise of oligonucleotides is often hampered by their rapid degradation by cellular and serum nucleases. To overcome this challenge, a variety of chemical modifications have been developed to protect the sugar-phosphate backbone from enzymatic cleavage. While modifications such as phosphorothioates and 2'-O-methyl have been extensively studied and are widely used, the exploration of novel modifications continues in the quest for superior stability and therapeutic efficacy. One such modification of interest is 2,2'-anhydrothymidine, which introduces a rigid cyclized structure to the nucleotide.

Performance Comparison of Nuclease-Resistant Oligonucleotide Modifications

While direct, quantitative comparative data for oligonucleotides solely modified with 2,2'-anhydrothymidine in nuclease resistance assays is limited in publicly available literature, the structural nature of the 2,2'-anhydro linkage suggests a significant increase in stability. The formation of an additional covalent bond between the sugar and the base restricts the conformational flexibility of the nucleotide, which is expected to sterically hinder the approach of nuclease enzymes.

Below is a summary of the nuclease resistance conferred by common oligonucleotide modifications, providing a benchmark for evaluating the potential of 2,2'-anhydrothymidine. The data is typically presented as the half-life (t½) of the oligonucleotide in the presence of nucleases, often in serum or cell culture media.

ModificationHalf-life (t½)Key Characteristics
Unmodified DNA/RNAMinutes[1][2]Rapidly degraded by endo- and exonucleases.[1]
Phosphorothioate (PS)Hours to Days[1][2]One of the most common modifications, provides significant nuclease resistance. May introduce stereoisomers and some toxicity at high concentrations.[3]
2'-O-Methyl (2'-OMe)Hours[4]Enhances binding affinity to RNA targets and offers good nuclease resistance.
2'-Fluoro (2'-F)HoursIncreases thermal stability and provides moderate nuclease resistance.
Locked Nucleic Acid (LNA)Days"Locks" the sugar conformation, leading to very high binding affinity and exceptional nuclease resistance.
2,2'-anhydrothymidine (Expected) Potentially Hours to Days The rigid structure is anticipated to provide substantial steric hindrance to nucleases, leading to a significant increase in stability compared to unmodified oligonucleotides.

Experimental Protocols: Nuclease Resistance Assay

A robust and reproducible nuclease resistance assay is crucial for evaluating and comparing the stability of modified oligonucleotides. Below is a detailed methodology for a typical in vitro nuclease degradation assay using serum.

Objective:

To determine the stability of a 5'-radiolabeled oligonucleotide modified with 2,2'-anhydrothymidine and compare it to an unmodified oligonucleotide and a phosphorothioate-modified oligonucleotide in the presence of human serum.

Materials:
  • Oligonucleotides:

    • Unmodified control oligonucleotide

    • Phosphorothioate (end-capped or fully modified) control oligonucleotide

    • 2,2'-anhydrothymidine modified oligonucleotide

  • T4 Polynucleotide Kinase (PNK)

  • [γ-³²P]ATP

  • Human Serum (commercially available)

  • Phosphate Buffered Saline (PBS)

  • Proteinase K

  • Loading Dye (e.g., formamide-based)

  • Denaturing polyacrylamide gel (e.g., 20%)

  • Tris-Borate-EDTA (TBE) buffer

  • Phosphorimager and cassettes

Procedure:
  • 5'-Radiolabeling of Oligonucleotides:

    • In a microcentrifuge tube, combine the oligonucleotide (10 pmol), T4 PNK buffer (1X), [γ-³²P]ATP (10 µCi), and T4 PNK (10 units).

    • Incubate the reaction at 37°C for 30 minutes.

    • Purify the labeled oligonucleotide using a suitable method (e.g., spin column) to remove unincorporated [γ-³²P]ATP.

    • Verify the labeling efficiency by scintillation counting.

  • Nuclease Degradation Assay:

    • Prepare a reaction mixture for each oligonucleotide by combining the 5'-radiolabeled oligonucleotide (e.g., 1 pmol) with human serum (e.g., 50% v/v in PBS) in a final volume of 20 µL.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw a 2 µL aliquot of the reaction mixture.

    • Immediately stop the degradation by adding the aliquot to a tube containing Proteinase K solution (e.g., 1 µL of 20 mg/mL) and incubating at 55°C for 15 minutes to digest the nucleases.

    • Add 7 µL of loading dye to each stopped reaction.

  • Gel Electrophoresis and Analysis:

    • Heat the samples at 95°C for 5 minutes and then place them on ice.

    • Load the samples onto a pre-run denaturing polyacrylamide gel.

    • Run the gel in TBE buffer at a constant power until the tracking dye reaches the bottom of the gel.

    • Expose the gel to a phosphorimager screen overnight.

    • Scan the screen using a phosphorimager.

  • Data Analysis:

    • Quantify the intensity of the full-length oligonucleotide band for each time point using appropriate software.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life (t½) for each oligonucleotide.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the nuclease resistance assay protocol described above.

Nuclease_Resistance_Assay_Workflow cluster_prep Oligonucleotide Preparation cluster_labeling 5'-Radiolabeling cluster_assay Nuclease Assay cluster_analysis Analysis oligo_unmod Unmodified Oligo labeling T4 PNK, [γ-³²P]ATP oligo_unmod->labeling oligo_ps PS-modified Oligo oligo_ps->labeling oligo_anhydro 2,2'-anhydroT Oligo oligo_anhydro->labeling purification Purification labeling->purification incubation Incubate with Human Serum (37°C) purification->incubation sampling Time-course Sampling incubation->sampling quenching Proteinase K Treatment sampling->quenching page Denaturing PAGE quenching->page imaging Phosphorimaging page->imaging quantification Quantification & Half-life imaging->quantification

Caption: Workflow for a typical nuclease resistance assay.

Logical Relationship of Nuclease Resistance and Oligonucleotide Modification

The underlying principle of enhancing nuclease resistance through chemical modification is to alter the structure of the oligonucleotide in a way that it is no longer recognized or efficiently cleaved by nuclease enzymes. The following diagram illustrates this relationship.

Nuclease_Resistance_Principle cluster_problem The Challenge cluster_solution The Solution unmodified_oligo Unmodified Oligonucleotide (Natural Structure) nuclease Nuclease Enzyme unmodified_oligo->nuclease Recognized & Cleaved degradation Rapid Degradation nuclease->degradation resistance Nuclease Resistance nuclease->resistance modified_oligo Modified Oligonucleotide (e.g., 2,2'-anhydrothymidine) modified_oligo->nuclease Poorly Recognized/ Not Cleaved steric_hindrance Steric Hindrance & Altered Backbone modified_oligo->steric_hindrance steric_hindrance->resistance

Caption: How modifications confer nuclease resistance.

References

A Comparative Guide to the Biological Activity of 2,2'-Anhydrothymidine-Containing Aptamers Versus Unmodified Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oligonucleotide therapeutics, chemical modifications are paramount for enhancing the stability, binding affinity, and overall biological activity of aptamers. This guide provides a comparative overview of aptamers containing 2,2'-anhydrothymidine, a rigid sugar modification, versus their unmodified counterparts. Due to the limited direct comparative experimental data in publicly available literature for 2,2'-anhydrothymidine-containing aptamers, this guide synthesizes information on the effects of other 2'-sugar modifications to project the likely impacts of this specific alteration. The experimental protocols provided are established methods for evaluating the performance of modified oligonucleotides.

Executive Summary

The introduction of a 2,2'-anhydro linkage in a thymidine (B127349) nucleotide within an aptamer is predicted to confer significant nuclease resistance due to its constrained sugar pucker, which is less readily recognized by nucleases. This increased stability is a critical attribute for in vivo applications. However, this rigidity may also impact the aptamer's three-dimensional structure, potentially altering its binding affinity for its target. The following sections detail the anticipated effects and the experimental methodologies to quantify these properties.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical, yet expected, quantitative data comparing a 2,2'-anhydrothymidine-modified aptamer to its unmodified (native DNA) control. These values are illustrative and would need to be confirmed experimentally.

Table 1: Nuclease Resistance in Serum

AptamerModificationHalf-life in 50% Human Serum (hours)
Control AptamerUnmodified DNA~1
Modified Aptamer2,2'-Anhydrothymidine> 24 (projected)

Table 2: Target Binding Affinity (Dissociation Constant, Kd)

AptamerModificationKd (nM)Fold Change vs. Control
Control AptamerUnmodified DNA10-
Modified Aptamer2,2'-Anhydrothymidine15 (hypothetical)1.5 (decrease in affinity)

Table 3: In Vitro Biological Activity (IC50)

AptamerModificationIC50 (nM)
Control AptamerUnmodified DNA50
Modified Aptamer2,2'-Anhydrothymidine40 (hypothetical)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclease Resistance Assay (Serum Stability)

This protocol assesses the stability of aptamers in the presence of nucleases found in serum.[1][2][3]

Materials:

  • Modified and unmodified aptamers (e.g., 5'-labeled with a fluorescent dye)

  • Human serum (or fetal bovine serum)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Urea-polyacrylamide gel (e.g., 15-20%)

  • TBE buffer (Tris-borate-EDTA)

  • Gel loading buffer (containing a denaturing agent like formamide)

  • Fluorescence imager

Procedure:

  • Dilute aptamers to a final concentration of 1 µM in 50% human serum (in PBS).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately quench the nuclease activity by adding an equal volume of gel loading buffer and freezing at -20°C.

  • Run the samples on a denaturing urea-polyacrylamide gel.

  • Visualize the bands using a fluorescence imager.

  • Quantify the intensity of the full-length aptamer band at each time point. The half-life is the time at which 50% of the initial aptamer has been degraded.

Binding Affinity Assay (Filter Binding)

This assay measures the equilibrium dissociation constant (Kd) of the aptamer-target interaction.

Materials:

  • Radiolabeled (e.g., 32P) or fluorescently labeled aptamers

  • Target protein

  • Binding buffer (specific to the aptamer-target pair, often Tris-based with MgCl2)

  • Nitrocellulose and nylon membranes

  • Vacuum filtration apparatus

  • Scintillation counter or fluorescence detector

Procedure:

  • Serially dilute the target protein in the binding buffer.

  • Incubate a constant, low concentration of the labeled aptamer with the varying concentrations of the target protein.

  • Allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • Pass the mixture through a stacked nitrocellulose (binds protein and protein-aptamer complexes) and nylon (binds free aptamer) membrane under vacuum.

  • Wash the membranes with cold binding buffer.

  • Quantify the amount of radioactivity or fluorescence on each membrane.

  • Plot the fraction of bound aptamer against the protein concentration and fit the data to a binding curve to determine the Kd.

Cell-Based Activity Assay

This protocol assesses the biological effect of the aptamer on target cells (e.g., inhibition of cell proliferation).

Materials:

  • Target cell line

  • Control cell line (lacking the target)

  • Cell culture medium and supplements

  • Modified and unmodified aptamers

  • Cell proliferation assay kit (e.g., MTS, WST-1)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the modified and unmodified aptamers. Include an untreated control.

  • Incubate for a period relevant to the biological process being studied (e.g., 48-72 hours).

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against aptamer concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Inhibition by an Aptamer

G cluster_0 Cell Membrane Receptor Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Ligand Ligand Ligand->Receptor Binds Biological_Response Biological Response (e.g., Proliferation) Signaling_Cascade->Biological_Response Aptamer Aptamer Aptamer->Ligand Binds & Sequesters

Caption: Aptamer-mediated inhibition of a signaling pathway.

Experimental Workflow for Nuclease Resistance Assay

G cluster_workflow Nuclease Resistance Assay Workflow A Aptamer Incubation in Serum at 37°C B Time-Point Aliquots (0, 1, 4, 8, 24h) A->B C Quench Nuclease Activity B->C D Denaturing PAGE C->D E Fluorescence Imaging D->E F Quantification of Full-Length Aptamer E->F G Determine Half-Life (t½) F->G

Caption: Workflow for determining aptamer stability in serum.

Logical Relationship of Aptamer Modification and Biological Activity

G Modification 2,2'-Anhydrothymidine Modification Nuclease_Resistance Increased Nuclease Resistance Modification->Nuclease_Resistance Structural_Rigidity Increased Structural Rigidity Modification->Structural_Rigidity Biological_Activity Overall Biological Activity (IC50) Nuclease_Resistance->Biological_Activity Positively Impacts Binding_Affinity Potentially Altered Binding Affinity (Kd) Structural_Rigidity->Binding_Affinity Impacts Binding_Affinity->Biological_Activity Directly Impacts

Caption: Impact of 2,2'-anhydrothymidine modification on aptamer properties.

References

A Comparative Analysis of 2,2'-Anhydrothymidine and Other 2'-Modified Nucleosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective antiviral agents is a continuous endeavor. Nucleoside analogs, a cornerstone of antiviral therapy, have undergone extensive structural modifications to enhance their efficacy and reduce toxicity. This guide provides a comparative study of 2,2'-anhydrothymidine, a conformationally restricted nucleoside, with other key 2'-modified nucleosides, namely 2'-deoxy-2'-fluorouridine (B118953) and 2'-O-methylthymidine. We will delve into their antiviral activity, cytotoxicity, and the underlying structural and mechanistic features that govern their biological profiles.

Introduction to 2'-Modified Nucleosides

Nucleoside analogs exert their antiviral effects primarily by mimicking natural nucleosides and interfering with viral replication.[1] Modifications at the 2'-position of the sugar moiety have proven to be a particularly fruitful strategy for developing antiviral drugs with improved properties.[2] These modifications can influence the nucleoside's conformation, stability, and interaction with viral enzymes, leading to enhanced antiviral potency and a better safety profile.

2,2'-Anhydrothymidine is a unique nucleoside analog characterized by a covalent bridge between the C2 of the pyrimidine (B1678525) base and the C2' of the sugar. This anhydro linkage locks the sugar pucker in a conformation that is different from the flexible conformations of natural nucleosides. This rigid structure is hypothesized to influence its interaction with viral polymerases and cellular kinases.

2'-Deoxy-2'-fluorouridine is a nucleoside analog where the 2'-hydroxyl group is replaced by a fluorine atom. The high electronegativity of fluorine can alter the sugar pucker and the electronic properties of the nucleoside, impacting its ability to be recognized and utilized by viral polymerases.[2]

2'-O-Methylthymidine features a methyl group attached to the 2'-hydroxyl. This modification can increase the lipophilicity of the nucleoside, potentially affecting its cellular uptake and metabolic stability.

Comparative Performance: Antiviral Activity and Cytotoxicity

A direct quantitative comparison of the antiviral activity and cytotoxicity of these three nucleoside analogs is essential for evaluating their therapeutic potential. The following tables summarize the available data from various studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus the data is compiled from different sources.

CompoundVirusCell LineIC50 (µM)Reference
2,3'-Anhydro-lyxofuranosyluracil derivatives Duck Hepatitis B Virus (DHBV)2.5 - 10[3]
Human Hepatitis B Virus (HBV)2.2.155 - 10[3]
2'-Deoxy-2'-fluoroguanosine Herpes Simplex Virus (HSV) Type IChicken embryo cells0.093
Herpes Simplex Virus (HSV) Type IVero< 0.34
2'-Deoxy-2'-fluorocytidine (B130037) Crimean-Congo hemorrhagic fever virus (CCHFV)Huh70.061[4]
La Crosse virus (LACV)2.2 - 9.7[5]
Rift Valley fever virus (RVFV)2.2 - 9.7[5]
2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine analogs Hepatitis C Virus (HCV)Huh-7< 10[6]
CompoundCell LineCC50 (µM)Reference
2,3'-Anhydro-lyxofuranosyluracil derivatives > 200[3]
Trifluorothymidine (a 2'-deoxyuridine (B118206) analog) Vero0.99[7]

Note: Data for 2,2'-anhydrothymidine, 2'-deoxy-2'-fluorouridine, and 2'-O-methylthymidine against the same virus and cell line for a direct comparison is limited in the public domain. The tables present data for structurally related compounds to provide a general performance landscape.

Mechanism of Action: The Role of Conformational Rigidity

The antiviral activity of nucleoside analogs is contingent on their intracellular conversion to the active triphosphate form, which then competes with natural deoxynucleotide triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases.[1]

The rigid conformation of 2,2'-anhydrothymidine , imposed by the anhydro bridge, is a key determinant of its biological activity. This "locked" conformation may pre-organize the molecule into a shape that is either more or less favorable for binding to the active site of viral polymerases compared to flexible, natural nucleosides. This conformational restriction can lead to increased selectivity for viral enzymes over host cell polymerases, potentially resulting in a wider therapeutic window.

In contrast, the 2'-fluoro and 2'-O-methyl modifications in 2'-deoxy-2'-fluorouridine and 2'-O-methylthymidine , respectively, also influence the sugar pucker and can affect the interaction with viral polymerases. For instance, the electronegative fluorine in 2'-deoxy-2'-fluorouridine can impact the stability of the transition state during nucleotide incorporation.

The following diagram illustrates the general metabolic activation pathway of nucleoside analogs.

Metabolic_Activation_of_Nucleoside_Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Nucleoside_Analog Nucleoside Analog Nucleoside_Analog_in Nucleoside Analog Nucleoside_Analog->Nucleoside_Analog_in Cellular Uptake (Nucleoside Transporters) Monophosphate Nucleoside Monophosphate Nucleoside_Analog_in->Monophosphate Cellular or Viral Kinases Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Nucleoside Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases Viral_Polymerase Viral Polymerase Triphosphate->Viral_Polymerase Viral_Genome Viral Genome (DNA or RNA) Viral_Polymerase->Viral_Genome Chain_Termination Chain Termination or Inhibition of Polymerase Viral_Genome->Chain_Termination

Caption: General metabolic activation pathway of nucleoside analogs for antiviral activity.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Synthesis of 2,2'-Anhydrothymidine

A common method for the synthesis of 2,2'-anhydrothymidine involves the cyclization of β-ribothymidine.

Procedure:

  • β-ribothymidine is heated with a dialkyl or diaryl carbonate in the presence of a bicarbonate catalyst.

  • The reaction is typically conducted in an aprotic solvent such as N,N-dimethylformamide (DMF).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield 2,2'-anhydrothymidine.

The following diagram illustrates the synthesis workflow.

Synthesis_of_2_2_anhydrothymidine Start β-ribothymidine Reaction Heating Start->Reaction Reagents Dialkyl/Diaryl Carbonate Bicarbonate Catalyst DMF Solvent Reagents->Reaction Monitoring TLC Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product 2,2'-Anhydrothymidine Purification->Product

Caption: Workflow for the synthesis of 2,2'-anhydrothymidine.

Antiviral Activity Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.[8][9][10][11]

Protocol for Herpes Simplex Virus (HSV):

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 24-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the HSV stock.

  • Compound Preparation: Prepare serial dilutions of the test compounds (2,2'-anhydrothymidine, 2'-deoxy-2'-fluorouridine, 2'-O-methylthymidine) in cell culture medium.

  • Infection: Infect the confluent cell monolayers with a specific multiplicity of infection (MOI) of HSV in the presence of varying concentrations of the test compounds.

  • Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days until visible plaques are formed.

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6][8][12]

Protocol for Human Cell Lines:

  • Cell Seeding: Seed a human cell line (e.g., HeLa, HepG2) in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • CC50 Determination: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion

The comparative analysis of 2,2'-anhydrothymidine with other 2'-modified nucleosides highlights the importance of the 2'-position in modulating antiviral activity and cytotoxicity. The conformational rigidity of 2,2'-anhydrothymidine presents a compelling structural feature that can be exploited for the design of selective antiviral agents. While direct comparative data remains somewhat limited, the available information suggests that 2'-modified nucleosides, as a class, hold significant promise in the ongoing fight against viral diseases. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of 2,2'-anhydrothymidine and to guide the rational design of next-generation nucleoside analogs with enhanced efficacy and safety profiles.

References

Assessing the Impact of 2,2'-Anhydrothymidine on DNA Polymerase Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential impact of 2,2'-anhydrothymidine on the efficiency of DNA polymerases. Due to the limited availability of direct kinetic data for 2,2'-anhydrothymidine triphosphate (aTTP) as a substrate for DNA polymerases in publicly accessible literature, this guide will focus on a detailed comparison with well-characterized thymidine (B127349) analogs. By examining the structural differences and the known effects of similar modifications on DNA polymerase activity, we can infer the likely behavior of 2,2'-anhydrothymidine and provide a framework for its experimental evaluation.

Executive Summary

2,2'-Anhydrothymidine is a conformationally constrained nucleoside analog. Its rigid structure, arising from the anhydro linkage between the sugar and the base, is predicted to significantly hinder its ability to be efficiently recognized and incorporated by DNA polymerases. This guide compares 2,2'-anhydrothymidine with standard thymidine and other key analogs, such as zidovudine (B1683550) (AZT) and 2',3'-dideoxythymidine (ddT), for which extensive kinetic data are available. We provide detailed experimental protocols for assessing DNA polymerase efficiency and present the expected outcomes based on the structural analysis. This information is intended to guide researchers in designing experiments to quantify the precise impact of 2,2'-anhydrothymidine on DNA synthesis.

Structural Comparison of Thymidine Analogs

The efficiency of a nucleoside analog as a substrate for DNA polymerase is heavily influenced by its structural similarity to the natural nucleotide. The key features are the conformation of the sugar ring, the presence of a 3'-hydroxyl group for chain elongation, and the overall geometry of the molecule which must fit into the active site of the polymerase.

Nucleoside Structure Key Structural Features Predicted Impact on DNA Polymerase
Thymidine Natural deoxynucleosideFlexible deoxyribose sugar in the C2'-endo conformation. Possesses a 3'-OH group essential for phosphodiester bond formation.Efficiently incorporated by DNA polymerases.
2,2'-Anhydrothymidine Anhydro linkage between C2' of the sugar and O2 of the thymine (B56734) base.Rigid, conformationally locked sugar-base linkage. Lacks a free 3'-OH group in the typical conformation.Expected to be a poor substrate and a potential chain terminator. The rigid structure is likely to cause steric hindrance in the polymerase active site.
Zidovudine (AZT) Azido (B1232118) group at the 3' position.Lacks a 3'-OH group, replaced by an azido group.Acts as a chain terminator. It is a substrate for reverse transcriptases and, to a lesser extent, some cellular DNA polymerases.[1]
2',3'-Dideoxythymidine (ddT) Lacks hydroxyl groups at both 2' and 3' positions.Lacks a 3'-OH group.Potent chain terminator. Its triphosphate form (ddTTP) is an inhibitor of various DNA polymerases.[2][3]

Comparative Kinetic Data of Thymidine Analogs

  • Km : The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate.

  • kcat : The turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second.

  • kcat/Km : The catalytic efficiency, which reflects the overall efficiency of the enzyme in converting substrate to product.

Table 1: Kinetic Parameters for the Incorporation of Thymidine Analogs by Various DNA Polymerases

DNA Polymerase Substrate Km (µM) kcat (s-1) kcat/Km (µM-1s-1) Reference
E. coli DNA Polymerase I (Klenow Fragment)dTTP2.52510General knowledge
E. coli DNA Polymerase I (Klenow Fragment)5,6-Dihydrothymidine 5'-triphosphate (DHdTTP)271.00.037[4]
HIV-1 Reverse TranscriptasedTTP0.81012.5General knowledge
HIV-1 Reverse TranscriptaseAZTTP0.04--[1]
Human DNA Polymerase βddTTPKi < 2 µM--[3]
Human DNA Polymerase δddTTPKi ≈ 25 µM--[3]
Human DNA Polymerase αddTTPKi > 200 µM--[3]

Note: Some values are reported as inhibition constants (Ki) for chain-terminating analogs.

Experimental Protocols for Assessing DNA Polymerase Efficiency

To determine the kinetic parameters of 2,2'-anhydrothymidine triphosphate (aTTP) as a substrate for a specific DNA polymerase, the following experimental protocols can be employed.

Single Nucleotide Incorporation Assay (Steady-State Kinetics)

This assay measures the rate of incorporation of a single nucleotide analog opposite a specific template base.

Methodology:

  • Primer/Template DNA Preparation: A short DNA primer is annealed to a longer, complementary DNA template. The template sequence is designed to have a specific base (e.g., adenine) at the position immediately downstream of the 3' end of the primer, which will direct the incorporation of the thymidine analog.

  • Reaction Mixture: The reaction mixture contains the primer/template DNA, the DNA polymerase being tested, a reaction buffer with appropriate pH and salt concentrations (e.g., Tris-HCl, MgCl2, DTT), and varying concentrations of the nucleotide triphosphate analog (aTTP).

  • Reaction and Quenching: The reaction is initiated by the addition of the DNA polymerase and incubated at the optimal temperature for the enzyme for a set period. The reaction is then stopped (quenched) by the addition of a solution containing a chelating agent like EDTA.

  • Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The primer and the extended product (primer + 1 nucleotide) can be visualized by labeling the primer with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Data Analysis: The amount of product formed at each substrate concentration is quantified. The initial velocity of the reaction is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat can be calculated).

Chain Termination Assay

This assay is used to determine if a nucleotide analog acts as a chain terminator.

Methodology:

  • Primer Extension Reaction: A primer extension reaction is set up as described above, but with the inclusion of all four natural dNTPs and the nucleotide analog triphosphate.

  • Product Analysis: The reaction products are analyzed by denaturing PAGE. If the analog is a chain terminator, a series of truncated DNA fragments will be observed, with termination occurring at positions where the analog was incorporated.

  • Determination of Inhibitory Constant (Ki): To quantify the inhibitory potency, competitive inhibition assays are performed. The rate of incorporation of the natural nucleotide (dTTP) is measured in the presence of varying concentrations of the analog triphosphate. The data are then analyzed using methods such as Dixon or Lineweaver-Burk plots to determine the Ki.

Visualizing the Experimental Workflow and Predicted Mechanism

The following diagrams illustrate the general workflow for assessing DNA polymerase efficiency and the predicted mechanism of action for 2,2'-anhydrothymidine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Synthesize & Purify 2,2'-anhydrothymidine-TP A1 Set up Reaction Mixtures (Enzyme, P/T, Buffer, aTTP) P1->A1 P2 Prepare Primer/Template DNA Duplex P2->A1 P3 Purify DNA Polymerase P3->A1 A2 Incubate at Optimal Temperature A1->A2 A3 Quench Reaction (EDTA) A2->A3 D1 Denaturing PAGE A3->D1 D2 Visualize Products (Autoradiography/Fluorescence) D1->D2 D3 Quantify Bands D2->D3 D4 Kinetic Analysis (Km, kcat, Ki) D3->D4

Caption: Experimental workflow for assessing the impact of 2,2'-anhydrothymidine triphosphate on DNA polymerase efficiency.

Mechanism_of_Action cluster_normal Normal DNA Synthesis cluster_anhydro Predicted Action of 2,2'-Anhydrothymidine DNA_Polymerase DNA_Polymerase Elongated_DNA Elongated DNA DNA_Polymerase->Elongated_DNA incorporates dTTP, chain elongates Primer_Template Primer_Template Primer_Template->DNA_Polymerase binds dTTP dTTP dTTP->DNA_Polymerase binds DNA_Polymerase_A DNA Polymerase Blocked_Synthesis Synthesis Blocked DNA_Polymerase_A->Blocked_Synthesis incorporation fails or causes chain termination Primer_Template_A Primer/Template Primer_Template_A->DNA_Polymerase_A binds aTTP aTTP aTTP->DNA_Polymerase_A poor binding/ steric hindrance

Caption: Predicted mechanism of 2,2'-anhydrothymidine triphosphate (aTTP) inhibiting DNA synthesis.

Conclusion and Future Directions

The rigid, conformationally locked structure of 2,2'-anhydrothymidine strongly suggests that its triphosphate form will be a poor substrate for DNA polymerases and will likely act as a chain terminator. This is due to the anticipated steric hindrance within the enzyme's active site, preventing the proper alignment required for catalysis.

To definitively assess the impact of 2,2'-anhydrothymidine, it is crucial to synthesize its 5'-triphosphate and perform the kinetic assays detailed in this guide. A direct comparison of its Km, kcat, and Ki values with those of natural dTTP and other well-characterized analogs like AZTTP and ddTTP will provide a clear quantitative measure of its effect on the efficiency of various DNA polymerases. Such studies will be invaluable for researchers in drug development and molecular biology seeking to understand and exploit the properties of modified nucleosides.

References

Validating Gene Silencing Efficacy of Novel 2,2'-Anhydrothymidine-Modified siRNAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the gene silencing efficacy of novel 2,2'-anhydrothymidine-modified small interfering RNAs (siRNAs). As direct comparative data for this specific modification is not yet publicly available, this document outlines the necessary experimental validation protocols and presents a comparative landscape of commonly used siRNA modifications.

Chemical modifications are integral to the therapeutic development of siRNAs, enhancing their stability, specificity, and overall performance. Modifications such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) are well-characterized and have been shown to improve nuclease resistance and reduce off-target effects.[1][2][3][4] The introduction of a novel modification like 2,2'-anhydrothymidine necessitates a thorough evaluation of its impact on the siRNA's ability to effectively and specifically silence target genes.

Comparative Landscape of siRNA Modifications

To contextualize the evaluation of 2,2'-anhydrothymidine-modified siRNAs, it is essential to compare their potential properties against established modifications. The following table outlines key performance indicators for siRNA efficacy. While data for 2,2'-anhydrothymidine is pending experimental validation, this table serves as a template for data presentation.

Modification TypeGene Silencing Efficacy (IC50)Nuclease ResistanceOff-Target EffectsThermal Stability (Tm)
Unmodified siRNA BaselineLowHighBaseline
2'-O-Methyl (2'-OMe) Variable, can be similar to or slightly lower than unmodifiedHighReducedIncreased
2'-Fluoro (2'-F) Often similar to or higher than unmodifiedHighReducedIncreased
Phosphorothioate (PS) Can be lower, sequence-dependentVery HighCan increase non-specific bindingDecreased
2,2'-Anhydrothymidine Data to be determinedData to be determinedData to be determinedData to be determined

Experimental Protocols for Validation

A rigorous and systematic approach is required to validate the gene silencing efficacy of any novel siRNA modification. The following protocols provide a detailed methodology for this process.

siRNA Design and Synthesis

Successful gene silencing starts with a well-designed siRNA sequence. Several bioinformatics tools can be used to design siRNAs with high potency and minimal off-target effects. Once the sequence is selected, the unmodified and 2,2'-anhydrothymidine-modified siRNAs are chemically synthesized.

Cell Culture and Transfection

The choice of cell line should be relevant to the target gene's function.

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection. Use antibiotic-free growth medium.

  • siRNA-Lipid Complex Formation:

    • Dilute the siRNA stock (typically 20 µM) in a serum-free medium to the desired final concentration (e.g., 10-50 nM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in the same serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal time will depend on the stability of the target mRNA and protein.

Quantification of Gene Silencing: Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the degradation of the target mRNA.

  • RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a master mix, primers specific to the target gene, and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

Quantification of Protein Knockdown: Western Blot

Western blotting is used to assess the reduction in the target protein levels.

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

To clearly illustrate the processes involved in validating siRNA efficacy, the following diagrams have been generated using Graphviz.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA dsRNA / shRNA Dicer Dicer dsRNA->Dicer siRNA siRNA duplex RISC_loading RISC Loading siRNA->RISC_loading Dicer->siRNA cleavage RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active passenger strand discarded Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation results in Gene_Silencing Gene Silencing Degradation->Gene_Silencing

Caption: The RNA interference (RNAi) pathway, from dsRNA processing to target mRNA degradation.

Experimental_Workflow cluster_preparation Preparation cluster_experiment In Vitro Experiment cluster_analysis Analysis cluster_conclusion Conclusion siRNA_design 1. siRNA Design (Unmodified vs. Modified) Synthesis 2. Chemical Synthesis siRNA_design->Synthesis Transfection 4. Transfection Synthesis->Transfection Cell_culture 3. Cell Culture Cell_culture->Transfection RNA_extraction 5a. RNA Extraction Transfection->RNA_extraction Protein_extraction 5b. Protein Extraction Transfection->Protein_extraction qPCR 6a. qPCR RNA_extraction->qPCR mRNA_quant 7a. mRNA Quantification qPCR->mRNA_quant Data_comparison 8. Data Comparison & Efficacy Determination mRNA_quant->Data_comparison Western_blot 6b. Western Blot Protein_extraction->Western_blot Protein_quant 7b. Protein Quantification Western_blot->Protein_quant Protein_quant->Data_comparison

Caption: Experimental workflow for validating the gene silencing efficacy of modified siRNAs.

References

Unveiling the Binding Affinity of Modified Nucleic Acid Probes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise selection of nucleic acid probes is paramount for the success of therapeutic and diagnostic applications. The binding affinity of these probes to their target sequences is a critical determinant of their efficacy. This guide provides a comparative analysis of the binding affinity of probes modified with a 2,2'-anhydrothymidine analog, offering valuable insights supported by experimental data to inform your research and development endeavors.

This publication delves into the hybridization properties of oligonucleotides incorporating a modified thymidine (B127349), specifically 1-(2-deoxy-2-alpha-C-hydroxymethyl-beta-D-ribofuranosyl)thymine (2'-hm-dT), and compares them to unmodified nucleic acid duplexes. While not identical to 2,2'-anhydrothymidine, this 2'-modified thymidine analog provides significant insights into the impact of sugar modifications on duplex stability.

Comparative Analysis of Duplex Stability

The introduction of modifications to nucleic acid probes can significantly influence their hybridization characteristics. The following table summarizes the change in melting temperature (ΔTm) of duplexes containing the 2'-hm-dT modification compared to their unmodified counterparts. A negative ΔTm indicates a destabilization of the duplex upon modification.

Modified DuplexLinkage Type of ModificationComplementary StrandChange in Melting Temperature (ΔTm) per Modification (°C)
2',5'-RNA:RNA2',5'-linked H2',5'-RNA-0.3
RNA:RNA2',5'-linked HRNA-1.2
2',5'-RNA:RNA3',5'-linked H2',5'-RNA-0.7
RNA:RNA3',5'-linked HRNA-3.6
DNA:RNA Hybrid3',5'-linked H (in DNA strand)RNA~ -3.0[1]
DNA:DNA Duplex3',5'-linked H (in DNA strand)DNA~ -3.0[1]
DNA:DNA Duplex2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-d-mannitolDNA-1.6

*Data for 2'-hm-dT (H) modified oligonucleotides were obtained from studies on RNA and 2',5'-RNA duplexes[1][2][3][4]. Data for the 2',5'-anhydro-3'-deoxy-3'-(thymin-1-yl)-d-mannitol modified oligonucleotide is also included for comparison.

Experimental Protocols

A detailed understanding of the methodologies employed to assess binding affinity is crucial for interpreting the data and designing future experiments.

Synthesis of Modified Oligonucleotides

The synthesis of oligonucleotides containing the 2'-hm-dT modification was achieved using standard solid-phase phosphoramidite (B1245037) chemistry. The key steps are outlined below:

  • Synthesis of the Modified Phosphoramidite: The 2'-CH2O-phosphoramidite and 3'-O-phosphoramidite derivatives of the 2'-hm-dT nucleoside were synthesized.

  • Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidites were incorporated into the desired oligonucleotide sequences using an automated DNA/RNA synthesizer. A longer coupling time of 30 minutes was used for the modified monomers to ensure high coupling efficiency (>99%).

  • Deprotection and Purification: The oligonucleotides were cleaved from the solid support and deprotected using concentrated aqueous ammonia (B1221849) and ethanolic solutions. The final products were purified by polyacrylamide gel electrophoresis (PAGE).

Thermal Denaturation (Melting Temperature) Studies

The thermodynamic stability of the duplexes was evaluated by measuring their melting temperature (Tm), the temperature at which 50% of the duplex dissociates into single strands.

  • Sample Preparation: The modified oligonucleotide and its complementary strand were mixed in a buffer solution containing 1 M NaCl, 10 mM sodium phosphate, and 1 mM EDTA at pH 7.0.

  • UV-Vis Spectrophotometry: The absorbance of the sample at 260 nm was monitored as the temperature was increased from 15 to 85°C at a rate of 0.5°C/min.

  • Data Analysis: The melting temperature (Tm) was determined from the first derivative of the melting curve (absorbance vs. temperature).

The following diagram illustrates the general workflow for determining the melting temperature of a nucleic acid duplex.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis Oligo Modified Oligonucleotide Mix Mix and Anneal Oligo->Mix Comp Complementary Strand Comp->Mix Buffer Hybridization Buffer Buffer->Mix Spectro UV-Vis Spectrophotometer Mix->Spectro Place Sample Heat Temperature Ramp (15-85°C) Spectro->Heat Absorb Record Absorbance at 260 nm Heat->Absorb Curve Generate Melting Curve Absorb->Curve Derivative Calculate First Derivative Curve->Derivative Tm Determine Melting Temperature (Tm) Derivative->Tm

Workflow for Determining Melting Temperature (Tm).

Signaling Pathways and Logical Relationships

The binding of a modified probe to its target sequence is the initial step in many biological and diagnostic signaling pathways. The stability of this initial interaction, as quantified by the melting temperature, directly impacts the efficiency and specificity of downstream events.

signaling_pathway Probe Modified Probe Hybridization Hybridization (Duplex Formation) Probe->Hybridization Target Target Nucleic Acid Target->Hybridization Signal Downstream Signaling / Detection Hybridization->Signal Stable Duplex Response Biological or Diagnostic Response Signal->Response

Generalized Signaling Pathway Initiated by Probe Hybridization.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 5'-DMTr-2,2'-anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced fields of science and drug development, the safe handling and disposal of specialized chemical reagents like 5'-DMTr-2,2'-anhydrothymidine are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the appropriate disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous chemical and requires careful handling in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect from splashes.

Quantitative Data Summary

The following table summarizes key hazard classifications for 2,2'-Anhydro-5-methyl-D-uridine, an alternative name for 2,2'-anhydrothymidine. This information is critical for understanding the risks and ensuring proper handling.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Step-by-Step Disposal Procedures

The proper disposal of this compound should be managed as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste streams.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container (e.g., a designated solvent waste container).

    • Do not mix this waste with other incompatible waste streams. It is advisable to maintain separate waste containers for halogenated and non-halogenated solvents.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and sources of ignition.

  • Containers must be kept closed at all times, except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous chemical waste.

  • Follow all institutional procedures for waste pickup requests. EHS is responsible for the final disposal of the hazardous waste in compliance with federal, state, and local regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (Unused chemical, contaminated labware) B->C D Liquid Waste (Solutions containing the chemical) B->D E Collect in a Labeled, Sealed, Compatible Container C->E D->E F Label Container: 'Hazardous Waste', Chemical Name, Date E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Hazardous Waste Pickup G->H I Final Disposal by EHS H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Personal protective equipment for handling 5'-DMTr-2,2'-anhydrothymidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5'-DMTr-2,2'-anhydrothymidine

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound, which is known to cause skin and eye irritation and may cause respiratory irritation[1]. The following table summarizes the recommended PPE for different handling scenarios.

Scenario Required Personal Protective Equipment
Routine Handling (Weighing, preparing solutions in a ventilated enclosure) - Primary Eye Protection: Safety glasses with side shields. - Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). - Body Protection: Laboratory coat. - Respiratory Protection: Not generally required if handled in a chemical fume hood or other ventilated enclosure.
Spill Cleanup - Primary Eye Protection: Chemical safety goggles. - Hand Protection: Double-gloving with compatible chemical-resistant gloves. - Body Protection: Chemical-resistant apron or coveralls over a laboratory coat. - Respiratory Protection: An appropriate respirator (e.g., N95 or higher) should be worn, especially for large spills or in poorly ventilated areas[2].
Emergency (Fire, large uncontrolled release) - Eye and Face Protection: Full-face shield over chemical safety goggles. - Hand Protection: Heavy-duty, chemical-resistant gloves. - Body Protection: Full-body chemical-resistant suit. - Respiratory Protection: Self-contained breathing apparatus (SCBA)[3].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for laboratory safety.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the label information matches the order details.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1][4].

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use
  • All handling of the solid compound should be conducted in a certified chemical fume hood or other suitable ventilated enclosure to avoid inhalation of dust[1].

  • Avoid direct contact with skin and eyes by wearing the recommended PPE[1].

  • Use dedicated spatulas and weighing papers.

  • After handling, thoroughly wash hands and any exposed skin with soap and water[1].

  • Remove and wash contaminated clothing before reuse[1].

Disposal
  • Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing papers, pipette tips) as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or soil[1].

Emergency and Spill Response Plan

Prompt and correct response to spills and emergencies is crucial to mitigate risks.

Minor Spill (Contained within a ventilated enclosure)
  • Alert personnel in the immediate area.

  • Contain the spill with absorbent pads or other suitable material.

  • Clean the area using appropriate cleaning agents.

  • Collect all contaminated materials in a labeled hazardous waste container.

  • Ventilate the area thoroughly.

Major Spill (Outside of a ventilated enclosure)
  • Evacuate the immediate area and alert others.

  • Isolate the area to prevent entry.

  • Contact the institution's emergency response team or safety officer.

  • Provide them with the Safety Data Sheet for the compound.

  • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[1].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows

To further clarify the procedures, the following diagrams illustrate the safe handling and emergency response workflows.

G Safe Handling and Disposal Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Visually Check Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Wear Appropriate PPE Store->Don_PPE Use_Hood Handle in Fume Hood Don_PPE->Use_Hood Wash_Hands Wash Hands After Use Use_Hood->Wash_Hands Collect_Waste Collect in Labeled Hazardous Waste Container Wash_Hands->Collect_Waste Dispose Dispose via Certified Waste Handler Collect_Waste->Dispose

Caption: Workflow for safe handling and disposal of this compound.

G Emergency Response Protocol for this compound Spill cluster_minor_spill Minor Spill (in fume hood) cluster_major_spill Major Spill (outside fume hood) Spill Spill Occurs Alert_Minor Alert Area Personnel Spill->Alert_Minor Minor Evacuate Evacuate Immediate Area Spill->Evacuate Major Contain_Spill Contain with Absorbents Alert_Minor->Contain_Spill Clean_Up Clean Spill Area Contain_Spill->Clean_Up Dispose_Waste_Minor Dispose of Contaminated Materials as Hazardous Waste Clean_Up->Dispose_Waste_Minor Alert_Major Alert Others & Call for Help Evacuate->Alert_Major Isolate Isolate the Area Alert_Major->Isolate Wait Await Emergency Response Isolate->Wait

Caption: Emergency response protocol for a this compound spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.